Product packaging for (s)-3-(p-Methylphenyl)-beta-alanine(Cat. No.:CAS No. 479065-00-4)

(s)-3-(p-Methylphenyl)-beta-alanine

Cat. No.: B1299981
CAS No.: 479065-00-4
M. Wt: 179.22 g/mol
InChI Key: XPDAKEOBPKFUAH-VIFPVBQESA-N
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Description

(s)-3-(p-Methylphenyl)-beta-alanine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B1299981 (s)-3-(p-Methylphenyl)-beta-alanine CAS No. 479065-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-3-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDAKEOBPKFUAH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353300
Record name (s)-3-(p-methylphenyl)-beta-alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479065-00-4
Record name (s)-3-(p-methylphenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 479065-00-4
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(s)-3-(p-Methylphenyl)-beta-alanine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known chemical properties of (S)-3-(p-Methylphenyl)-β-alanine. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this non-proteinogenic amino acid. This document collates available data on its chemical characteristics, offers a generalized experimental approach, and discusses the biological context of its parent compound, β-alanine, due to the absence of specific biological data for the title compound.

Core Chemical Properties

(S)-3-(p-Methylphenyl)-β-alanine, a derivative of β-alanine, possesses a unique chemical structure that informs its potential applications. The fundamental identifying and physical properties are summarized below.

PropertyValueSource(s)
IUPAC Name (3S)-3-amino-3-(4-methylphenyl)propanoic acid[1]
Synonyms (S)-3-Amino-3-(4-tolyl)propionic acid, H-b-Phe(4-Me)-OH[2]
CAS Number 479065-00-4[2][3]
Molecular Formula C₁₀H₁₃NO₂[2][3]
Molecular Weight 179.22 g/mol [4]
Monoisotopic Mass 179.09464 Da[1]
Boiling Point ~325.5 °C at 760 mmHg (for (R)-enantiomer)[5]
Melting Point Data not available
Solubility Data not available
pKa Data not available
Predicted XlogP -1.0[1]
Storage Room temperature, inert atmosphere, keep in dark place[4]

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific synthesis of (S)-3-(p-Methylphenyl)-β-alanine are not widely published. However, a general methodology for the synthesis of diverse β-aryl-β-amino acids has been described via a palladium-catalyzed, auxiliary-directed regioselective Csp³-H arylation of β-alanine.[6][7] This approach provides a plausible pathway for synthesizing the target compound.

A generalized workflow for such a synthesis and subsequent characterization is outlined below.

G node_start Start Materials (β-Alanine precursor, Aryl halide) node_reaction Pd-Catalyzed C-H Arylation (Auxiliary-directed) node_start->node_reaction Reaction Setup node_workup Reaction Quenching & Aqueous Workup node_reaction->node_workup Crude Product node_purify Purification (Column Chromatography) node_workup->node_purify Extracted Mixture node_char Characterization (NMR, MS, etc.) node_purify->node_char Purified Compound node_end Final Product (S)-3-(p-Methylphenyl)-β-alanine node_char->node_end Verified Structure

Generalized workflow for the synthesis and characterization of β-aryl-β-amino acids.

This process involves coupling a β-alanine precursor, protected with a directing group like 8-aminoquinoline, with an appropriate aryl halide (e.g., 4-iodotoluene) in the presence of a palladium catalyst. Following the reaction, standard aqueous workup and purification techniques such as column chromatography are employed to isolate the product. The final structure and purity are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Specific research detailing the biological activity, mechanism of action, or associated signaling pathways of (S)-3-(p-Methylphenyl)-β-alanine is not available in the current scientific literature. Studies on related N-aryl-β-alanine derivatives have explored their potential as anticancer and antimicrobial agents, but these findings are broad and not specific to the p-methylphenyl substitution.[8][9][10]

To provide a relevant biological context, it is useful to examine the well-established role of its parent compound, β-alanine. β-Alanine is a naturally occurring β-amino acid that is the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine). Carnosine is a dipeptide found in high concentrations in muscle and brain tissue and plays a significant role as an intracellular pH buffer.

The synthesis of carnosine from β-alanine and L-histidine is catalyzed by the enzyme carnosine synthetase in an ATP-dependent manner. This pathway is crucial for maintaining cellular homeostasis during intense exercise.

G node_beta β-Alanine node_enzyme Carnosine Synthetase node_beta->node_enzyme node_hist L-Histidine node_hist->node_enzyme node_atp ATP node_atp->node_enzyme node_carn Carnosine node_enzyme->node_carn node_adp ADP + Pi node_enzyme->node_adp node_buffer Intracellular pH Buffering node_carn->node_buffer

References

An In-Depth Technical Guide to the Synthesis of (S)-3-(p-Methylphenyl)-β-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-(p-Methylphenyl)-β-alanine, a chiral non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug development. Its structural motif is found in various pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining the enantiomerically pure (S)-isomer, complete with detailed experimental methodologies, quantitative data, and process visualizations.

Core Synthetic Strategies

The synthesis of (S)-3-(p-Methylphenyl)-β-alanine can be broadly categorized into four main approaches:

  • Classical Resolution of a Racemate: This traditional and robust method involves the non-stereoselective synthesis of the racemic β-amino acid followed by separation of the enantiomers. The Rodionow-Johnson reaction is a common choice for the initial synthesis, followed by enzymatic kinetic resolution.

  • Asymmetric Catalysis: This elegant approach utilizes chiral catalysts to directly generate the desired (S)-enantiomer from a prochiral precursor. Asymmetric hydrogenation of a β-dehydroamino acid derivative is a prominent example.

  • Biocatalysis: Leveraging the high stereoselectivity of enzymes, this green chemistry approach employs biocatalysts such as transaminases to produce the target molecule with high enantiopurity.

  • Chiral Auxiliary-Mediated Synthesis: This method involves the temporary attachment of a chiral molecule (the auxiliary) to a substrate to direct a stereoselective transformation. The Evans asymmetric synthesis is a powerful example of this strategy.

Pathway 1: Rodionow-Johnson Reaction and Enzymatic Resolution

This pathway is a reliable and scalable method for producing (S)-3-(p-Methylphenyl)-β-alanine. It involves two key stages: the synthesis of the racemic amino acid and the subsequent separation of the enantiomers.

Stage 1: Synthesis of Racemic 3-(p-Methylphenyl)-β-alanine via Rodionow-Johnson Reaction

The Rodionow-Johnson reaction is a one-pot condensation of an aldehyde, malonic acid, and ammonia (or an ammonia source like ammonium acetate) in an alcoholic solvent.

Reaction Scheme:

p_tolualdehyde p-Tolualdehyde racemic_product Racemic 3-(p-Methylphenyl)-β-alanine p_tolualdehyde->racemic_product Ethanol, Reflux malonic_acid Malonic Acid malonic_acid->racemic_product ammonium_acetate Ammonium Acetate ammonium_acetate->racemic_product

Figure 1. Rodionow-Johnson reaction for racemic 3-(p-Methylphenyl)-β-alanine.

Experimental Protocol (Representative):

A mixture of p-tolualdehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in ethanol is heated at reflux for 6-8 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Quantitative Data:

ParameterValue
Yield 60-75%
Purity >95% (by NMR)
Stage 2: Enzymatic Kinetic Resolution

Kinetic resolution takes advantage of the different reaction rates of the two enantiomers with a chiral catalyst, in this case, a lipase. The racemic β-amino acid is first esterified, and then one enantiomer is selectively hydrolyzed by the lipase.

Workflow:

racemic_ester Racemic Ethyl 3-(p-Methylphenyl)-β-alaninate lipase Lipase (e.g., Candida antarctica Lipase B) racemic_ester->lipase s_acid (S)-3-(p-Methylphenyl)-β-alanine lipase->s_acid r_ester (R)-Ethyl 3-(p-Methylphenyl)-β-alaninate lipase->r_ester separation Separation (e.g., Extraction) s_acid->separation r_ester->separation hydrolysis Hydrolysis (of R-ester) r_ester->hydrolysis separation->s_acid Aqueous Phase separation->r_ester Organic Phase r_acid (R)-3-(p-Methylphenyl)-β-alanine hydrolysis->r_acid

Figure 2. Workflow for enzymatic kinetic resolution.

Experimental Protocol (Representative):

Racemic 3-(p-Methylphenyl)-β-alanine is esterified (e.g., using ethanol and a catalytic amount of sulfuric acid). The resulting racemic ester is dissolved in a suitable organic solvent (e.g., toluene). A phosphate buffer solution and a lipase (e.g., Candida antarctica lipase B, CAL-B) are added. The mixture is stirred at a controlled temperature (e.g., 40°C) while monitoring the conversion. The reaction is stopped at approximately 50% conversion. The aqueous phase containing the (S)-acid is separated, and the organic phase containing the (R)-ester is collected. The (S)-acid is isolated by acidification and extraction.

Quantitative Data:

ParameterValue
Enzyme Candida antarctica Lipase B (CAL-B)
Solvent Toluene/Phosphate Buffer
Temperature 40°C
Conversion ~50%
Yield of (S)-acid 40-45% (from racemate)
Enantiomeric Excess (ee) >99%

Pathway 2: Asymmetric Hydrogenation

This pathway involves the synthesis of a prochiral β-dehydroamino acid derivative, followed by asymmetric hydrogenation using a chiral rhodium catalyst.

Reaction Scheme:

precursor Methyl (E)-2-(acetamidomethyl)-3-(p-tolyl)acrylate product (S)-N-Acetyl-3-(p-methylphenyl)-β-alanine Methyl Ester precursor->product H2 (40 psi), Toluene catalyst [Rh(COD)(R,R-Me-DuPhos)]BF4 catalyst->product deprotection Deprotection product->deprotection final_product (S)-3-(p-Methylphenyl)-β-alanine deprotection->final_product

Figure 3. Asymmetric hydrogenation pathway.

Experimental Protocol (Representative):

The precursor, methyl (E)-2-(acetamidomethyl)-3-(p-tolyl)acrylate, is synthesized from p-tolualdehyde. The precursor is dissolved in an anhydrous, degassed solvent such as toluene in a pressure vessel. A chiral rhodium catalyst, for example, [Rh(COD)(R,R-Me-DuPhos)]BF4, is added. The vessel is purged with hydrogen and then pressurized to 40 psi. The reaction is stirred at room temperature until complete conversion is observed. The solvent is removed, and the product is purified. Subsequent hydrolysis of the ester and amide protecting groups yields the final product.

Quantitative Data:

ParameterValue
Catalyst [Rh(COD)(R,R-Me-DuPhos)]BF4
Solvent Toluene
Hydrogen Pressure 40 psi
Temperature Room Temperature
Yield >95%
Enantiomeric Excess (ee) >98%

Pathway 3: Biocatalytic Transamination

This method utilizes a transaminase enzyme to stereoselectively introduce an amino group onto a β-keto acid precursor.

Reaction Scheme:

keto_acid 3-Oxo-3-(p-tolyl)propanoic acid product (S)-3-(p-Methylphenyl)-β-alanine keto_acid->product Buffer, PLP transaminase ω-Transaminase transaminase->product amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->product coproduct Acetone product->coproduct Coproduct

Figure 4. Transaminase-catalyzed synthesis.

Experimental Protocol (Representative):

The substrate, 3-oxo-3-(p-tolyl)propanoic acid, is prepared by condensation of p-methylacetophenone with a suitable carboxylating agent. The β-keto acid is then added to a buffered aqueous solution containing a suitable ω-transaminase, pyridoxal-5'-phosphate (PLP) cofactor, and an amine donor such as isopropylamine. The reaction pH is maintained, and the mixture is stirred at a controlled temperature (e.g., 30-40°C). The reaction progress is monitored, and upon completion, the product is isolated and purified.

Quantitative Data:

ParameterValue
Enzyme ω-Transaminase (e.g., ATA-117 or similar)
Amine Donor Isopropylamine
Cofactor Pyridoxal-5'-phosphate (PLP)
pH 7.5-8.5
Temperature 30-40°C
Yield 70-90%
Enantiomeric Excess (ee) >99%

Pathway 4: Chiral Auxiliary-Mediated Synthesis

The Evans asymmetric synthesis provides a reliable method for establishing the stereocenter. This multi-step approach involves the use of a chiral oxazolidinone auxiliary.

Workflow:

auxiliary Chiral Oxazolidinone acylation Acylation auxiliary->acylation n_acyl_auxiliary N-Acyl Oxazolidinone acylation->n_acyl_auxiliary mannich_reaction Asymmetric Mannich Reaction n_acyl_auxiliary->mannich_reaction intermediate Adduct with Auxiliary mannich_reaction->intermediate cleavage Auxiliary Cleavage intermediate->cleavage product (S)-3-(p-Methylphenyl)-β-alanine cleavage->product

Figure 5. Evans auxiliary-based synthesis workflow.

Experimental Protocol (Representative):

A chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with an appropriate acyl chloride. The resulting N-acyl oxazolidinone is then subjected to a stereoselective Mannich reaction with an imine derived from p-tolualdehyde. The chiral auxiliary directs the addition to form the desired stereoisomer. Finally, the auxiliary is cleaved under mild conditions (e.g., hydrolysis with lithium hydroperoxide) to yield the target (S)-β-amino acid.

Quantitative Data:

ParameterValue
Chiral Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
Key Reaction Asymmetric Mannich Reaction
Diastereomeric Ratio >95:5
Overall Yield 40-60% (multi-step)
Enantiomeric Excess (ee) >98%

Conclusion

The synthesis of enantiomerically pure (S)-3-(p-Methylphenyl)-β-alanine can be achieved through several effective pathways. The choice of method depends on factors such as scalability, cost of reagents and catalysts, and the desired level of stereochemical purity. The classical approach of Rodionow-Johnson reaction followed by enzymatic resolution offers a robust and scalable route. Asymmetric hydrogenation provides an elegant and efficient method with high enantioselectivity. Biocatalysis with transaminases represents a green and highly selective alternative. Finally, chiral auxiliary-mediated synthesis, while often involving more steps, offers excellent control over stereochemistry. Each of these pathways provides a valuable tool for researchers and drug development professionals in accessing this important chiral building block.

Spectroscopic Profile of (s)-3-(p-Methylphenyl)-beta-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the chiral amino acid (s)-3-(p-Methylphenyl)-beta-alanine. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted mass spectrometry data alongside representative spectroscopic information for the parent compound, beta-alanine, to offer insights into its structural characterization. This guide also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the analysis of such compounds in a research and drug development context.

Data Presentation

The following tables summarize the available spectroscopic data. It is important to note that the NMR and IR data are for the parent compound, beta-alanine, and are provided as a reference for the expected functional group regions. The mass spectrometry data is predicted for this compound.

Table 1: Representative ¹H and ¹³C NMR Data for beta-Alanine

Nucleus Chemical Shift (ppm) Solvent
¹H3.18 (t)D₂O
2.56 (t)
¹³C181.16D₂O
39.23
36.29

Note: Data for beta-alanine is sourced from the Biological Magnetic Resonance Bank (BMRB). Chemical shifts are referenced to DSS at 0 ppm. The spectrum for this compound would be significantly more complex in the aromatic region (approx. 7.0-7.5 ppm) and would show a signal for the methyl group (approx. 2.3 ppm).

Table 2: Representative IR Absorption Data for beta-Alanine

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3200-2500 (broad)
N-H (Amine)Stretching3400-3250
C-H (Aliphatic)Stretching2980-2850
C=O (Carboxylic Acid)Stretching1725-1700
N-H (Amine)Bending1650-1580
C-NStretching1250-1020

Note: This is generalized data for beta-alanine. The spectrum for this compound would additionally exhibit peaks corresponding to the aromatic C-H stretching (approx. 3100-3000 cm⁻¹) and aromatic C=C stretching (approx. 1600-1450 cm⁻¹).

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]⁺180.1019
[M+Na]⁺202.0838
[M-H]⁻178.0873

Note: Data predicted by computational models and sourced from PubChem.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent depends on the sample's solubility.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

    • If required, acquire the ¹³C NMR spectrum, which will necessitate a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry high-purity potassium bromide (KBr) powder to remove any moisture, which can interfere with the spectrum.

    • In an agate mortar and pestle, grind 1-2 mg of the solid sample until a fine, consistent powder is obtained.

    • Add approximately 100-200 mg of the dry KBr powder to the mortar.

    • Gently but thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

    • Transfer the mixture into a pellet-forming die.

    • Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Acquire the sample spectrum.

    • Label the significant absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the elemental composition and structure of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a stock solution of the sample by dissolving a small amount in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

    • If necessary, filter the final solution to remove any particulates.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the analyte. For an amino acid, both modes can be informative.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Compound Synthesis & Purification cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Prep_NMR Dissolve in Deuterated Solvent Purification->Prep_NMR Prep_IR Grind with KBr & Press Pellet Purification->Prep_IR Prep_MS Dissolve in Volatile Solvent Purification->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry (ESI-MS) Prep_MS->MS Process_NMR Fourier Transform, Phasing, Baseline Correction NMR->Process_NMR Process_IR Background Subtraction, Peak Picking IR->Process_IR Process_MS Spectrum Averaging, Peak Assignment MS->Process_MS Interpretation Structural Elucidation & Verification Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation Final_Report Final Report & Data Archiving Interpretation->Final_Report

Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.

(s)-3-(p-Methylphenyl)-beta-alanine: An Inquiry into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific understanding of the mechanism of action for the compound (s)-3-(p-Methylphenyl)-beta-alanine. Following a comprehensive review of publicly available scientific literature and databases, this document concludes that there is no specific information available regarding the biological activity or mechanism of action for this particular chemical entity. While the structurally related compound, beta-alanine, has been extensively studied, the functional implications of the para-methylphenyl substitution on the beta-alanine scaffold have not been elucidated in published research.

Introduction

This compound is a chiral, non-proteinogenic beta-amino acid. Its structure consists of a beta-alanine backbone with a p-methylphenyl group attached to the beta-carbon. The "s" designation indicates the stereochemistry at this chiral center. While beta-amino acids and their derivatives are of significant interest in medicinal chemistry due to their potential as peptidomimetics, enzyme inhibitors, and other bioactive molecules, the specific biological profile of this compound remains uncharacterized in the public domain.

Current State of Knowledge

Extensive searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, using various search terms such as the compound name, CAS number (479065-00-4), and related structural queries, did not yield any studies detailing its pharmacological properties. The available information is limited to its chemical identity and commercial availability from various chemical suppliers.

One commercial source notes its potential use as a synthetic precursor for pharmaceuticals targeting the central nervous system, such as antidepressants. However, this statement is general and does not provide any specific data on the compound's intrinsic biological activity or its specific molecular targets.

Comparison with Beta-Alanine

To provide some context, the mechanism of action of the parent compound, beta-alanine, is well-documented. Beta-alanine serves as the rate-limiting precursor for the synthesis of carnosine (beta-alanyl-L-histidine) in skeletal muscle. Carnosine acts as an intracellular pH buffer, which is particularly important during high-intensity exercise. By increasing muscle carnosine concentrations, beta-alanine supplementation can enhance athletic performance.

It is plausible that this compound could be investigated for similar or distinct biological activities. The introduction of a lipophilic p-methylphenyl group could significantly alter its pharmacokinetic and pharmacodynamic properties compared to beta-alanine. For instance, it might influence its ability to cross the blood-brain barrier or its affinity for various receptors or enzymes. However, without experimental data, any proposed mechanism of action would be purely speculative.

Future Directions

The absence of data on the mechanism of action of this compound highlights a gap in the current scientific literature. Future research to elucidate its biological profile would be valuable and could include:

  • In vitro screening: Assessing the compound's binding affinity for a wide range of receptors, ion channels, and enzymes, particularly those in the central nervous system.

  • Cell-based assays: Evaluating its functional activity in various cell lines to identify any agonistic, antagonistic, or modulatory effects.

  • Pharmacokinetic studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties.

  • In vivo studies: Investigating its physiological effects in animal models to understand its potential therapeutic applications.

Conclusion

Chemical Information

For reference, the basic chemical information for this compound is provided in the table below.

PropertyValue
IUPAC Name (3S)-3-amino-3-(4-methylphenyl)propanoic acid
CAS Number 479065-00-4
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Structure
alt text

Technical Guide: Biological Activity Screening of (s)-3-(p-Methylphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on the specific biological activity of (s)-3-(p-Methylphenyl)-beta-alanine is limited. This guide proposes a screening framework based on the well-established biological role of its parent compound, β-alanine, as a logical starting point for investigation. The protocols and pathways described are representative and may require optimization for this specific derivative.

Introduction

β-alanine is a naturally occurring beta-amino acid that serves as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine) in various tissues, particularly skeletal muscle and brain.[1][2][3] Carnosine is a dipeptide with significant physiological roles, including intracellular pH buffering, antioxidant activities, and regulation of calcium sensitivity.[1][2][4] Consequently, β-alanine supplementation has been shown to increase muscle carnosine concentrations, leading to improved performance in high-intensity exercise and potential neurological benefits.[1][3][4]

The compound of interest, this compound, is a derivative of β-alanine. Its structural modification—the addition of a p-methylphenyl group—suggests that its biological activity could be modulated compared to the parent compound. It may act as a substrate for carnosine synthase, a modulator of the enzyme, or possess entirely novel activities. This guide outlines a proposed strategy for the initial biological activity screening of this compound.

Putative Mechanism of Action

The primary hypothesized mechanism of action for a β-alanine derivative is its interaction with the carnosine synthesis pathway. β-alanine is actively transported into the cell and combined with L-histidine by the enzyme carnosine synthase (ATP-grasp family) to form carnosine.[2]

Carnosine Synthesis Pathway

The synthesis of carnosine is a straightforward enzymatic reaction. The proposed screening should investigate whether this compound can act as a substrate for carnosine synthase, potentially forming a novel carnosine analog, or if it inhibits or modulates the synthesis of endogenous carnosine.

Diagram 1: Carnosine Synthesis Pathway sub_ba β-Alanine (or Derivative) in_mid sub_ba->in_mid sub_his L-Histidine sub_his->in_mid enzyme Carnosine Synthase (EC 6.3.2.11) adp ADP + Pi enzyme->adp product Carnosine (or Analog) enzyme->product atp ATP atp_mid atp->atp_mid in_mid->enzyme atp_mid->enzyme

Caption: Diagram 1: The enzymatic synthesis of carnosine from β-alanine and L-histidine.

Quantitative Data Presentation

As no specific quantitative data exists for this compound, the following table summarizes representative data for the parent compound, β-alanine, to establish a baseline for expected outcomes if the derivative acts similarly.

ParameterSubject PopulationDosing RegimenDurationResultReference
Muscle Carnosine IncreaseHealthy Humans4–6 g/day 4 weeks+64%[1]
Muscle Carnosine IncreaseHealthy Humans4–6 g/day 10 weeks+80%[1]
Performance ImprovementHealthy Humans4–6 g/day 2-4 weeksImproved performance in tasks lasting 1-4 min[1]
Neuromuscular FatigueOlder Subjects2.4 g/day 90 days37.3% improvement in Physical Working Capacity[1]

Proposed Experimental Protocols

The following protocols are representative methods to screen this compound for activity related to the carnosine pathway.

Protocol 1: In Vitro Carnosine Synthase Activity Assay
  • Objective: To determine if this compound is a substrate or inhibitor of carnosine synthase.

  • Materials:

    • Recombinant human carnosine synthase.

    • L-Histidine.

    • β-alanine (control substrate).

    • This compound (test compound).

    • ATP (Adenosine triphosphate).

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Detection Reagent (e.g., Malachite Green for phosphate detection from ATP hydrolysis).

    • 96-well microplates.

  • Methodology:

    • Prepare a reaction mixture in the assay buffer containing L-histidine and ATP.

    • Dispense the reaction mixture into the wells of a 96-well plate.

    • Add the test compound or control substrate (β-alanine) at various concentrations to the wells.

    • Initiate the reaction by adding carnosine synthase to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding a quenching agent like EDTA).

    • Measure the amount of ADP or phosphate produced, which is proportional to enzyme activity. Alternatively, use LC-MS to directly measure the formation of carnosine or a novel analog.

    • Calculate IC50 (for inhibition) or EC50 and Vmax (for substrate activity) values.

Protocol 2: In Vivo Tissue Carnosine Level Analysis
  • Objective: To determine if oral administration of this compound increases tissue levels of carnosine or a related analog in an animal model.

  • Materials:

    • Laboratory animals (e.g., C57BL/6 mice).

    • This compound.

    • Vehicle control (e.g., saline).

    • Homogenization buffer.

    • HPLC-MS/MS system for dipeptide analysis.

  • Methodology:

    • Acclimatize animals and divide them into control and treatment groups.

    • Administer the test compound or vehicle daily via oral gavage for a period of 4-8 weeks.

    • At the end of the study period, euthanize the animals and collect tissues of interest (e.g., gastrocnemius muscle, brain).

    • Flash-freeze tissues in liquid nitrogen and store at -80°C.

    • Homogenize tissue samples in an appropriate buffer and perform protein precipitation.

    • Analyze the supernatant using a validated HPLC-MS/MS method to quantify carnosine and screen for the presence of the novel p-methylphenyl-carnosine analog.

    • Perform statistical analysis to compare tissue concentrations between control and treatment groups.

Proposed Screening Workflow

A logical workflow is essential for efficiently screening novel compounds. The following diagram illustrates a proposed workflow for characterizing the biological activity of this compound.

Diagram 2: Proposed Screening Workflow start Start: (s)-3-(p-Methylphenyl) -beta-alanine in_vitro Primary Screen: In Vitro Enzyme Assay (Protocol 1) start->in_vitro decision1 Substrate or Inhibitor? in_vitro->decision1 substrate Substrate Pathway: Characterize kinetics (Km, Vmax) decision1->substrate Substrate inhibitor Inhibitor Pathway: Determine Ki and mechanism of inhibition decision1->inhibitor Inhibitor no_activity No Activity: Screen for off-target effects (e.g., receptor binding) decision1->no_activity Neither in_vivo Secondary Screen: In Vivo Animal Model (Protocol 2) substrate->in_vivo inhibitor->in_vivo decision2 Tissue Levels Increased? in_vivo->decision2 functional Functional Assays: (e.g., Exercise Performance, Cognitive Tests) decision2->functional Yes stop Re-evaluate or Stop decision2->stop No

Caption: Diagram 2: A tiered workflow for screening the biological activity of a β-alanine derivative.

Conclusion

While direct evidence for the biological activity of this compound is not currently available in public literature, its structural relationship to β-alanine provides a strong rationale for an initial screening strategy focused on the carnosine synthesis pathway. The proposed in vitro and in vivo protocols, guided by the structured workflow, offer a comprehensive approach to characterizing its potential as a substrate, inhibitor, or modulator of this key physiological system. The results of these studies will be crucial in determining whether this novel derivative warrants further investigation as a potential therapeutic agent or research tool.

References

(s)-3-(p-Methylphenyl)-beta-alanine solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of (s)-3-(p-Methylphenyl)-beta-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a derivative of beta-alanine, a naturally occurring beta-amino acid. The solubility of this compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. This technical guide provides a comprehensive overview of the anticipated solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and relevant biological pathways. Due to the limited availability of specific quantitative solubility data in public literature, this guide presents expected trends based on the known properties of similar compounds and provides the methodologies for researchers to determine these values experimentally.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₃NO₂, is a chiral non-proteinogenic amino acid.[1][2] Its structure, featuring a p-methylphenyl group, suggests that its solubility will be influenced by both the polar amino acid backbone and the nonpolar aromatic ring. Understanding its solubility is paramount for its application in pharmaceutical and biochemical research.

Predicted Solubility Profile

  • Aqueous Solubility: Like its parent compound, beta-alanine, this compound is expected to exhibit some solubility in water. The presence of the amino and carboxylic acid groups allows for the formation of zwitterions and hydrogen bonds with water molecules.[3] However, the introduction of the hydrophobic p-methylphenyl group is likely to decrease its aqueous solubility compared to unsubstituted beta-alanine. The pH of the aqueous solution will significantly impact solubility; it is expected to be more soluble in acidic and alkaline solutions where it can form soluble salts.

  • Organic Solvent Solubility: The solubility in organic solvents will be largely dependent on the solvent's polarity.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated due to the potential for hydrogen bonding with the solvent molecules.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally good solvents for a wide range of organic compounds, and this compound is expected to be reasonably soluble in them.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the amino acid functional groups, very low solubility is expected in nonpolar solvents.

Quantitative Solubility Data (Illustrative)

The following table provides an illustrative summary of the expected solubility of this compound in a range of common solvents. Note: These values are estimates based on the solubility of similar compounds and should be confirmed by experimental measurement.

SolventTypePredicted Solubility (at 25°C)
Water (pH 7)Polar ProticSparingly Soluble
0.1 M HClAqueous AcidSoluble
0.1 M NaOHAqueous BaseSoluble
MethanolPolar ProticModerately Soluble
EthanolPolar ProticSparingly Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
N,N-Dimethylformamide (DMF)Polar AproticSoluble
AcetonitrilePolar AproticSlightly Soluble
DichloromethaneNonpolarInsoluble
HexaneNonpolarInsoluble

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following protocols outline standard procedures for both thermodynamic and kinetic solubility assessment.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Principle: A surplus of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.

Materials:

  • This compound

  • Selected solvents

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Add an excess amount of this compound to a vial. The excess solid should be visually apparent throughout the experiment.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly and place it in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24 and 48 hours) to confirm that the concentration is no longer changing.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtrate with an appropriate solvent to a concentration within the analytical range of the HPLC method.

  • Analyze the diluted filtrate by HPLC to determine the concentration of the dissolved compound.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Kinetic Solubility Determination (High-Throughput Screening)

This method provides a rapid assessment of solubility and is often used in early drug discovery.

Principle: A concentrated stock solution of the compound in a strong organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation occurs is determined.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • 96-well plates

  • Automated liquid handler (optional)

  • Plate reader capable of detecting turbidity or a nephelometer.

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add the aqueous buffer to a series of wells.

  • Using a liquid handler or multichannel pipette, add increasing volumes of the DMSO stock solution to the wells containing the aqueous buffer.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).

  • Measure the turbidity or light scattering in each well using a plate reader.

  • The kinetic solubility is defined as the concentration of the compound in the well just before the one where a significant increase in turbidity is observed.

Visualizations

Beta-Alanine Metabolism Pathway

The biological context of beta-alanine is crucial for understanding the potential roles of its derivatives. The following diagram illustrates the key metabolic pathways involving beta-alanine.[4][5][6]

Beta_Alanine_Metabolism Dihydrouracil Dihydrouracil N_Carbamoyl_beta_alanine N-Carbamoyl-beta-alanine Dihydrouracil->N_Carbamoyl_beta_alanine Dihydropyrimidinase Beta_Alanine beta-Alanine N_Carbamoyl_beta_alanine->Beta_Alanine beta-Ureidopropionase Carnosine Carnosine Beta_Alanine->Carnosine Carnosine synthetase Malonate_semialdehyde Malonate-semialdehyde Beta_Alanine->Malonate_semialdehyde Transaminase Pantothenate Pantothenate (Vitamin B5) Beta_Alanine->Pantothenate Multi-step biosynthesis Carnosine->Beta_Alanine Carnosinase Histidine L-Histidine Histidine->Carnosine Aspartate L-Aspartate Aspartate->Beta_Alanine Aspartate 1-decarboxylase Acetyl_CoA Acetyl-CoA Malonate_semialdehyde->Acetyl_CoA

Caption: Key metabolic pathways of beta-alanine.

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram outlines a typical workflow for determining the thermodynamic solubility of a compound.

Solubility_Workflow start Start weigh Weigh excess compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-72h with agitation) add_solvent->equilibrate separate Separate solid and liquid phases (Centrifugation/Settling) equilibrate->separate filter Filter supernatant separate->filter dilute Dilute filtrate filter->dilute analyze Analyze by HPLC or other method dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: A typical workflow for thermodynamic solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides a robust framework for researchers and drug development professionals to understand and experimentally determine this crucial parameter. The predicted solubility profile suggests that it will have limited aqueous solubility at neutral pH but will be more soluble in acidic, basic, and polar aprotic solvents. The provided experimental protocols offer detailed methodologies for obtaining accurate solubility data, which is essential for advancing the research and development of this compound. The inclusion of the beta-alanine metabolic pathway provides important biological context for its potential applications.

References

In-Depth Technical Guide: Stability and Degradation Profile of (s)-3-(p-Methylphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation profile of (s)-3-(p-Methylphenyl)-beta-alanine, a substituted beta-amino acid. Due to the limited availability of direct stability studies for this specific compound, this document outlines a robust framework for assessing its stability based on established principles of forced degradation studies as applied to analogous pharmaceutical compounds and beta-amino acids. It includes detailed, adaptable experimental protocols for subjecting the compound to various stress conditions, methods for analyzing degradation products, and a discussion of potential degradation pathways. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this compound, enabling the establishment of a comprehensive stability-indicating profile.

Introduction

This compound is a chiral non-proteinogenic amino acid with potential applications in medicinal chemistry and pharmaceutical development. Its chemical structure, featuring a p-methylphenyl group, suggests potential susceptibilities to specific degradation pathways that must be thoroughly investigated to ensure its quality, safety, and efficacy in any application. Understanding the intrinsic stability of a drug substance is a critical component of drug development, mandated by regulatory agencies worldwide.

Forced degradation studies are essential for elucidating the degradation pathways and identifying the likely degradation products of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to generate degradation products in a shorter timeframe.[2] The information gleaned from these studies is invaluable for the development of stability-indicating analytical methods, formulation development, and defining proper storage and handling conditions.

This guide will detail the necessary experimental protocols and analytical methodologies to build a comprehensive stability and degradation profile for this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for designing and interpreting stability studies.

PropertyValueSource
IUPAC Name(3S)-3-amino-3-(4-methylphenyl)propanoic acid[3]
CAS Number479065-00-4[4][5]
Molecular FormulaC10H13NO2[3][4][5]
Molecular Weight179.22 g/mol [5]
Predicted pKa3.71 ± 0.10[6]
Recommended StorageKeep in a dark place, Inert atmosphere, Room temperature.[6]

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are designed to intentionally degrade the sample to a target of 10-20% to ensure that a sufficient amount of degradation products are generated for detection and characterization without completely degrading the parent compound.[2] The following protocols are recommended for this compound.

General Experimental Workflow

The overall workflow for a forced degradation study is depicted below. This process ensures a systematic approach to sample stressing, analysis, and data interpretation.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Start prep_sample Prepare Stock Solution of this compound start->prep_sample acid Acid Hydrolysis (e.g., 0.1 M HCl) prep_sample->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep_sample->base oxidation Oxidation (e.g., 3% H2O2) prep_sample->oxidation thermal Thermal Stress (e.g., 60°C) prep_sample->thermal photo Photolytic Stress (ICH Q1B) prep_sample->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC/UPLC Method oxidation->analyze thermal->analyze photo->analyze neutralize->analyze mass_spec Characterize Degradants by LC-MS/MS analyze->mass_spec method_dev Develop & Validate Stability-Indicating Method analyze->method_dev pathway Identify Degradation Pathways mass_spec->pathway end End pathway->end method_dev->end

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation
  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound as described for acid hydrolysis.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Incubate at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute with the mobile phase for analysis.

Oxidative Degradation
  • Prepare a 1 mg/mL solution of the compound.

  • Add an equal volume of 3% hydrogen peroxide.

  • Store the solution in the dark at room temperature for 24 hours.

  • Withdraw aliquots at specified time points.

  • Dilute with the mobile phase for analysis.

Thermal Degradation
  • Place the solid compound in a thermostatically controlled oven at 60°C for 7 days.

  • Also, prepare a 1 mg/mL solution of the compound and incubate at 60°C for 7 days.

  • At specified time points, withdraw samples (solid and liquid).

  • Prepare the solid sample for analysis by dissolving it in a suitable solvent.

  • Dilute all samples appropriately for analysis.

Photolytic Degradation
  • Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light (e.g., with aluminum foil).

  • At the end of the exposure period, prepare the samples for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the degradation products from the parent compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

HPLC Method for Stability Indication
  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to resolve polar and non-polar degradation products.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm, or based on the UV spectrum of the compound.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

This method is based on general procedures for analyzing beta-amino acids and would require optimization for this compound.[7][8][9]

Characterization of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is essential for the structural elucidation of the degradation products.[7] By comparing the mass spectra of the parent compound and the degradation products, it is possible to identify modifications such as hydrolysis, oxidation, or decarboxylation.

Hypothetical Degradation Profile and Data Presentation

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how results should be structured.

Stress ConditionDuration% Assay of Parent Compound% Total DegradationNumber of DegradantsMajor Degradant (RT, min)
0.1 M HCl24 hours88.211.824.5
0.1 M NaOH24 hours92.57.516.2
3% H2O224 hours85.714.337.1, 8.9
Thermal (60°C, solid)7 days99.10.915.3
Thermal (60°C, solution)7 days95.44.625.3, 9.8
Photolytic1.2 million lux hrs91.38.7210.4

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized. The presence of an amino group, a carboxylic acid, and an aromatic ring provides multiple sites for chemical reactions under stress conditions.

Degradation_Pathways cluster_pathways Potential Degradation Pathways parent This compound oxidation Oxidation (e.g., N-oxide, aromatic hydroxylation) parent->oxidation Oxidative Stress decarboxylation Decarboxylation (Loss of CO2) parent->decarboxylation Thermal/Acidic Stress deamination Deamination (Loss of NH2) parent->deamination Hydrolytic Stress dimerization Dimerization/Polymerization parent->dimerization Photolytic/Thermal Stress

Caption: Potential degradation pathways for the molecule.

  • Oxidation: The tertiary benzylic carbon and the aromatic ring are potential sites for oxidation. The nitrogen atom of the amino group could also be oxidized to form an N-oxide.

  • Decarboxylation: Under thermal or acidic stress, the carboxylic acid moiety could be lost as carbon dioxide.

  • Deamination: Hydrolysis could lead to the removal of the amino group, potentially forming an alcohol.

  • Dimerization/Polymerization: Under photolytic or severe thermal stress, condensation reactions between molecules could occur, leading to the formation of dimers or larger oligomers.

Conclusion and Recommendations

This technical guide provides a comprehensive framework for investigating the stability and degradation profile of this compound. While specific experimental data for this compound is not publicly available, the outlined protocols and methodologies, based on established scientific principles and regulatory guidelines, offer a robust starting point for any researcher or drug developer.

It is strongly recommended that a systematic forced degradation study, as detailed in this document, be conducted. The results of such a study will be instrumental in:

  • Developing and validating a stability-indicating analytical method.

  • Identifying potential degradation products that may need to be monitored and controlled.

  • Providing critical information for formulation development to enhance stability.

  • Establishing appropriate storage conditions and shelf-life.

By following the guidance provided herein, a thorough understanding of the stability of this compound can be achieved, ensuring its quality and performance in its intended application.

References

Chiral Synthesis of (S)-3-(p-Methylphenyl)-β-alanine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic strategies for the chiral synthesis of (S)-3-(p-Methylphenyl)-β-alanine, a valuable building block in medicinal chemistry and drug development. The guide details various methodologies, including catalytic asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and biocatalytic approaches, offering a comparative analysis of their efficacy and practicality. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to facilitate practical application in a research and development setting.

Introduction

(S)-3-(p-Methylphenyl)-β-alanine, also known as (S)-3-(p-tolyl)-β-alanine, is a non-proteinogenic β-amino acid. The presence of the chiral β-amino acid scaffold is a key feature in a variety of biologically active molecules and pharmaceutical agents. The stereoselective synthesis of this compound is therefore of significant interest. This guide explores the core methodologies for achieving high enantiopurity of the desired (S)-enantiomer.

Synthetic Strategies

The chiral synthesis of (S)-3-(p-Methylphenyl)-β-alanine can be broadly categorized into three main approaches:

  • Catalytic Asymmetric Hydrogenation: This method involves the enantioselective reduction of a prochiral precursor, typically an enamine or an α,β-unsaturated carboxylic acid derivative, using a chiral transition metal catalyst. Rhodium-based catalysts with chiral phosphine ligands are commonly employed.

  • Chiral Auxiliary-Mediated Synthesis: This strategy relies on the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, such as conjugate addition or alkylation. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

  • Biocatalytic Synthesis: This approach utilizes enzymes, such as transaminases or phenylalanine ammonia lyases, to catalyze the stereoselective synthesis of the target molecule. Biocatalysis offers advantages in terms of high enantioselectivity and mild reaction conditions.

Quantitative Data Summary

The following tables summarize the quantitative data for different synthetic routes leading to β-aryl-β-amino acids, providing a basis for comparison of yields and enantioselectivities.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates and Enamides

EntrySubstrateChiral LigandCatalyst Loading (mol%)SolventPressure (atm)Yield (%)ee (%)Reference
1(E/Z)-Methyl 3-acetamido-3-phenylacrylateMe-DuPhos1Toluene2.7>9598 (S)
2(Z)-N-(1-(p-tolyl)vinyl)acetamide(R)-SDP1Methanol10Quant.94 (R)[1]
3(Z)-N-(1-phenylvinyl)acetamide(R)-SDP1Methanol10Quant.96 (R)[1]

Table 2: Chiral Auxiliary-Mediated Synthesis

EntryReaction TypeChiral AuxiliarySubstrateReagentDiastereomeric Ratio (dr)Yield (%)Final Product ConfigurationReference
1Alkylation(S)-N-(2-benzoylphenyl)-1-(2-chlorbenzyl)pyrrolidine-2-carboxamideNi(II)-complex of Schiff's base with glycine3,4-dimethylbenzylchloride>91:9-(S)
2Conjugate Addition(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-((E)-3-(p-tolyl)acryloyl)oxazolidinone(Me)₂CuLi95:585(S)

Table 3: Biocatalytic Synthesis

EntryEnzymeReaction TypeSubstrate(s)Amine DonorpHTemperature (°C)Conversion (%)ee (%)Reference
1Phenylalanine Ammonia Lyase (PAL)Asymmetric Amination(E)-3-(p-tolyl)acrylic acidNH₃8.530->99 (S)
2ω-Transaminase (ω-TA)Asymmetric Amination3-oxo-3-(p-tolyl)propanoic acidL-Alanine7.537High>99 (S)

Experimental Protocols

Rhodium-Catalyzed Asymmetric Hydrogenation of a β-Enamino Ester

This protocol is adapted from the synthesis of related N-aryl β-amino esters.[2]

Procedure:

  • To a solution of the β-enamino ester substrate (1.0 mmol) in degassed methanol (5 mL) in a glovebox, add [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and the chiral bisphosphine ligand (e.g., TangPhos, 0.011 mmol, 1.1 mol%).

  • Stir the mixture at room temperature for 30 minutes.

  • Transfer the solution to a stainless-steel autoclave.

  • Pressurize the autoclave with hydrogen gas to 10 atm.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Release the pressure and concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired (S)-3-(p-methylphenyl)-β-alanine ester.

  • The enantiomeric excess can be determined by chiral HPLC analysis.

Chiral Auxiliary-Mediated Synthesis via Conjugate Addition

This protocol is a general procedure based on the use of an Evans-type oxazolidinone auxiliary.

Procedure:

  • Acylation of the chiral auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv.) dropwise. After stirring for 30 minutes, add a solution of (E)-3-(p-tolyl)acryloyl chloride (1.1 equiv.) in THF. Stir the reaction at -78 °C for 1 hour and then warm to room temperature. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried over Na₂SO₄ and concentrated. Purify the residue by flash chromatography.

  • Conjugate addition: To a solution of the N-acryloyloxazolidinone (1.0 equiv.) in THF at -78 °C, add a solution of lithium di(p-tolyl)cuprate (prepared from p-tolyllithium and CuI) until the starting material is consumed (monitored by TLC). Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried and concentrated.

  • Removal of the auxiliary: The resulting product is hydrolyzed with LiOH/H₂O₂ in a THF/water mixture to cleave the chiral auxiliary and yield (S)-3-(p-methylphenyl)-β-alanine. The chiral auxiliary can be recovered.

Biocatalytic Synthesis using a Transaminase

This protocol describes a general procedure for the asymmetric amination of a β-keto acid.[3]

Procedure:

  • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5) containing pyridoxal 5'-phosphate (PLP, 1 mM).

  • To the buffer, add the β-keto acid substrate (e.g., 3-oxo-3-(p-tolyl)propanoic acid, 10-50 mM), the amine donor (e.g., L-alanine or isopropylamine, 1.2-2.0 equiv.), and the ω-transaminase enzyme (commercially available or expressed).

  • If necessary for equilibrium shift, an additional enzyme such as lactate dehydrogenase and its cofactor NADH can be added to remove the pyruvate byproduct.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, terminate it by adding an acid (e.g., HCl) to precipitate the protein.

  • Centrifuge the mixture to remove the precipitated enzyme.

  • The supernatant containing the product can be further purified by ion-exchange chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.

rhodium_hydrogenation substrate β-Enamino Ester Precursor (prochiral) reaction Asymmetric Hydrogenation substrate->reaction H₂ (10 atm) Methanol, RT, 24h catalyst [Rh(COD)₂]BF₄ + Chiral Ligand (e.g., TangPhos) catalyst->reaction product (S)-3-(p-Methylphenyl)-β-alanine Ester final_product (S)-3-(p-Methylphenyl)-β-alanine product->final_product Hydrolysis reaction->product

Caption: Rhodium-Catalyzed Asymmetric Hydrogenation Workflow.

chiral_auxiliary auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) intermediate1 N-Acryloyloxazolidinone auxiliary->intermediate1 substrate (E)-3-(p-tolyl)acryloyl chloride substrate->intermediate1 Acylation intermediate2 Diastereomeric Adduct intermediate1->intermediate2 Conjugate Addition nucleophile p-tolyl nucleophile nucleophile->intermediate2 product (S)-3-(p-Methylphenyl)-β-alanine intermediate2->product Auxiliary Removal

Caption: Chiral Auxiliary-Mediated Synthesis Workflow.

biocatalysis substrate 3-oxo-3-(p-tolyl)propanoic acid reaction Asymmetric Amination substrate->reaction enzyme ω-Transaminase (ω-TA) + PLP enzyme->reaction amine_donor Amine Donor (e.g., L-Alanine) amine_donor->reaction product (S)-3-(p-Methylphenyl)-β-alanine reaction->product

Caption: Biocatalytic Synthesis using ω-Transaminase.

Conclusion

The chiral synthesis of (S)-3-(p-methylphenyl)-β-alanine can be achieved through several effective methodologies. Catalytic asymmetric hydrogenation offers a direct and atom-economical route, with high enantioselectivities achievable with appropriate catalyst selection. Chiral auxiliary-mediated approaches provide a robust and predictable method for controlling stereochemistry, although they may involve more synthetic steps. Biocatalysis is an increasingly attractive option, offering excellent enantioselectivity under mild, environmentally friendly conditions. The choice of the optimal synthetic route will depend on factors such as substrate availability, desired scale, cost considerations, and the specific capabilities of the research or production facility. This guide provides the foundational knowledge and practical details necessary for the successful implementation of these key synthetic strategies.

References

(s)-3-(p-Methylphenyl)-β-alanine: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(s)-3-(p-Methylphenyl)-β-alanine, a chiral non-proteinogenic β-amino acid, has emerged as a critical building block in the development of novel agrochemical agents. This technical guide provides an in-depth overview of its discovery, historical context, synthesis, and its role in the biological activity of derived compounds. While direct quantitative biological data for the compound itself is limited in public literature, its significance is primarily understood through the potent fungicidal properties of the dipeptide molecules it forms. This document summarizes key synthetic methodologies, presents available quantitative data for its derivatives, and elucidates the mechanism of action of the resulting fungicides.

Discovery and History

A key milestone is the European Patent EP1028125B1, which describes a class of dipeptide fungicides.[1] These compounds, including the commercial fungicide Iprovalicarb, incorporate a β-amino acid moiety. The patent literature from this period suggests that the exploration of various substituted β-aryl-β-amino acids, including the p-methylphenyl variant, was a strategic approach to optimize the efficacy and spectrum of these fungicides. The development of these compounds was driven by the need for new modes of action to combat the emergence of resistance to existing fungicides. Iprovalicarb, a prominent example, is a systemic fungicide that demonstrates the successful application of this chemical class in agriculture.[2][3][4]

Physicochemical Properties

PropertyValueReference
CAS Number 479065-00-4[5]
Molecular Formula C₁₀H₁₃NO₂[5]
Molecular Weight 179.22 g/mol
IUPAC Name (3S)-3-amino-3-(4-methylphenyl)propanoic acid
Synonyms (S)-3-Amino-3-(4-tolyl)propionic acid, H-(S)-beta-Phe(4-Me)-OH

Synthesis and Experimental Protocols

The enantioselective synthesis of (s)-3-(p-Methylphenyl)-β-alanine is crucial for the biological activity of its derived fungicides. Several methods for the asymmetric synthesis of β-amino acids have been developed. While a specific, detailed industrial synthesis protocol for this particular molecule is often proprietary, the following represents a common and adaptable laboratory-scale methodology based on published procedures for similar compounds.

Representative Experimental Protocol: Enantioselective N-acylation

This method involves the synthesis of a racemic mixture followed by enzymatic resolution.

Step 1: Synthesis of Racemic 3-amino-3-(4-methylphenyl)propanoic acid

A plausible route involves a Rodionow-Johnson reaction or a similar condensation method.

  • Reactants: 4-methylbenzaldehyde, malonic acid, and ammonium acetate.

  • Procedure:

    • A mixture of 4-methylbenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent (e.g., ethanol) is heated to reflux.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by adjusting the pH.

    • The crude racemic product is collected by filtration, washed, and dried.

Step 2: Enzymatic Resolution

  • Enzyme: A lipase, such as Candida antarctica lipase B (CALB), is commonly used for the enantioselective acylation of the amino group.

  • Acylating Agent: An acyl donor, such as ethyl acetate or another suitable ester.

  • Procedure:

    • The racemic 3-amino-3-(4-methylphenyl)propanoic acid is suspended in a suitable organic solvent.

    • The lipase and the acylating agent are added to the suspension.

    • The reaction is stirred at a controlled temperature, and the progress of the enantioselective acylation is monitored by chiral HPLC.

    • The reaction is stopped when approximately 50% conversion is reached.

    • The mixture is filtered to remove the enzyme.

    • The N-acylated (R)-enantiomer and the unreacted (S)-enantiomer are separated by extraction or chromatography.

    • The desired (S)-3-(p-Methylphenyl)-β-alanine is isolated and purified.

Experimental Workflow Diagram

G cluster_synthesis Synthesis of Racemic Mixture cluster_resolution Enzymatic Resolution start 4-Methylbenzaldehyde + Malonic Acid + Ammonium Acetate reaction Condensation Reaction (e.g., Rodionow-Johnson) start->reaction product Racemic 3-amino-3- (4-methylphenyl)propanoic acid reaction->product racemate Racemic Mixture product->racemate acylation Enantioselective N-acylation (Lipase, Acyl Donor) racemate->acylation separation Separation acylation->separation s_enantiomer (s)-3-(p-Methylphenyl)-β-alanine (Desired Product) separation->s_enantiomer r_enantiomer N-acylated (R)-enantiomer separation->r_enantiomer

Caption: General workflow for the synthesis and resolution of (s)-3-(p-Methylphenyl)-β-alanine.

Biological Activity and Mechanism of Action

(s)-3-(p-Methylphenyl)-β-alanine itself is not known to possess significant direct biological activity. Its importance lies in its role as a key structural component of dipeptide fungicides. The fungicidal activity of these dipeptides is highly stereospecific, with the (S)-configuration of the β-amino acid being crucial for efficacy.

Quantitative Data of Derived Fungicides

The following table summarizes the fungicidal activity of a dipeptide derivative incorporating a similar β-amino acid moiety against a key Oomycete pathogen. This data provides an indication of the potency achievable with this class of compounds.

CompoundPathogenEC₅₀ (mg/L)Reference
IprovalicarbPlasmopara viticola (grape downy mildew)0.1 - 0.5[3]
Signaling Pathways and Mechanism of Action

The dipeptide fungicides derived from (s)-3-(p-Methylphenyl)-β-alanine act as inhibitors of fungal cell wall biosynthesis. Specifically, they are known to inhibit cellulose synthase, a critical enzyme for the formation of β-1,3- and β-1,6-glucans, which are major structural components of the cell walls of Oomycetes.[4]

The disruption of cellulose synthesis leads to the weakening of the cell wall, causing cell lysis and ultimately, the death of the fungal pathogen. This mode of action is distinct from many other classes of fungicides, making these compounds valuable tools in resistance management programs.

Mechanism of Action Diagram

G Dipeptide Dipeptide Fungicide (containing (s)-3-(p-Methylphenyl)-β-alanine) CelluloseSynthase Cellulose Synthase Dipeptide->CelluloseSynthase Inhibition CellWall Fungal Cell Wall (β-1,3/β-1,6-glucans) CelluloseSynthase->CellWall Synthesis CellLysis Cell Lysis and Fungal Death CellWall->CellLysis Weakening leads to

Caption: Simplified mechanism of action of dipeptide fungicides.

Conclusion

(s)-3-(p-Methylphenyl)-β-alanine is a vital chiral intermediate whose discovery and application are closely tied to the development of modern agricultural fungicides. While not biologically active on its own, its specific stereochemistry is a determinant for the high efficacy of the dipeptide fungicides into which it is incorporated. The synthesis of this molecule in an enantiomerically pure form is a key step in the production of these important crop protection agents. Further research into the synthesis and application of novel derivatives of (s)-3-(p-Methylphenyl)-β-alanine may lead to the discovery of new biologically active compounds with applications in both agriculture and medicine.

References

An In-depth Technical Guide to (S)-3-(p-Methylphenyl)-β-alanine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of (S)-3-(p-Methylphenyl)-β-alanine derivatives and their analogues. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the medicinal chemistry of β-amino acid scaffolds.

Introduction

β-amino acids, and specifically β-phenylalanine derivatives, represent a structurally diverse and functionally significant class of compounds in medicinal chemistry. Their incorporation into peptides can enhance proteolytic stability, and as standalone small molecules, they serve as valuable scaffolds for the development of various therapeutic agents.[1] The (S)-3-(p-Methylphenyl)-β-alanine core, characterized by a stereochemically defined amine on the β-carbon and a methyl group on the para-position of the phenyl ring, offers a unique combination of chirality and lipophilicity that can be exploited for targeted drug design. This guide will delve into the synthetic methodologies for creating derivatives of this core structure, present available quantitative biological data, and outline experimental protocols for their evaluation.

Synthesis of (S)-3-(p-Methylphenyl)-β-alanine Derivatives

The synthesis of (S)-3-(p-Methylphenyl)-β-alanine and its derivatives can be achieved through various chemical and enzymatic strategies. These methods offer routes to modify the core structure at the amine, the carboxylic acid, and the phenyl ring, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Chemical Synthesis Approaches

Several established methods for the asymmetric synthesis of β-amino acids can be adapted for the preparation of the (S)-3-(p-Methylphenyl)-β-alanine scaffold.

1. Arndt-Eistert Homologation: A classical approach to synthesize β-amino acids from the corresponding α-amino acids. This two-step process involves the conversion of an N-protected α-amino acid to a diazoketone, followed by a Wolff rearrangement.[1]

2. Michael Addition: The conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters is a powerful tool for constructing the β-amino acid backbone. Chiral auxiliaries or catalysts can be employed to control the stereochemistry of the newly formed chiral center.

3. Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of enamines or other suitable precursors using chiral metal catalysts, such as those based on rhodium or ruthenium, can provide enantiomerically enriched β-amino acids.

4. Rodionov-Johnson Reaction: This reaction involves the condensation of an aldehyde (p-tolualdehyde in this case) with malonic acid and ammonia or an amine, followed by decarboxylation to yield the β-amino acid. While traditionally producing racemic products, modern modifications can afford enantiomerically enriched compounds.[1]

Enzymatic and Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral β-amino acids.

1. Transaminases (TAs): ω-Transaminases are particularly useful for the asymmetric synthesis of β-amino acids by transferring an amino group to a β-keto acid or ester precursor.[1]

2. Lipases: Lipases are widely used for the kinetic resolution of racemic β-amino acid esters, selectively hydrolyzing one enantiomer and leaving the other enriched.[1]

3. Phenylalanine Ammonia Lyases (PALs) and Mutases (PAMs): These enzymes can be engineered to catalyze the addition of ammonia to substituted cinnamic acids, providing a direct route to enantiopure β-phenylalanine derivatives.[1]

Biological Activities and Quantitative Data

While specific quantitative bioactivity data for a broad range of (S)-3-(p-Methylphenyl)-β-alanine derivatives is not extensively available in the public domain, the broader class of β-phenylalanine derivatives has shown activity in several therapeutic areas. The following table summarizes representative data for related compounds to guide future research.

Compound ClassTarget/ActivityIC50/EC50/KiReference
β-Phenylalanine DerivativeseEF2K Inhibitors (Anticancer)IC50: 12-20 µM (in vivo)[1]
Substituted Phenylalanine AnaloguesCCR5 Antagonists (Anti-HIV)IC50: 3 nM - 6.3 µM[1]
β-Alanine AnaloguesCarnosine Synthetase InhibitorsCompetitive and non-competitive inhibition observed[2]
Tryptophan Analogues (β-amino acids)Indoleamine 2,3-dioxygenase InhibitorsKi: 7-70 µM[3]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of novel chemical entities. Below are representative procedures that can be adapted for the study of (S)-3-(p-Methylphenyl)-β-alanine derivatives.

General Procedure for Amide Coupling

A common method for derivatizing the carboxylic acid moiety of the core structure is through amide bond formation.

Materials:

  • (S)-3-(p-Methylphenyl)-β-alanine

  • Amine of choice

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

  • Tertiary amine base (e.g., DIPEA or triethylamine)

Protocol:

  • Dissolve (S)-3-(p-Methylphenyl)-β-alanine (1 equivalent) in the anhydrous solvent.

  • Add the amine (1-1.2 equivalents) and the tertiary amine base (2-3 equivalents) to the solution.

  • Add the coupling agent (1-1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Standard Operating Procedure for an Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized derivatives against a target enzyme.[4]

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test compounds ((S)-3-(p-Methylphenyl)-β-alanine derivatives)

  • Assay buffer

  • Positive control inhibitor

  • 96-well microplate

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Protocol:

  • Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the test compounds and the positive control.

  • Assay Setup: In a 96-well plate, add the assay buffer to all wells. Add the test compounds at various concentrations to the test wells. Add the positive control to its designated wells and the solvent control (e.g., DMSO) to the negative control wells.

  • Enzyme Addition: Add the enzyme solution to all wells except for the blank wells (which contain only buffer and substrate).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Detection: Measure the absorbance, fluorescence, or luminescence at regular intervals or at a fixed endpoint using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by fitting the dose-response data to a suitable model (e.g., a four-parameter logistic equation).

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for (S)-3-(p-Methylphenyl)-β-alanine derivatives are yet to be fully elucidated, related amino acid derivatives are known to modulate several key cellular pathways.

mTOR Signaling Pathway: Branched-chain amino acids, particularly leucine, are known to activate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[5][6] Derivatives of β-amino acids could potentially interact with components of this pathway, such as mTOR itself or upstream regulators like Rheb and TSC2.

The following diagram illustrates a simplified overview of the mTOR signaling pathway, which could be a potential area of investigation for (S)-3-(p-Methylphenyl)-β-alanine derivatives.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Amino_Acids Amino Acids (e.g., Leucine) mTORC1 mTORC1 Amino_Acids->mTORC1 Potential Modulation Point PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis

Caption: Simplified mTOR signaling pathway.

Experimental Workflow for Synthesis and Screening

A logical workflow is crucial for the efficient discovery and development of novel bioactive compounds. The following diagram outlines a typical workflow for the synthesis and screening of (S)-3-(p-Methylphenyl)-β-alanine derivatives.

Experimental_Workflow Start Design of Analogue Library Synthesis Synthesis of (S)-3-(p-Methylphenyl) -β-alanine Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary in vitro Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Primary_Screening->SAR_Analysis Hit_Identification Hit Identification SAR_Analysis->Hit_Identification Hit_Identification->Start Inactive? Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Active? Lead_Optimization->Synthesis Advanced_Studies Advanced in vivo Studies (Pharmacokinetics, Efficacy) Lead_Optimization->Advanced_Studies

Caption: Workflow for synthesis and screening.

Conclusion

(S)-3-(p-Methylphenyl)-β-alanine and its derivatives represent a promising class of compounds for the development of new therapeutic agents. This technical guide has provided an overview of the key aspects related to their synthesis and biological evaluation. By leveraging the synthetic strategies and experimental protocols outlined herein, researchers can effectively explore the chemical space around this scaffold and potentially identify novel drug candidates with improved efficacy and pharmacokinetic properties. Further investigation into the specific biological targets and signaling pathways modulated by these compounds will be crucial for advancing their development towards clinical applications.

References

Methodological & Application

Application Notes and Protocols: (S)-3-(p-Methylphenyl)-β-alanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(p-Methylphenyl)-β-alanine is a non-proteinogenic β-amino acid that offers unique structural properties for the design of novel peptides with enhanced biological activity and stability. Its incorporation into peptide sequences can induce specific secondary structures, increase resistance to enzymatic degradation, and introduce a hydrophobic moiety for modulating peptide-protein interactions. These application notes provide detailed protocols and critical data for the successful incorporation of (S)-3-(p-Methylphenyl)-β-alanine into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Physicochemical Properties of (S)-3-(p-Methylphenyl)-β-alanine

PropertyValue
Chemical Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance White to off-white powder
Chirality (S)-enantiomer
Key Structural Features β-amino acid backbone, p-methylphenyl side chain

Applications in Peptide Synthesis

The incorporation of (S)-3-(p-Methylphenyl)-β-alanine into peptide chains can confer several advantageous properties:

  • Structural Constraint: The β-amino acid backbone can induce unique folding patterns, such as turns and helices, influencing the overall peptide conformation.[1]

  • Increased Proteolytic Stability: Peptides containing β-amino acids often exhibit enhanced resistance to degradation by proteases, leading to a longer in vivo half-life.

  • Modulation of Bioactivity: The p-methylphenyl group introduces a hydrophobic and aromatic moiety that can be critical for receptor binding and other molecular interactions.

  • Peptidomimetic Design: This amino acid serves as a valuable building block for creating peptidomimetics with improved pharmacological profiles.

Experimental Protocols

Fmoc Protection of (S)-3-(p-Methylphenyl)-β-alanine

Objective: To prepare Fmoc-(S)-3-(p-Methylphenyl)-β-alanine for use in solid-phase peptide synthesis.

Materials:

  • (S)-3-(p-Methylphenyl)-β-alanine

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Hexane

  • 2N Hydrochloric acid (HCl)

Procedure:

  • Dissolve (S)-3-(p-Methylphenyl)-β-alanine in a 10% aqueous solution of sodium carbonate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of Fmoc-Cl in 1,4-dioxane dropwise while maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and wash with ether to remove unreacted Fmoc-Cl.

  • Acidify the aqueous layer to a pH of 2 with 2N HCl, which will precipitate the Fmoc-protected amino acid.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Fmoc-(S)-3-(p-Methylphenyl)-β-alanine as a white solid.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a model peptide containing (S)-3-(p-Methylphenyl)-β-alanine using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-(S)-3-(p-Methylphenyl)-β-alanine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (or HOBt)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

Workflow for SPPS:

SPPS_Workflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat For subsequent amino acids Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection For final amino acid Repeat->Fmoc_Deprotection Final_Washing Final Washing Final_Deprotection->Final_Washing Cleavage Cleavage from Resin and Side-Chain Deprotection Final_Washing->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Steps:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group. Drain and repeat for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine.

  • Coupling of (S)-3-(p-Methylphenyl)-β-alanine:

    • Dissolve Fmoc-(S)-3-(p-Methylphenyl)-β-alanine (3 eq.), Oxyma Pure (3 eq.) in DMF.

    • Add DIC (3 eq.) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours. Due to the steric hindrance of the β-amino acid, a longer coupling time is recommended.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF (3 times), DCM (3 times), and finally with methanol, then dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Quantitative Data (Representative)

The following table provides representative data for the incorporation of Fmoc-(S)-3-(p-Methylphenyl)-β-alanine in a model hexapeptide. Actual results may vary depending on the sequence and synthesis conditions.

ParameterValueMethod of Determination
Coupling Efficiency >95%Kaiser Test / HPLC analysis of cleaved peptide
Crude Peptide Purity 65-75%Analytical RP-HPLC
Final Yield (after purification) 20-30%Based on initial resin loading

Characterization of Peptides Containing (S)-3-(p-Methylphenyl)-β-alanine

Workflow for Peptide Characterization:

Characterization_Workflow Crude_Peptide Crude Peptide RP_HPLC Purification by RP-HPLC Crude_Peptide->RP_HPLC Purity_Check Purity Assessment (Analytical RP-HPLC) RP_HPLC->Purity_Check Identity_Confirmation Identity Confirmation (Mass Spectrometry) Purity_Check->Identity_Confirmation Structure_Analysis Structural Analysis (CD, NMR, FTIR) Identity_Confirmation->Structure_Analysis Biological_Assay Biological Activity Assay Structure_Analysis->Biological_Assay

Caption: General workflow for the purification and characterization of synthetic peptides.

Techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the final product.

  • Circular Dichroism (CD) Spectroscopy: To investigate the secondary structure of the peptide in solution. The presence of the β-amino acid is expected to influence the conformational preferences.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To analyze the peptide backbone amide bond vibrations, providing further insight into the secondary structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed three-dimensional structure determination in solution.

Conclusion

The incorporation of (S)-3-(p-Methylphenyl)-β-alanine into peptides is a valuable strategy for developing novel therapeutic and research peptides. The protocols provided herein offer a robust framework for the successful synthesis and characterization of these modified peptides. While the coupling of this sterically hindered β-amino acid may require extended reaction times, the potential benefits in terms of structural diversity and biological stability make it a compelling tool for peptide chemists and drug developers.

References

Application Notes and Protocols: (s)-3-(p-Methylphenyl)-beta-alanine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-(p-Methylphenyl)-beta-alanine is a chiral non-proteinogenic β-amino acid that serves as a valuable building block in medicinal chemistry. Its unique structural features, including the stereocenter and the substituted phenyl ring, allow for the synthesis of diverse and potent bioactive molecules. This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery of novel therapeutics, with a primary focus on its application as a scaffold for Fatty Acid Amide Hydrolase (FAAH) inhibitors.

Application: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in the levels of AEA and other bioactive lipids, which can produce analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects.[1][2][3][4][5] Consequently, FAAH has emerged as a promising therapeutic target for a range of conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases.

This compound has been successfully employed as a core scaffold in the development of potent and selective FAAH inhibitors. The general structure of these inhibitors involves the acylation of the amino group of the β-alanine derivative with various lipophilic side chains.

Signaling Pathway of FAAH Inhibition

The inhibition of FAAH potentiates the endogenous signaling of anandamide (AEA). By preventing the breakdown of AEA, FAAH inhibitors increase its local concentration, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels. This enhanced signaling is responsible for the therapeutic effects observed with FAAH inhibition.

FAAH_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Synaptic Cleft cluster_3 Receptor Activation NAPE-PLD NAPE-PLD AEA_pre Anandamide (AEA) NAPE-PLD->AEA_pre Synthesis NAPE NAPE NAPE->NAPE-PLD Hydrolysis AEA_synapse AEA AEA_pre->AEA_synapse Release FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Inhibitor (s)-3-(p-Methylphenyl) -beta-alanine Derivative Inhibitor->FAAH Inhibition AEA_post Anandamide (AEA) AEA_post->FAAH Degradation AEA_synapse->AEA_post Uptake CB1_Receptor CB1 Receptor AEA_synapse->CB1_Receptor Binding & Activation Therapeutic_Effects Analgesia, Anti-inflammation, Anxiolysis CB1_Receptor->Therapeutic_Effects Downstream Signaling Synthesis_Workflow Carboxylic_Acid Substituted Carboxylic Acid Activation Activation Carboxylic_Acid->Activation HATU_DIPEA HATU, DIPEA in DMF HATU_DIPEA->Activation Activated_Ester Activated Ester Intermediate Activation->Activated_Ester Coupling Amide Coupling Activated_Ester->Coupling Building_Block (s)-3-(p-Methylphenyl) -beta-alanine Building_Block->Coupling Crude_Product Crude Product Coupling->Crude_Product Workup Aqueous Workup Crude_Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure FAAH Inhibitor Purification->Final_Product FAAH_Assay_Workflow Start Start Prepare_Reagents Prepare Compound Dilutions and Enzyme Solution Start->Prepare_Reagents Add_Compound Add Test Compound to Plate Prepare_Reagents->Add_Compound Add_Enzyme Add FAAH Enzyme Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Add Fluorogenic Substrate (AAMC) Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 355 nm, Em: 460 nm) Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

Application Notes and Protocols: (s)-3-(p-Methylphenyl)-beta-alanine in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a proposed, hypothetical use of (s)-3-(p-Methylphenyl)-beta-alanine in proteomics research. As of the latest literature review, specific applications of this compound in proteomics have not been documented. The methodologies presented are based on established principles of chemical proteomics and are intended to serve as a conceptual framework for future research.

Introduction

This compound is a chiral, non-proteinogenic amino acid. Its structure, featuring a beta-alanine core, a stereocenter, and a p-methylphenyl group, suggests its potential utility as a chemical probe in proteomics. The unique p-methylphenyl moiety can serve as a hydrophobic handle and a distinct mass reporter tag for mass spectrometry-based proteomics, enabling novel strategies for protein labeling, enrichment, and quantification.

This document outlines a potential application of this compound as a probe for activity-based protein profiling (ABPP) to identify and quantify the targets of small molecule inhibitors.

Proposed Application: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemical proteomics strategy used to identify the protein targets of small molecules in a complex proteome. In this proposed application, an alkyne-derivatized version of this compound would be synthesized to act as a broad-spectrum probe to label a class of enzymes. This probe would then be used in a competitive assay with a small molecule inhibitor to identify its specific protein targets.

Logical Workflow for Competitive ABPP

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Enrichment cluster_analysis Mass Spectrometry Analysis proteome Cell Lysate / Proteome inhibitor Small Molecule Inhibitor incubation Competitive Incubation proteome->incubation probe Alkyne-Probe (this compound derivative) inhibitor->incubation probe->incubation click_chem Click Chemistry (Biotin-Azide) incubation->click_chem enrichment Streptavidin Enrichment click_chem->enrichment digest On-Bead Digestion enrichment->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Target Identification lcms->data

Caption: Competitive ABPP workflow using a modified this compound probe.

Quantitative Data Presentation

The following table represents hypothetical data from a competitive ABPP experiment designed to identify the targets of a novel inhibitor. The data illustrates the relative abundance of probe-labeled peptides in the presence and absence of the inhibitor. A significant decrease in the ratio indicates a specific interaction between the inhibitor and the protein.

Protein IDGene NamePeptide SequenceRatio (Inhibitor/Control)p-value
P08684HSD17B1K.VVLTAGVDEK.I0.150.001
Q9Y242AKR1C1L.SADVYK.L0.210.005
P15121CBR1F.GTYEAFK.I0.890.450
P52895AKR1B10I.ALEGLGK.V0.180.003
Q08642RDH5A.VIGTGLNK.T0.950.820

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Derivatized this compound Probe

This protocol describes the synthesis of a hypothetical chemical probe based on this compound, incorporating a reactive group and an alkyne handle for click chemistry.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Propargylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid: Dissolve this compound (1 eq) and NHS (1.1 eq) in dry DCM. Add DCC (1.1 eq) portion-wise at 0°C. Stir the reaction mixture at room temperature for 4 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure to obtain the NHS-ester.

  • Amide Coupling with Propargylamine: Dissolve the NHS-ester in dry DMF. Add propargylamine (1.2 eq) and TEA (1.5 eq). Stir the reaction at room temperature overnight.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final alkyne-derivatized probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Competitive ABPP using the Alkyne Probe

Materials:

  • Cell lysate (e.g., from a relevant cell line or tissue)

  • Alkyne-derivatized this compound probe

  • Small molecule inhibitor of interest

  • Biotin-azide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Streptavidin-agarose beads

  • Urea

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

Procedure:

  • Proteome Labeling:

    • Thaw cell lysate on ice. Normalize protein concentration.

    • Pre-incubate the lysate with either the small molecule inhibitor (experimental sample) or vehicle (control sample) for 30 minutes at 37°C.

    • Add the alkyne-probe to both samples and incubate for 1 hour at 37°C.

  • Click Chemistry:

    • To the labeled lysates, add biotin-azide, TCEP, TBTA, and CuSO₄.

    • Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the lysates and incubate for 2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers (e.g., high salt, low salt, urea) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing urea and TCEP, and incubate to denature and reduce the captured proteins.

    • Alkylate the cysteines by adding IAA and incubating in the dark.

    • Dilute the urea concentration and add trypsin to digest the proteins overnight at 37°C.

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatant containing the tryptic peptides.

    • Acidify the peptides with formic acid and desalt using a C18 StageTip.

    • Elute the peptides and dry them in a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis.

    • Analyze the samples on a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Identify and quantify the peptides.

    • Calculate the ratio of peptide abundance between the inhibitor-treated and control samples to identify proteins that show significantly reduced labeling in the presence of the inhibitor.

Proposed Signaling Pathway Investigation

The developed probe could be used to investigate the role of targeted enzymes in specific signaling pathways. For instance, if a target is identified as a key enzyme in a metabolic pathway, the probe could be used to assess changes in its activity under different cellular conditions.

Signaling_Pathway cluster_pathway Hypothetical Metabolic Pathway Metabolite_A Metabolite A Metabolite_B Metabolite B Metabolite_A->Metabolite_B Enzyme_1 Metabolite_C Metabolite C Metabolite_B->Metabolite_C Enzyme_2 Downstream_Effects Downstream Cellular Effects Metabolite_C->Downstream_Effects Enzyme_3 Enzyme_1 Enzyme 1 Enzyme_2 Target Enzyme (Identified by Probe) Enzyme_3 Enzyme 3 Inhibitor Small Molecule Inhibitor Inhibitor->Enzyme_2 Probe Alkyne-Probe Probe->Enzyme_2

Caption: Investigating a signaling pathway with the identified target enzyme.

Application Notes and Protocols for Incorporating (S)-3-(p-Methylphenyl)-beta-alanine into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(p-Methylphenyl)-beta-alanine is a non-proteinogenic amino acid that belongs to the class of β-aryl-β-amino acids. Its incorporation into peptide sequences offers a powerful strategy for the development of novel therapeutics with enhanced properties. The presence of the p-methylphenyl group introduces a specific steric and hydrophobic character, which can influence peptide conformation, stability, and biological activity. Peptides containing β-amino acids have shown increased resistance to enzymatic degradation, a crucial attribute for drug candidates.[1]

These application notes provide detailed protocols for the incorporation of this compound into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Additionally, we present potential applications in modulating cellular signaling pathways, with a focus on the insulin signaling cascade, and provide templates for the presentation of quantitative biological data.

Data Presentation

The incorporation of this compound can significantly impact the biological activity of a peptide. Structure-Activity Relationship (SAR) studies are crucial to understanding these effects. Below is a template for presenting quantitative data from such studies, for example, in the context of peptide inhibitors of a particular enzyme or receptor.

Table 1: Structure-Activity Relationship of Peptide Analogs Incorporating this compound

Peptide IDSequenceModification PositionIC50 (nM)Relative Potency
Peptide 1Ac-X-Y-Z-NH2-1501.0
Peptide 2Ac-(S)-3-(p-MePhe)-βA -Y-Z-NH21752.0
Peptide 3Ac-X-(S)-3-(p-MePhe)-βA -Z-NH222000.75
Peptide 4Ac-X-Y-(S)-3-(p-MePhe)-βA -NH23503.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound

This protocol outlines the manual Fmoc-SPPS procedure for synthesizing a peptide containing this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected α-amino acids

  • Fmoc-(S)-3-(p-Methylphenyl)-beta-alanine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if Cys is present)

  • Water

  • Diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of Fmoc-Rink Amide MBHA resin in the reaction vessel.

    • Add DMF to swell the resin for 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard α-amino acids):

    • Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-(S)-3-(p-Methylphenyl)-beta-alanine:

    • Due to the potential steric hindrance of the β-amino acid, a more potent coupling reagent and longer coupling time are recommended.

    • Dissolve 3 equivalents of Fmoc-(S)-3-(p-Methylphenyl)-beta-alanine and 3 equivalents of HATU in DMF.

    • Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Add the activated amino acid solution to the resin.

    • Agitate for 4-6 hours at room temperature. A double coupling (repeating the coupling step) may be necessary to ensure high efficiency.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Fmoc deprotection and coupling steps until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Perform the deprotection step as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of TFA.

    • Precipitate the crude peptide by adding cold diethyl ether to the combined filtrate.

    • Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether twice.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity.

Protocol 2: In Vitro Insulin Signaling Assay

This protocol describes a cell-based assay to evaluate the effect of a synthetic peptide containing this compound on the insulin signaling pathway. Studies have shown that phenylalanine can impair insulin signaling by modifying the insulin receptor beta (IRβ).[2][3] This assay can determine if peptides incorporating a phenylalanine derivative have similar or opposing effects.

Materials:

  • 3T3-L1 adipocytes (or other insulin-responsive cell line)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Insulin

  • Synthetic peptide containing this compound

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot apparatus

  • Primary antibodies (e.g., anti-phospho-IRβ, anti-IRβ, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

    • Differentiate the cells into adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Peptide Treatment and Insulin Stimulation:

    • Serum-starve the differentiated adipocytes for 4-6 hours.

    • Pre-treat the cells with varying concentrations of the synthetic peptide for a defined period (e.g., 1-24 hours).

    • Stimulate the cells with insulin (e.g., 100 nM) for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of insulin receptor β and Akt overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

    • Compare the levels of insulin-stimulated phosphorylation in peptide-treated cells to control cells.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_bioassay Biological Evaluation s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling s2->s3 s4 Incorporate (S)-3-(p-MePhe)-βA s3->s4 s5 Cleavage & Deprotection s4->s5 s6 Purification (RP-HPLC) s5->s6 b2 Peptide Treatment s6->b2 Purified Peptide b1 Cell Culture b1->b2 b3 Insulin Stimulation b2->b3 b4 Cell Lysis b3->b4 b5 Western Blot b4->b5 b6 Data Analysis b5->b6

Caption: Experimental workflow for peptide synthesis and biological evaluation.

Potential Signaling Pathway Modulation

insulin_signaling cluster_membrane Cell Membrane IR Insulin Receptor IRS1 IRS-1 IR->IRS1 Phosphorylates Insulin Insulin Insulin->IR Activates Peptide Peptide with (S)-3-(p-MePhe)-βA Peptide->IR Modulates? PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose Glucose Uptake GLUT4->Glucose

Caption: Hypothetical modulation of the insulin signaling pathway.

References

Application Notes and Protocols: (s)-3-(p-Methylphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-(p-Methylphenyl)-beta-alanine is a synthetic amino acid derivative. Structurally, it is a chiral compound belonging to the class of β-aryl-β-amino acids. While β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their potential to form stable secondary structures in peptides and their role as building blocks for various therapeutic agents, there is currently a lack of specific, publicly available research detailing the use of this compound as a molecular probe.

This document provides the available chemical and physical data for this compound. At present, due to the absence of published studies on its specific biological targets and mechanisms of action as a molecular probe, detailed experimental protocols and signaling pathway diagrams cannot be provided. The information herein is intended to serve as a foundational resource for researchers interested in exploring the potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for handling, storage, and preparation of the compound for any experimental use.

PropertyValueReference
IUPAC Name (3S)-3-amino-3-(4-methylphenyl)propanoic acid[1][2]
Synonyms (S)-3-Amino-3-(4-tolyl)propanoic acid[1]
CAS Number 479065-00-4[1][3]
Molecular Formula C₁₀H₁₃NO₂[1][3]
Molecular Weight 179.22 g/mol [2]
Appearance White to Yellow Solid[2]
Purity Typically ≥95% (Varies by supplier)[2]
Storage Temperature Room temperature, in a dark, inert atmosphere[2]

Potential Areas of Investigation as a Molecular Probe

Given its structure as a β-aryl-β-amino acid, this compound could be investigated for several potential applications as a molecular probe. These are speculative and would require experimental validation.

  • Enzyme Inhibition: The β-amino acid scaffold is present in various enzyme inhibitors. This compound could be screened against proteases, transaminases, or other enzymes where amino acids are substrates or modulators.

  • Receptor Ligand: It could potentially act as a ligand for receptors that recognize amino acids or similar small molecules, such as certain G-protein coupled receptors (GPCRs) or ion channels.

  • Chemical Biology Tool: After modification with a fluorescent tag or a reactive group, it could be used to probe cellular uptake mechanisms or to identify binding partners through affinity-based methods.

General Experimental Workflow for Screening

For researchers interested in evaluating this compound as a molecular probe, a general workflow is proposed. This workflow would need to be adapted based on the specific hypothesis being tested.

General workflow for evaluating a novel compound as a molecular probe.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area.

Conclusion

While this compound is a commercially available chemical compound, its application as a molecular probe is not documented in the current scientific literature. This presents an opportunity for novel research to explore its biological activities and potential uses in chemical biology and drug discovery. The information and general workflow provided in this document are intended to support such future investigations. Researchers are encouraged to perform thorough validation and characterization before employing this compound in any biological system.

References

Application Notes and Protocols for High-Throughput Screening of (s)-3-(p-Methylphenyl)-beta-alanine and Analogs for Activation of the Nrf2 Antioxidant Response Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(s)-3-(p-Methylphenyl)-beta-alanine is a derivative of beta-alanine. Beta-alanine is an endogenous amino acid that serves as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant antioxidant, anti-inflammatory, and neuroprotective properties. One of the key mechanisms underlying the cytoprotective effects of carnosine is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, collectively known as the antioxidant response element (ARE)-driven genes.

This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign designed to identify and characterize small molecule activators of the Nrf2 pathway, using this compound as a representative test compound. The described assays are essential for the discovery of novel therapeutics targeting oxidative stress-related diseases.

Signaling Pathway

The Keap1-Nrf2-ARE signaling pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), or by the action of Nrf2 activators, critical cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of its target genes, initiating their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Ub Ubiquitin Ub->Nrf2 Activator Nrf2 Activator (this compound) Activator->Keap1 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1 Inhibition sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE ARE (Antioxidant Response Element) sMaf->ARE Binding TargetGenes Target Genes (e.g., NQO1, HMOX1) ARE->TargetGenes Transcription

Caption: The Keap1-Nrf2-ARE Signaling Pathway.

Experimental Workflow

The HTS workflow is designed to efficiently screen large compound libraries and identify true positive hits. It consists of a primary screen to identify all potential activators, followed by a secondary confirmation screen and a dose-response analysis to validate and characterize the hits.

HTS_Workflow start Start: Compound Library primary_screen Primary Screen: ARE-Luciferase Reporter Assay (Single Concentration) start->primary_screen hit_identification Hit Identification (e.g., >3 SD above mean) primary_screen->hit_identification secondary_screen Secondary Screen: Confirmatory ARE-Luciferase Assay hit_identification->secondary_screen Primary Hits validated_hits Validated Hits hit_identification->validated_hits No Hits dose_response Dose-Response Analysis (EC50 Determination) secondary_screen->dose_response counterscreen Counterscreen: Cytotoxicity Assay (e.g., MTT) Luciferase Inhibition Assay dose_response->counterscreen counterscreen->validated_hits Confirmed Hits

Caption: High-Throughput Screening Workflow for Nrf2 Activators.

Application Notes

Assay Principle

The primary assay is a cell-based reporter gene assay that quantitatively measures the activation of the Nrf2 pathway.[1][2] A human cell line (e.g., AREc32, derived from MCF7) is utilized, which has been stably transfected with a luciferase reporter gene under the control of a promoter containing multiple copies of the ARE.[1] Activation of the Nrf2 pathway by a test compound leads to the expression of luciferase, and the resulting luminescence is measured as the readout. This method is highly sensitive, reproducible, and amenable to miniaturization for HTS.[1][2]

Data Presentation

Quantitative data from the screening and validation steps should be summarized in tables for clear interpretation and comparison.

Table 1: Primary HTS Results for Representative Compounds

Compound IDConcentration (µM)Luminescence (RLU)Fold Activation (vs. DMSO)Z'-factorHit
DMSO (Negative Control)N/A1,500 ± 2501.00.75No
Sulforaphane (Positive Control)1045,000 ± 3,50030.00.75Yes
This compound1018,000 ± 1,20012.00.75Yes
Analog 1102,000 ± 3001.30.75No
Analog 21025,500 ± 2,10017.00.75Yes

Table 2: Dose-Response Data for Validated Hits

Compound IDEC50 (µM)Max Fold ActivationHill Slope
Sulforaphane2.535.21.2
This compound8.115.51.1
Analog 25.720.31.3

Table 3: Counterscreening Results

Compound IDCytotoxicity (CC50, µM)Luciferase Inhibition (IC50, µM)Selectivity Index (CC50/EC50)
This compound> 100> 100> 12.3
Analog 2> 100> 100> 17.5
False Positive 15.0N/AN/A
False Positive 2> 1002.0N/A

Experimental Protocols

Primary HTS Protocol: ARE-Luciferase Reporter Assay

This protocol is optimized for a 384-well plate format.

1. Cell Culture and Seeding:

  • Culture AREc32 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Resuspend cells in fresh medium and adjust the density to 2 x 10^5 cells/mL.

  • Dispense 50 µL of the cell suspension (10,000 cells) into each well of a white, clear-bottom 384-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

2. Compound Addition:

  • Prepare a stock solution of this compound and other test compounds in DMSO.

  • Serially dilute the compounds to create a range of concentrations.

  • For the primary screen, use a single final concentration of 10 µM.

  • Using an automated liquid handler, transfer 100 nL of the compound solutions to the corresponding wells of the cell plate.

  • Include wells with DMSO only (negative control) and a known Nrf2 activator like sulforaphane (10 µM, positive control).

3. Incubation:

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

4. Luminescence Reading:

  • Equilibrate the plate and the luciferase reagent (e.g., Bright-Glo™) to room temperature.

  • Add 25 µL of the luciferase reagent to each well.

  • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Measure the luminescence using a plate reader.

5. Data Analysis:

  • Calculate the fold activation for each compound relative to the DMSO control.

  • Determine the Z'-factor for the assay plate to assess its quality and robustness. A Z'-factor ≥ 0.5 is considered excellent for HTS.

  • Identify primary hits as compounds that induce a signal greater than a predefined threshold (e.g., mean + 3 standard deviations of the negative control).

Secondary Protocol: Dose-Response and Counterscreening

1. Dose-Response Analysis:

  • Select the primary hits for further characterization.

  • Prepare 10-point, 2-fold serial dilutions for each hit compound, typically ranging from 0.1 to 50 µM.

  • Perform the ARE-luciferase assay as described above with the range of concentrations.

  • Plot the fold activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

2. Cytotoxicity Assay (MTT Assay):

  • Seed cells in a 384-well plate and treat with the same concentrations of hit compounds as in the dose-response analysis.

  • After a 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 50 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

  • Read the absorbance at 570 nm.

  • Calculate the CC50 value, which is the concentration that reduces cell viability by 50%.

3. Luciferase Inhibition Assay (Counterscreen):

  • To rule out false positives that directly inhibit the luciferase enzyme, perform a cell-free luciferase assay.

  • In a 384-well plate, add purified luciferase enzyme, its substrate, and the hit compounds at various concentrations.

  • Measure the luminescence and calculate the IC50 for luciferase inhibition.

The described HTS application notes and protocols provide a robust framework for the identification and characterization of novel Nrf2 activators, such as this compound and its analogs. By following this systematic approach, researchers can efficiently screen large compound libraries, validate hits through secondary and counterscreening assays, and ultimately identify promising lead compounds for the development of therapeutics targeting oxidative stress-related pathologies.

References

Application Note: Cell-Based Assays for (S)-3-(p-Methylphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-(p-Methylphenyl)-beta-alanine is a substituted beta-amino acid. While the biological activities of this specific analog are not extensively documented in publicly available literature, its structural similarity to the endogenous molecule β-alanine suggests potential roles in cellular metabolism and neurotransmission. β-alanine is the rate-limiting precursor for the synthesis of carnosine, a dipeptide with significant antioxidant and pH-buffering capacities in various tissues, including skeletal muscle and the brain.[1][2][3][4] Furthermore, the structural resemblance of β-amino acids to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests a potential for interaction with GABA receptors.

This document provides detailed protocols for two key cell-based assays to characterize the biological activity of this compound: a cell viability assay to determine its cytotoxic potential and a functional assay to investigate its modulatory effects on GABAA receptors.

Data Presentation

Table 1: Cytotoxicity of this compound in HEK293 Cells
Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
198.5 ± 5.1
1095.2 ± 4.8
5091.8 ± 6.3
10088.3 ± 5.9
25075.1 ± 7.2
50052.4 ± 8.1
100025.7 ± 6.5

This table presents hypothetical data for illustrative purposes.

Table 2: GABAA Receptor Modulation by this compound
CompoundConcentration (µM)Agonist Response (% of GABA max) (Mean ± SD)Antagonist Response (% Inhibition) (Mean ± SD)
GABA (EC50)1050 ± 3.9N/A
This compound1005.2 ± 1.8N/A
Bicuculline (IC50)1N/A50 ± 4.5
This compound + GABA (EC50)100N/A12.3 ± 2.7

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cell viability and proliferation.[5][6] The assay measures the metabolic activity of cells, which is an indicator of their health.[5][6]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

GABAA Receptor Functional Assay (FLIPR Membrane Potential Assay)

This protocol outlines a method to assess the modulatory effects of this compound on GABAA receptor activity using a fluorescent imaging plate reader (FLIPR) and a membrane potential-sensitive dye.[7][8]

Materials:

  • HEK293 cells stably expressing the desired GABAA receptor subtype (e.g., α1β2γ2)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • FLIPR Membrane Potential Assay Kit

  • This compound

  • GABA (agonist)

  • Bicuculline (antagonist)

  • 384-well black-walled, clear-bottom assay plates

  • FLIPR instrument

Procedure:

  • Cell Plating:

    • Plate the GABAA receptor-expressing HEK293 cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the membrane potential-sensitive dye according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes to allow for dye loading.

  • Compound Preparation:

    • Prepare a dilution series of this compound in assay buffer in a separate compound plate.

    • Prepare solutions of GABA and bicuculline as positive controls for agonism and antagonism, respectively.

  • FLIPR Assay:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Agonist Mode:

      • Establish a baseline fluorescence reading for a few seconds.

      • The FLIPR will automatically add the this compound solutions to the cell plate.

      • Monitor the change in fluorescence for 2-3 minutes. An increase in fluorescence indicates membrane depolarization, suggesting agonist activity.

    • Antagonist Mode:

      • Establish a baseline fluorescence reading.

      • Add the this compound solutions and incubate for a few minutes.

      • Add a pre-determined concentration of GABA (e.g., EC80) to all wells.

      • Monitor the fluorescence change. A reduction in the GABA-induced fluorescence signal in the presence of the test compound indicates antagonist activity.

  • Data Analysis:

    • Analyze the fluorescence data to determine the concentration-response curves for agonist or antagonist effects.

    • Calculate EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations

experimental_workflow cluster_viability Cell Viability Assay cluster_gaba GABA Receptor Assay (FLIPR) culture Cell Culture (HEK293) seed Seed cells in 96-well plate culture->seed treat Treat with this compound seed->treat mtt Add MTT reagent treat->mtt solubilize Solubilize formazan mtt->solubilize read_viability Read absorbance at 570 nm solubilize->read_viability culture_gaba Culture GABA-A expressing cells plate_gaba Plate cells in 384-well plate culture_gaba->plate_gaba dye_load Load with membrane potential dye plate_gaba->dye_load add_compound Add test compound dye_load->add_compound add_gaba Add GABA (for antagonist mode) add_compound->add_gaba Antagonist mode read_flipr Read fluorescence on FLIPR add_compound->read_flipr Agonist mode add_gaba->read_flipr Antagonist mode

Caption: Experimental workflow for cell-based assays.

gaba_signaling cluster_membrane Cell Membrane gaba_r GABA-A Receptor (Ligand-gated ion channel) cl_ion Cl- ions gaba_r->cl_ion Opens channel gaba GABA gaba->gaba_r Binds compound (S)-3-(p-Methylphenyl) -beta-alanine compound->gaba_r Potentially binds/modulates hyperpolarization Hyperpolarization cl_ion->hyperpolarization Influx leads to inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Caption: Hypothetical GABAA receptor signaling pathway.

References

Application Notes and Protocols for In Vivo Studies with (s)-3-(p-Methylphenyl)-beta-alanine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(s)-3-(p-Methylphenyl)-beta-alanine is a derivative of β-alanine, a non-essential amino acid known for its role as a precursor to carnosine synthesis.[1] β-alanine supplementation has been shown to increase muscle carnosine concentrations, which enhances intracellular buffering capacity and can delay fatigue during high-intensity exercise.[1][2] Beyond its effects on physical performance, β-alanine has demonstrated neuroprotective and cognitive-enhancing effects in animal models, often associated with increased brain carnosine levels and the modulation of brain-derived neurotrophic factor (BDNF).[3][4][5]

The introduction of a p-methylphenyl group to the β-alanine structure may alter its pharmacokinetic profile, tissue distribution, and pharmacological activity. The following protocols are designed to provide a framework for the initial in vivo characterization of this compound in animal models, focusing on pharmacokinetics and potential neurobehavioral effects.

Section 1: Proposed In Vivo Experimental Workflow

The following diagram outlines a logical workflow for the initial in vivo evaluation of this compound.

G cluster_0 Pre-clinical Evaluation Workflow A Compound Synthesis and Characterization B Acute Toxicity Study (e.g., in mice) A->B Safety Assessment C Pharmacokinetic (PK) Study (e.g., in rats) B->C Dose Selection D Pharmacodynamic (PD) / Efficacy Study (e.g., Behavioral model in rats/mice) C->D Exposure-Response Relationship E Data Analysis and Interpretation D->E F Report Generation and Future Study Design E->F

Caption: Proposed workflow for in vivo studies of this compound.

Section 2: Hypothetical Pharmacokinetic Study Protocol

Objective: To determine the basic pharmacokinetic profile of this compound in a rodent model (e.g., Sprague-Dawley rats) following a single oral administration.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes, capillaries)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Prepare a formulation of this compound in the chosen vehicle at a suitable concentration (e.g., 10 mg/mL).

    • Administer a single oral dose (e.g., 100 mg/kg) to each rat via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Collect blood into EDTA-containing tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

    • Analyze the plasma samples to determine the concentration of the compound at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Table 1: Hypothetical Pharmacokinetic Parameters to be Determined
ParameterDescriptionUnit
CmaxMaximum observed plasma concentrationng/mL
TmaxTime to reach Cmaxh
AUC(0-t)Area under the plasma concentration-time curve from time 0 to the last quantifiable concentrationngh/mL
AUC(0-inf)Area under the plasma concentration-time curve from time 0 to infinityngh/mL
t1/2Elimination half-lifeh
CL/FApparent total clearanceL/h/kg
Vz/FApparent volume of distributionL/kg

Section 3: Hypothetical Pharmacodynamic (Behavioral) Study Protocol

Objective: To evaluate the potential anxiolytic-like effects of this compound in a mouse model of anxiety, based on the known anti-anxiety effects of β-alanine.[5]

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

Experimental Groups:

  • Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)

  • Group 2: this compound (low dose, e.g., 50 mg/kg, p.o.)

  • Group 3: this compound (high dose, e.g., 100 mg/kg, p.o.)

  • Group 4: Positive control (e.g., Diazepam, 1 mg/kg, i.p.)

Procedure:

  • Acclimatization and Habituation: Acclimatize mice to the experimental room for at least 1 hour before testing.

  • Dosing: Administer the respective treatments to each group of mice. Oral administrations are typically given 60 minutes before the behavioral test, while intraperitoneal injections are given 30 minutes prior.

  • Elevated Plus Maze (EPM) Test:

    • The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

    • Place a mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a 5-minute session.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in these parameters is indicative of an anxiolytic-like effect.

    • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Section 4: Proposed Signaling Pathway

Based on the known mechanism of β-alanine, this compound may act as a precursor to a carnosine analog or directly influence neuronal signaling. The following diagram illustrates the potential mechanism of action, extrapolated from the known effects of β-alanine.[3][4]

G cluster_0 Potential Mechanism of Action A This compound (Administered) B Increased Brain Levels of This compound or its Carnosine Analog A->B Absorption & Distribution C Increased BDNF Expression B->C Potential Upregulation D Activation of TrkB Receptors C->D Binding E Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK/ERK) D->E Activation F Neuroprotective and Anxiolytic Effects E->F Leads to

Caption: Hypothetical signaling pathway for this compound.

These proposed protocols and conceptual frameworks provide a starting point for the in vivo investigation of this compound. Researchers should adapt these methodologies based on the specific properties of the compound and the objectives of their studies. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

References

Application Notes and Protocols for (S)-3-(p-Methylphenyl)-beta-alanine in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(p-Methylphenyl)-beta-alanine is a synthetic amino acid analogue with potential applications in enzyme inhibition studies. As a derivative of beta-alanine, it is a candidate for investigating enzymes that recognize beta-alanine or similar structures as substrates or regulators. This document provides detailed protocols for studying the inhibitory effects of this compound on candidate enzymes such as Alanine Aminotransferase (ALT) and Carnosine Synthase. The provided methodologies are based on established enzyme assay techniques and are intended to serve as a guide for researchers initiating studies with this compound.

Introduction

Beta-alanine is a naturally occurring beta-amino acid that serves as a precursor to the synthesis of carnosine, a dipeptide with significant physiological roles, including intracellular pH buffering. Analogues of beta-alanine have been explored for their ability to modulate the activity of various enzymes. This compound, with its phenyl and methyl substitutions, presents a unique structural motif that may confer specificity and potency as an enzyme inhibitor.

Potential enzyme targets for this compound include:

  • Alanine Aminotransferase (ALT): Also known as Glutamic-pyruvic transaminase (GPT), ALT is a key enzyme in amino acid metabolism, catalyzing the transfer of an amino group from alanine to α-ketoglutarate.[1] Inhibition of ALT has been a target for therapeutic intervention in various diseases.[2]

  • Carnosine Synthase: This enzyme catalyzes the formation of carnosine from beta-alanine and L-histidine. Analogues of beta-alanine have been shown to act as competitive inhibitors of this enzyme.[3]

  • GABA Transaminase (GABA-T): This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. Given the structural similarity of beta-alanine to GABA, its derivatives may interact with GABA-T.

This document outlines protocols for assessing the inhibitory potential of this compound against these enzymes.

Potential Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential enzymatic pathway affected by this compound and a general workflow for its investigation as an enzyme inhibitor.

Enzyme_Inhibition_Pathway cluster_transamination Alanine Transaminase (ALT) Pathway cluster_inhibition Alanine Alanine ALT ALT Alanine->ALT alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->ALT Pyruvate Pyruvate Glutamate Glutamate ALT->Pyruvate ALT->Glutamate Inhibitor (S)-3-(p-Methylphenyl) -beta-alanine Inhibitor->ALT Inhibition

Figure 1: Potential inhibition of Alanine Aminotransferase (ALT) by this compound.

Experimental_Workflow Start Start: Enzyme Inhibition Study Compound_Prep Prepare (S)-3-(p-Methylphenyl) -beta-alanine Stock Solution Start->Compound_Prep Enzyme_Prep Prepare Target Enzyme (e.g., ALT, Carnosine Synthase) Start->Enzyme_Prep Assay_Setup Set up Enzyme Assay with Varying Inhibitor Concentrations Compound_Prep->Assay_Setup Enzyme_Prep->Assay_Setup Incubation Incubate Reaction Mixtures Assay_Setup->Incubation Measurement Measure Enzyme Activity (e.g., Spectrophotometry) Incubation->Measurement Data_Analysis Analyze Data: Calculate IC50 and Ki Measurement->Data_Analysis Conclusion Conclusion: Determine Inhibitory Potential Data_Analysis->Conclusion

Figure 2: General experimental workflow for enzyme inhibition studies.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data for the inhibition of Alanine Aminotransferase (ALT) and Carnosine Synthase by this compound. These values are for illustrative purposes to guide data presentation.

Table 1: Hypothetical Inhibition of Alanine Aminotransferase (ALT)

Inhibitor Concentration (µM)% Inhibition
112.5
1048.2
5075.6
10090.1
50098.5
IC50 (µM) 10.5
Ki (µM) 5.2 (Competitive)

Table 2: Hypothetical Inhibition of Carnosine Synthase

Inhibitor Concentration (µM)% Inhibition
108.3
5035.1
10062.7
25085.4
50095.2
IC50 (µM) 85.2
Ki (µM) 40.1 (Competitive)

Experimental Protocols

Protocol for Alanine Aminotransferase (ALT) Inhibition Assay

This protocol is adapted from established methods for measuring ALT activity.[2][4]

Materials:

  • Recombinant human Alanine Aminotransferase (ALT)

  • This compound

  • L-Alanine

  • α-Ketoglutarate

  • NADH

  • Lactate Dehydrogenase (LDH)

  • Tris-HCl buffer (100 mM, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare working solutions of L-alanine (200 mM), α-ketoglutarate (20 mM), and NADH (1.5 mM) in Tris-HCl buffer.

    • Prepare a solution of LDH (approximately 5 units/mL) in Tris-HCl buffer.

    • Prepare a working solution of ALT in Tris-HCl buffer. The final concentration should be determined empirically to yield a linear reaction rate.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 100 µL Tris-HCl buffer

      • 20 µL NADH solution

      • 20 µL L-Alanine solution

      • 10 µL of various concentrations of this compound (or solvent for control).

      • 10 µL LDH solution

      • 10 µL ALT solution

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of α-ketoglutarate solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the decrease in absorbance at 340 nm every minute for 10-15 minutes. The rate of NADH oxidation is proportional to ALT activity.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) for each inhibitor concentration.

    • Determine the percent inhibition relative to the control (no inhibitor).

    • Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

    • To determine the inhibition constant (Ki) and mechanism, perform kinetic studies by varying the concentration of L-alanine at fixed concentrations of the inhibitor.

Protocol for Carnosine Synthase Inhibition Assay

This protocol is based on methods for measuring carnosine synthase activity through the incorporation of radiolabeled beta-alanine.[5]

Materials:

  • Partially purified or recombinant Carnosine Synthase

  • This compound

  • [³H]β-alanine

  • L-Histidine

  • ATP

  • HEPES buffer (50 mM, pH 7.5) containing 10 mM MgCl₂ and 1 mM DTT

  • Trichloroacetic acid (TCA)

  • Ion-exchange chromatography column (e.g., Dowex 50W)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound.

    • Prepare working solutions of L-histidine (30 mM) and ATP (10 mM) in HEPES buffer.

    • Prepare a working solution of [³H]β-alanine (specific activity to be determined based on experimental needs).

  • Assay Setup:

    • In microcentrifuge tubes, prepare the reaction mixture containing:

      • HEPES buffer to a final volume of 100 µL.

      • 10 µL of L-histidine solution.

      • 10 µL of ATP solution.

      • 10 µL of various concentrations of this compound (or solvent for control).

      • A known amount of [³H]β-alanine.

      • Carnosine synthase preparation.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding the enzyme preparation.

    • Incubate at 37°C for a defined period (e.g., 30 minutes) where the reaction is linear.

    • Terminate the reaction by adding 50 µL of cold 10% TCA.

  • Separation and Quantification:

    • Centrifuge the tubes to pellet precipitated protein.

    • Apply the supernatant to a pre-equilibrated ion-exchange column to separate the product ([³H]carnosine) from the unreacted substrate ([³H]β-alanine).

    • Wash the column to remove unreacted substrate.

    • Elute the [³H]carnosine with an appropriate buffer (e.g., a salt gradient or a change in pH).

    • Collect the eluate and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]carnosine formed in each reaction.

    • Determine the percent inhibition for each inhibitor concentration relative to the control.

    • Calculate the IC50 and Ki values as described in the ALT assay protocol.

Conclusion

The provided application notes and protocols offer a framework for the investigation of this compound as a potential enzyme inhibitor. The hypothetical data and diagrams serve as a guide for experimental design and data presentation. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental systems and objectives. Further studies are warranted to elucidate the precise molecular targets and mechanisms of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (s)-3-(p-Methylphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering yield issues during the synthesis of (s)-3-(p-Methylphenyl)-beta-alanine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Product Yield in Reductive Amination

Q: I am attempting to synthesize this compound via reductive amination of a p-methylphenyl substituted carbonyl compound with an amine source, but I am observing very low to no product yield. What are the potential causes and solutions?

A: Low yields in reductive amination are a common issue. The problem can often be traced back to several key factors related to the reaction conditions and reagents.

Troubleshooting Steps:

  • Imine Formation: The initial and crucial step is the formation of the imine intermediate. This reaction is an equilibrium process and can be hindered by several factors.

    • pH of the reaction medium: The pH is critical. Acidic conditions (pH 4-5) are typically required to catalyze imine formation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, if the pH is too low, the amine nucleophile will be protonated, rendering it non-nucleophilic. Conversely, at high pH, the carbonyl is not activated.

    • Water Removal: The formation of the imine from a carbonyl and an amine releases a molecule of water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the imine product. Consider using a Dean-Stark apparatus for azeotropic removal of water or adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.

  • Reducing Agent: The choice and timing of the addition of the reducing agent are vital.

    • Agent Selection: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices as they are selective for the imine over the aldehyde/ketone starting material. Sodium borohydride (NaBH₄) can also be used, but it can reduce the starting carbonyl compound, so it should only be added after sufficient time has been allowed for imine formation.[1]

    • Timing of Addition: If using a less selective reducing agent like NaBH₄, ensure the imine has formed before its introduction. This can be monitored by techniques like TLC or ¹H NMR.

  • Reaction Temperature: While heating can accelerate imine formation, excessive heat can lead to side reactions or degradation of starting materials or product. Optimization of the reaction temperature is key.

  • Steric Hindrance: The p-methylphenyl group may introduce some steric hindrance. If the amine source is also bulky, this can significantly slow down the reaction. Consider using a less hindered amine source if the protocol allows.

Experimental Protocol: Reductive Amination

A general protocol for the reductive amination to form a beta-amino ester, a precursor to the final product, is as follows:

  • To a solution of the p-methylphenyl substituted aldehyde or ketone (1.0 eq) and the amine source (e.g., ammonia or an appropriate amine, 1.0-1.2 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add a catalytic amount of acetic acid to adjust the pH to ~5.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Once imine formation is significant, add the reducing agent (e.g., NaBH₃CN, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction carefully with water or a dilute acid solution.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Troubleshooting Low Yield in Reductive Amination:

G start Low/No Product Yield check_imine Check Imine Formation (TLC/NMR) start->check_imine imine_no Imine Not Formed check_imine->imine_no No imine_yes Imine Formed check_imine->imine_yes Yes adjust_ph Adjust pH (4-5) imine_no->adjust_ph check_reducing_agent Check Reducing Agent imine_yes->check_reducing_agent remove_water Remove Water (Dean-Stark/Drying Agent) adjust_ph->remove_water remove_water->check_imine agent_activity Agent Inactive/Decomposed check_reducing_agent->agent_activity Issue? agent_ok Agent Active agent_activity->agent_ok No use_fresh_agent Use Fresh Reducing Agent agent_activity->use_fresh_agent Yes optimize_conditions Optimize Reaction Conditions (Temp., Conc.) agent_ok->optimize_conditions use_fresh_agent->check_reducing_agent purification_issue Check for Purification Losses optimize_conditions->purification_issue end Improved Yield purification_issue->end

Caption: Troubleshooting workflow for reductive amination.

2. Poor Enantioselectivity in Asymmetric Synthesis

Q: I am using a chiral catalyst/auxiliary for the asymmetric synthesis of this compound, but the enantiomeric excess (ee) is low. How can I improve the stereoselectivity?

A: Achieving high enantioselectivity is a common challenge in asymmetric synthesis. Several factors can influence the stereochemical outcome of the reaction.

Troubleshooting Steps:

  • Catalyst/Auxiliary Purity and Loading:

    • Ensure the chiral catalyst or auxiliary is of high enantiomeric purity. Even small impurities of the other enantiomer can significantly decrease the product's ee.

    • The catalyst loading can also be critical. Too low a loading may result in a slow reaction with a more pronounced background (non-catalyzed) reaction, which is typically non-selective. Conversely, too high a loading is not economical and can sometimes lead to aggregation or other issues.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state leading to the desired enantiomer, which is usually lower in energy. However, this will also decrease the reaction rate.

  • Solvent Effects: The solvent can play a crucial role in the organization of the transition state. A systematic screening of solvents with different polarities and coordinating abilities is often necessary to find the optimal conditions for high ee.

  • Substrate Concentration: The concentration of the reactants can influence the aggregation state of the catalyst and the reaction kinetics, which in turn can affect the enantioselectivity.

  • Additives: In some cases, the addition of Lewis acids, bases, or salts can have a profound impact on the stereochemical outcome by coordinating to the catalyst or substrate and altering the geometry of the transition state.

Table 1: Influence of Reaction Parameters on Enantioselectivity (Qualitative)

ParameterEffect on Enantiomeric Excess (ee)General Recommendation
Temperature Lower temperature generally increases eePerform reaction at the lowest practical temperature
Solvent Polarity Can have a significant, non-linear effectScreen a range of solvents (e.g., THF, Toluene, CH₂Cl₂)
Catalyst Loading Optimal loading exists; too low can decrease eeStart with recommended loading and optimize
Additives Can significantly enhance or decrease eeScreen a library of common additives if available

3. Difficulties in Chiral Resolution of Racemic 3-(p-Methylphenyl)-beta-alanine

Q: I have synthesized racemic 3-(p-Methylphenyl)-beta-alanine, but I am struggling to resolve the enantiomers. What are the common methods and what could be going wrong?

A: Chiral resolution is a common method to obtain enantiomerically pure compounds. If you are facing difficulties, it could be due to the choice of resolving agent, crystallization conditions, or the analytical method used to determine the separation.

Troubleshooting Steps:

  • Choice of Resolving Agent: The key to successful classical resolution is the formation of diastereomeric salts that have significantly different solubilities. If one diastereomeric salt does not preferentially crystallize, no resolution will be achieved.

    • Screen a variety of chiral resolving agents, both acidic and basic, depending on the nature of your compound. For the amino acid 3-(p-Methylphenyl)-beta-alanine, chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid are common choices.

  • Crystallization Conditions:

    • Solvent: The choice of solvent is critical for inducing crystallization and for maximizing the solubility difference between the diastereomeric salts. A screening of different solvents and solvent mixtures is highly recommended.

    • Temperature: A controlled cooling profile can be crucial for obtaining good quality crystals and achieving high diastereomeric excess in the crystalline material. Crash cooling often leads to the co-precipitation of both diastereomers.

    • Concentration: The concentration of the diastereomeric salts in the solution must be carefully controlled to be in the metastable zone for selective crystallization.

  • Monitoring the Resolution:

    • Use a reliable analytical technique, such as chiral HPLC or NMR with a chiral shift reagent, to determine the enantiomeric composition of both the crystallized salt and the mother liquor. This will help you to assess the efficiency of the resolution.

Experimental Protocol: Chiral Resolution

  • Dissolve the racemic 3-(p-Methylphenyl)-beta-alanine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Add a solution of the chiral resolving agent (0.5 - 1.0 eq) in the same solvent.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Liberate the free amino acid from the diastereomeric salt by treatment with a base (if an acidic resolving agent was used) or an acid (if a basic resolving agent was used).

  • Analyze the enantiomeric purity of the resolved amino acid by chiral HPLC.

Diagram of Chiral Resolution Process:

G racemate Racemic 3-(p-Methylphenyl)-beta-alanine (R and S) diastereomeric_salts Formation of Diastereomeric Salts (R,L and S,L) racemate->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization solid Solid Phase (Enriched in one diastereomer, e.g., S,L) crystallization->solid liquid Mother Liquor (Enriched in the other diastereomer, e.g., R,L) crystallization->liquid liberation_s Liberation of Free Amino Acid solid->liberation_s liberation_r Liberation of Free Amino Acid liquid->liberation_r enantiomer_s This compound liberation_s->enantiomer_s enantiomer_r (r)-3-(p-Methylphenyl)-beta-alanine liberation_r->enantiomer_r

Caption: General workflow for chiral resolution.

4. Product Purification and Byproduct Removal

Q: I have successfully synthesized my target compound, but I am having trouble purifying it from starting materials and byproducts. What are some common impurities and effective purification strategies?

A: Purification can indeed be a challenging step. The nature of the impurities will depend on the synthetic route chosen.

Common Byproducts and Purification Strategies:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted starting materials.

    • Purification: Column chromatography is often effective. The polarity difference between your amino acid product and the likely less polar starting materials (e.g., aldehyde) should allow for good separation.

  • Over-alkylation Products: In reductive amination, if the starting amine is primary, there is a possibility of forming a tertiary amine as a byproduct.[2]

    • Purification: These byproducts can often be separated by column chromatography.

  • Reduced Carbonyl Starting Material: If a non-selective reducing agent was used, the alcohol resulting from the reduction of the starting carbonyl compound might be present.

    • Purification: This can typically be removed by column chromatography.

  • Salts: At the end of the reaction and work-up, inorganic salts may be present.

    • Purification: Washing the organic extract with water or brine during the work-up should remove most of the inorganic salts. If the product is water-soluble, techniques like dialysis or size-exclusion chromatography might be necessary, though less common for small molecules. The product can also be purified by recrystallization.[1]

Table 2: Common Purification Techniques

TechniquePrincipleBest For Separating
Column Chromatography Differential adsorption on a stationary phaseCompounds with different polarities
Recrystallization Difference in solubility at different temperaturesPurifying a solid product from soluble impurities
Acid-Base Extraction Partitioning between organic and aqueous phases based on pKaSeparating acidic, basic, and neutral compounds
Preparative HPLC High-resolution separation based on polarity or chiralityDifficult separations or obtaining high purity material

General Purification Workflow:

G crude_product Crude Product Mixture extraction Aqueous Work-up / Acid-Base Extraction crude_product->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: A typical purification workflow.

References

Technical Support Center: Optimizing Reaction Conditions for (s)-3-(p-Methylphenyl)-beta-alanine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing the coupling of (s)-3-(p-Methylphenyl)-beta-alanine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling efficiency when using this compound?

A1: Low coupling efficiency with this compound can be attributed to several factors. As a β-amino acid, it can be inherently slower to react compared to α-amino acids. Furthermore, the p-methylphenyl group contributes to steric hindrance, which can impede the approach of the activated carboxylic acid to the amine of the coupling partner. Peptide aggregation on the solid support can also physically block reactive sites, further reducing reaction efficiency.

Q2: My standard DCC/DIC coupling protocol is giving poor yields. What should I do?

A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings. It is advisable to switch to more powerful in-situ activating reagents such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP). These reagents form highly reactive esters that can better overcome the steric barrier.

Q3: Which coupling reagents are most effective for sterically hindered β-amino acids like this compound?

A3: For challenging couplings involving sterically hindered amino acids, reagents that generate highly reactive OAt or Oxyma esters are generally preferred. HATU and PyAOP are considered among the most efficient as they form OAt esters. Oxyma-based reagents like COMU also show superior performance compared to HOBt-based reagents. For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.

Q4: How can I minimize the risk of racemization during the coupling reaction?

A4: Racemization can be a concern, especially when using more potent activating agents or elevated temperatures. To minimize this risk, consider the following:

  • Choice of Additive: Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.

  • Base Selection: Employ a weaker base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.

  • Coupling Reagent: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.

  • Temperature Control: If heating is necessary, optimize for the shortest possible time to achieve a good yield.

Q5: Is a "double coupling" strategy recommended for this amino acid?

A5: Yes, a double coupling is a common and effective strategy to improve the incorporation of difficult or sterically hindered amino acids. If monitoring of the first coupling (e.g., via a ninhydrin test) indicates an incomplete reaction, performing a second coupling with fresh reagents can help drive the reaction to completion.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient coupling reagentSwitch from carbodiimides (DCC, DIC) to more potent uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) salts.
Steric hindrance slowing the reactionIncrease the coupling reaction time (e.g., from 1-2 hours to overnight). Consider gentle heating, but monitor for racemization. Microwave-assisted synthesis can also be effective.
Poor solvation leading to aggregationUse a solvent with superior solvating properties like N-methylpyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF).
Presence of Deletion Sequences Incomplete coupling in the previous cyclePerform a "double coupling" with fresh reagents. After an incomplete coupling, "cap" unreacted amines with acetic anhydride before proceeding to the next cycle.
Side Product Formation (e.g., Guanidinylation) Excess uronium/aminium reagent (e.g., HATU, HBTU)Use a stoichiometric amount of the uronium reagent relative to the amino acid. Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.
Racemization of the Amino Acid Over-activation of the carboxylic acidReduce the pre-activation time before adding the amine component.
Strong baseUse a weaker base like N-methylmorpholine (NMM).
Prolonged reaction at elevated temperatureOptimize heating time to the minimum necessary for a good yield.

Data Presentation

While specific quantitative data for the coupling of this compound is not extensively available in the reviewed literature, the following table summarizes the relative effectiveness of common coupling reagents for sterically hindered amino acids.

Table 1: Comparison of Coupling Reagent Effectiveness for Sterically Hindered Amino Acids

Coupling Reagent Class Example Reagents Activated Intermediate Relative Reactivity Notes
CarbodiimidesDCC, DICO-acylisoureaLowOften insufficient for hindered couplings, even with additives like HOBt.
Phosphonium SaltsPyBOP, PyAOPOBt or OAt esterHighGenerally effective for hindered residues with a lower risk of racemization compared to some uronium salts.
Aminium/Uronium SaltsHBTU, HCTUOBt or O-6-ClBt esterHighMore reactive than carbodiimides. HCTU is generally more reactive than HBTU.
Aminium/Uronium Salts (Azabenzotriazole-based)HATUOAt esterVery HighAmong the most powerful reagents due to the formation of the highly reactive OAt ester.
Oxyma-based ReagentsCOMUOxyma esterVery HighComparable in reactivity to HATU, with the advantage of avoiding potentially explosive benzotriazole-based additives.

Experimental Protocols

The following are detailed methodologies for key coupling experiments. Note: These are general protocols for sterically hindered amino acids and should be optimized for your specific system.

Protocol 1: HATU-Mediated Coupling

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 5 mL).

  • Pre-activation: In a separate vessel, dissolve the Fmoc-(s)-3-(p-Methylphenyl)-beta-alanine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base like DIPEA (6 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction for completeness using a qualitative test such as the ninhydrin test.

  • Washing: Once the reaction is complete, wash the resin with DMF (3 x 5 mL).

  • Double Coupling (Optional): If the reaction is incomplete, repeat steps 2-5 with a fresh solution of activated amino acid.

Protocol 2: PyBOP-Mediated Coupling

  • Resin Preparation: Swell the resin and deprotect the N-terminal Fmoc group as per standard procedures. Wash thoroughly with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-(s)-3-(p-Methylphenyl)-beta-alanine (3 equivalents), PyBOP (3 equivalents), and HOBt (3 equivalents, optional but recommended) in DMF.

  • Coupling Reaction: Add the coupling solution to the resin, followed by the addition of a base such as DIPEA or NMM (6 equivalents). Agitate the mixture at room temperature for 2-6 hours.

  • Monitoring and Washing: Monitor the reaction progress. Upon completion, wash the resin with DMF, DCM, and Methanol.

Mandatory Visualization

Experimental_Workflow start Start: Deprotected Peptide-Resin pre_activation Pre-activation: - Fmoc-(s)-3-(p-Me-Ph)-β-Ala - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) - Solvent (DMF) start->pre_activation coupling Coupling Reaction: Add activated amino acid to resin. Agitate. pre_activation->coupling monitoring Monitor Reaction (e.g., Ninhydrin Test) coupling->monitoring wash_1 Wash Resin (DMF) monitoring->wash_1 decision Complete? wash_1->decision wash_2 Wash Resin (DMF, DCM, MeOH) decision->wash_2 Yes double_coupling Perform Double Coupling decision->double_coupling No next_cycle Proceed to Next Cycle wash_2->next_cycle double_coupling->coupling Repeat Troubleshooting_Guide start Low Coupling Yield? reagent Using Carbodiimide (DCC/DIC)? start->reagent Yes switch_reagent Switch to HATU, PyBOP, or COMU reagent->switch_reagent Yes time_temp Increase Reaction Time and/or Temperature reagent->time_temp No solvent Consider using NMP instead of DMF time_temp->solvent Still Low Yield double_couple Perform Double Coupling solvent->double_couple Still Low Yield cap Cap Unreacted Amines with Acetic Anhydride double_couple->cap If still incomplete

Preventing racemization during (s)-3-(p-Methylphenyl)-beta-alanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of (s)-3-(p-Methylphenyl)-beta-alanine, with a specific focus on preventing racemization.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis, particularly those affecting the stereochemical integrity of the final product.

Problem 1: Low Enantiomeric Excess (% ee) in the Final Product

Possible Causes and Solutions:

Cause Troubleshooting Step Rationale
Racemization during Carboxylic Acid Activation If using a carbodiimide coupling reagent (e.g., DCC, EDC), ensure the addition of a racemization suppressant such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1]Carbodiimides can form highly reactive O-acylisourea intermediates that are prone to racemization via oxazolone formation or direct enolization. Additives like HOBt and Oxyma form active esters that are more stable and less susceptible to racemization.[1]
Inappropriate Base Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases like triethylamine (TEA).[1]Less hindered bases can more easily abstract the acidic α-proton of the activated amino acid, leading to racemization. Sterically bulky bases are less likely to cause this side reaction.[1]
Elevated Reaction Temperature Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the activation and coupling steps.Higher temperatures provide the activation energy for the racemization process to occur more rapidly.
Prolonged Reaction Times Monitor the reaction progress (e.g., by TLC or LC-MS) and quench the reaction promptly upon completion.Extended exposure to activating reagents and basic conditions increases the likelihood of racemization.
Racemization during Chiral Resolution If using enzymatic resolution, ensure the enzyme and conditions are optimal for the specific substrate. For classical resolution with a chiral resolving agent, incomplete separation of diastereomers can lead to low % ee.In enzymatic resolution, suboptimal pH, temperature, or solvent can lead to poor enantioselectivity. In classical resolution, the choice of resolving agent and crystallization conditions are critical for obtaining pure diastereomers.

Problem 2: Poor Yield of the Desired (s)-Enantiomer

Cause Troubleshooting Step Rationale
Inefficient Asymmetric Induction In asymmetric synthesis (e.g., conjugate addition), screen different chiral ligands or catalysts to improve enantioselectivity.The choice of chiral ligand is crucial for achieving high enantioselectivity in asymmetric reactions. Small changes in the ligand structure can have a significant impact on the stereochemical outcome.
Incomplete Reaction Ensure all reagents are pure and anhydrous, and that the reaction is carried out under an inert atmosphere if necessary. Use an appropriate excess of reagents as determined by stoichiometry and literature precedents.Impurities, moisture, or oxygen can deactivate catalysts and reagents, leading to incomplete conversion.
Product Loss During Work-up or Purification Optimize the extraction and purification procedures. For example, during acidic or basic extractions, ensure the pH is carefully controlled to prevent the product from remaining in the aqueous phase. Use an appropriate chromatography method for purification.The amphoteric nature of amino acids can make their extraction challenging. Careful pH control is necessary to ensure the amino acid is in a form that is soluble in the organic phase.
Side Reactions Identify and minimize side reactions. For example, in the Rodionow-Johnson reaction, side products like propenoic and ylidenemalonic acids can form.[2]Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) can help to minimize the formation of unwanted byproducts.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization during beta-amino acid synthesis?

A1: The two primary mechanisms of racemization for amino acids during synthesis, particularly when the carboxylic acid is activated (e.g., for amide bond formation), are:

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form an oxazolone intermediate. The proton at the chiral center (the α-carbon, which is the β-carbon in the context of the final product's nomenclature) of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemistry.

  • Direct Enolization: A base can directly abstract the acidic proton from the chiral center of the activated amino acid, forming an achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of enantiomers.

Q2: Which synthetic route is least prone to racemization for preparing this compound?

A2: Asymmetric synthesis methods are generally preferred to avoid racemization issues associated with the resolution of racemic mixtures. Some robust methods include:

  • Asymmetric Conjugate Addition: The addition of an amine source to a prochiral p-methylcinnamate derivative using a chiral catalyst can provide high enantioselectivity.

  • Enzymatic Methods: Biocatalytic methods, such as enzymatic resolution of a racemic mixture or asymmetric synthesis using enzymes like transaminases, can offer excellent enantioselectivity under mild conditions.[3][4] For instance, lipases can be used for the kinetic resolution of racemic esters of 3-(p-methylphenyl)-beta-alanine.[3]

Q3: How can I accurately determine the enantiomeric excess (% ee) of my product?

A3: The most common and reliable method for determining the % ee of chiral amino acids is Chiral High-Performance Liquid Chromatography (HPLC) . This can be done in two main ways:

  • Direct Separation: Using a chiral stationary phase (CSP) that can differentiate between the enantiomers. For beta-amino acids, crown ether-based or macrocyclic glycopeptide-based CSPs are often effective.[5][6]

  • Indirect Separation: Derivatizing the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to form diastereomers, which can then be separated on a standard achiral reverse-phase HPLC column.[7]

Q4: What is the Rodionow-Johnson reaction, and is it suitable for preparing this compound?

A4: The Rodionow-Johnson reaction is a one-pot synthesis of beta-amino acids from an aldehyde, malonic acid, and ammonia (often in the form of ammonium acetate) in an alcoholic solvent.[2] For the synthesis of 3-(p-Methylphenyl)-beta-alanine, this reaction would use p-tolualdehyde, malonic acid, and ammonium acetate. While this method is effective for producing the racemic product, it does not provide direct access to the enantiomerically pure (s)-enantiomer. To obtain the desired (s)-enantiomer, a subsequent chiral resolution step (e.g., enzymatic resolution or classical resolution with a chiral acid or base) would be necessary.[3]

Experimental Protocols

Protocol 1: Synthesis of Racemic 3-(p-Methylphenyl)-beta-alanine via Rodionow-Johnson Reaction

This protocol describes the synthesis of the racemic product, which can then be subjected to chiral resolution.

Materials:

  • p-Toluardehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine p-tolualdehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.2 equivalents) in ethanol.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the crude product and wash with cold ethanol.

  • Recrystallize the crude product from a water/ethanol mixture to obtain pure racemic 3-(p-Methylphenyl)-beta-alanine.

Protocol 2: Enzymatic Kinetic Resolution of Racemic N-Acetyl-3-(p-Methylphenyl)-beta-alanine Methyl Ester

This protocol describes a method for obtaining the (s)-enantiomer from a racemic mixture.

Materials:

  • Racemic 3-(p-Methylphenyl)-beta-alanine

  • Acetic anhydride

  • Methanol

  • Thionyl chloride

  • Lipase (e.g., Candida antarctica lipase B, CALB)

  • Phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid (HCl)

Procedure:

  • N-Acetylation: Protect the amino group of racemic 3-(p-Methylphenyl)-beta-alanine with acetic anhydride under basic conditions.

  • Esterification: Convert the N-acetylated amino acid to its methyl ester using methanol and a catalytic amount of thionyl chloride.

  • Enzymatic Resolution:

    • Suspend the racemic N-acetyl-3-(p-Methylphenyl)-beta-alanine methyl ester in a phosphate buffer (pH 7.5).

    • Add lipase (e.g., CALB) and stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. The lipase will selectively hydrolyze one enantiomer (typically the (R)-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted.

  • Work-up and Separation:

    • Stop the reaction and extract the mixture with ethyl acetate.

    • Wash the organic layer with sodium bicarbonate solution to remove the hydrolyzed carboxylic acid, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-N-acetyl-3-(p-Methylphenyl)-beta-alanine methyl ester.

  • Deprotection: Hydrolyze the ester and the acetyl group using aqueous HCl to yield this compound.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol outlines a general method for determining the % ee of 3-(p-Methylphenyl)-beta-alanine.

Method A: Direct Analysis on a Chiral Stationary Phase

  • Column: Crown ether-based chiral column (e.g., CROWNPAK CR(+)) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).[5][6]

  • Mobile Phase: A typical mobile phase would be an acidic aqueous solution with an organic modifier. For example, perchloric acid solution (pH 1.0-2.0) with methanol or acetonitrile. The exact composition and gradient should be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Method B: Indirect Analysis after Derivatization with Marfey's Reagent

  • Derivatization:

    • Dissolve a small amount of the 3-(p-Methylphenyl)-beta-alanine sample in a sodium bicarbonate solution.

    • Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) in acetone.

    • Heat the mixture at around 40 °C for 1 hour.

    • Cool the mixture and neutralize with HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Column: Standard C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 30% to 70% acetonitrile over 20 minutes.[7]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 340 nm.

Quantitative Data Summary

The following tables provide representative data on the effectiveness of different methods for preventing racemization and for chiral resolution. Note that the specific values can vary depending on the exact substrate and reaction conditions.

Table 1: Influence of Coupling Reagents and Additives on Racemization

Amino Acid Coupling Reagent/Additive Base % Racemization (D-isomer)
Fmoc-L-His(Trt)-OHHATUNMMHigh (not specified)
Fmoc-L-His(Trt)-OHDIC/OxymaDIPEA1.8%
Fmoc-L-Cys(Trt)-OHHATUNMMSignificant
Fmoc-L-Cys(Trt)-OHDIC/OxymaDIPEANegligible
Z-Ala-MeLeu-OHEEDQTEA15%
Z-Ala-Leu-OHEEDQTEA0.5%

Data adapted from studies on α-amino acids, demonstrating general principles applicable to β-amino acids.[3][8]

Table 2: Representative Enantiomeric Excess (% ee) for Different Synthetic Methods

Synthetic Method Substrate Chiral Source Yield % ee
Enzymatic ResolutionRacemic pyrazolylalanineE. coli aromatic L-amino acid transaminase46% (D-isomer)85%
Enzymatic ResolutionRacemic imidazolylalanineE. coli aromatic L-amino acid transaminase48% (D-isomer)95%
Enzymatic ResolutionRacemic N-(2-ethyl-6-methylphenyl)alanine methyl esterLipase (CAL-B)>45% (S-acid)>99%
Asymmetric Conjugate Additionp-Methylcinnamate derivativeChiral CatalystTypically >80%>90%

Data adapted from literature on similar β-amino acids to illustrate typical efficiencies.[4][9]

Visualizations

Racemization_Prevention_Workflow cluster_synthesis Synthesis Step Involving Carboxylic Acid Activation cluster_troubleshooting Troubleshooting Racemization cluster_solutions Recommended Practices start Start: N-protected This compound activation Activate Carboxylic Acid start->activation coupling Couple with Nucleophile activation->coupling check_reagents 1. Select Coupling Reagent and Additive activation->check_reagents Potential Racemization Point product Desired Chiral Product coupling->product check_base 2. Choose Appropriate Base check_reagents->check_base sol_reagent Use DIC/Oxyma or DIC/HOBt check_reagents->sol_reagent check_temp 3. Control Temperature check_base->check_temp sol_base Use Sterically Hindered Base (e.g., DIPEA, Collidine) check_base->sol_base check_time 4. Monitor Reaction Time check_temp->check_time sol_temp Maintain Low Temperature (0°C to RT) check_temp->sol_temp sol_time Avoid Prolonged Reaction check_time->sol_time

Caption: Workflow for preventing racemization during synthesis.

Chiral_Analysis_Workflow cluster_direct Direct Method cluster_indirect Indirect Method start Sample of 3-(p-Methylphenyl)-beta-alanine decision Choose HPLC Method start->decision direct_injection Direct Injection decision->direct_injection Direct derivatization Derivatize with Chiral Reagent (e.g., Marfey's Reagent) decision->derivatization Indirect chiral_column Chiral Stationary Phase (e.g., CROWNPAK CR(+)) direct_injection->chiral_column analysis HPLC Analysis chiral_column->analysis achiral_column Achiral Column (e.g., C18) derivatization->achiral_column achiral_column->analysis quantification Quantify Peak Areas analysis->quantification result Calculate % ee quantification->result

Caption: Workflow for determining enantiomeric excess (% ee).

References

Improving the stability of (s)-3-(p-Methylphenyl)-beta-alanine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (s)-3-(p-Methylphenyl)-beta-alanine

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experiments with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: Extreme acidic or alkaline conditions can catalyze the degradation of the beta-alanine structure.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to UV or fluorescent light may induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: What are the recommended storage conditions for a stock solution of this compound?

For general use, it is recommended to store stock solutions of this compound at -20°C or -80°C in a tightly sealed container, protected from light. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified. It is advisable to prepare fresh solutions for critical experiments.

Q3: I am observing a gradual decrease in the concentration of my this compound solution over a few days at room temperature. What is the likely cause?

A gradual decrease in concentration at room temperature is likely due to degradation. Potential causes include hydrolysis, oxidation, or microbial contamination if the solution is not sterile. It is recommended to store solutions at lower temperatures and to use freshly prepared solutions for quantitative experiments.

Troubleshooting Guides

Issue 1: An unknown peak is appearing in my HPLC chromatogram after solution storage.
  • Problem: A new, unidentified peak has emerged in the HPLC analysis of your stored this compound solution, suggesting the formation of a degradation product.

  • Troubleshooting Steps:

    • Characterize the Degradant: If possible, use mass spectrometry (LC-MS) to determine the mass of the unknown peak. This can provide clues about the degradation pathway.

    • Perform a Forced Degradation Study: To understand the nature of the degradant, a forced degradation study can be insightful. This involves exposing the compound to harsh conditions to intentionally induce degradation. See the experimental protocol section for a general procedure.

    • Optimize Storage Conditions: Based on the results of the forced degradation study, adjust the storage conditions (pH, temperature, light exposure) to minimize the formation of the degradant.

    • Consider Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution.

Issue 2: My solution of this compound has developed a yellow tint.
  • Problem: The initially colorless solution has turned yellow upon storage.

  • Troubleshooting Steps:

    • Suspect Oxidation: A color change often indicates the formation of chromophoric degradation products, which can result from oxidation of the phenyl ring.

    • Protect from Light and Air: Store the solution in an amber vial and consider purging the headspace with an inert gas like nitrogen or argon to minimize exposure to light and oxygen.

    • Check for Contaminants: Ensure that the solvent and storage container are free of metal ions or other contaminants that could catalyze oxidation.

Data Presentation

The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.

Stress ConditionIncubation Time (hours)This compound Remaining (%)
0.1 M HCl2492.5
0.1 M NaOH2485.3
3% H₂O₂2478.1
60°C4895.2
Photostability (UV light)2489.7

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

This protocol describes a general reversed-phase HPLC-UV method suitable for the analysis of this compound.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the stock solution to the desired concentration with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Experimental Workflow for a Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion prep Prepare stock solution of This compound acid Acidic (e.g., 0.1 M HCl) prep->acid Expose aliquots base Basic (e.g., 0.1 M NaOH) prep->base Expose aliquots oxidative Oxidative (e.g., 3% H2O2) prep->oxidative Expose aliquots thermal Thermal (e.g., 60°C) prep->thermal Expose aliquots photo Photolytic (e.g., UV light) prep->photo Expose aliquots hplc HPLC-UV Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidative->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points lcms LC-MS for Degradant Identification hplc->lcms If degradants are observed report Summarize Data and Assess Stability hplc->report lcms->report

Caption: Workflow for a forced degradation study.

Troubleshooting Logic for Solution Instability

G cluster_investigation Investigation cluster_action Corrective Actions cluster_verification Verification start Instability Observed (e.g., new peak, color change) check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage check_prep Review Solution Preparation (Solvent, Contaminants) start->check_prep optimize_storage Optimize Storage: - Lower Temperature - Protect from Light - Adjust pH check_storage->optimize_storage use_antioxidant If Oxidation Suspected: Add Antioxidant check_storage->use_antioxidant Color change? prepare_fresh Prepare Fresh Solution Before Each Experiment check_prep->prepare_fresh reanalyze Re-analyze Solution After Implementing Changes optimize_storage->reanalyze use_antioxidant->reanalyze prepare_fresh->reanalyze stable Solution is Stable reanalyze->stable

Caption: Troubleshooting decision tree for solution instability.

Hypothetical Degradation Pathway of this compound

G cluster_products Potential Degradation Products parent This compound C₁₀H₁₃NO₂ decarboxylation Decarboxylation Product C₉H₁₃N parent->decarboxylation Heat / pH oxidation Oxidized Product (e.g., Hydroxylated Ring) C₁₀H₁₃NO₃ parent->oxidation Oxidizing Agent / Light deamination Deamination Product C₁₀H₁₂O₂ parent->deamination Acid / Base

Caption: Potential degradation pathways.

Cell permeability issues with (s)-3-(p-Methylphenyl)-beta-alanine and how to improve

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with (s)-3-(p-Methylphenyl)-beta-alanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common cell permeability challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a derivative of the non-proteinogenic amino acid beta-alanine. Its structure incorporates a p-methylphenyl group, which can influence its physicochemical properties and interaction with cellular transport mechanisms.

Q2: I am observing low intracellular concentrations of this compound in my cell-based assays. What are the potential reasons?

Low intracellular accumulation is often due to poor cell permeability. Based on its predicted physicochemical properties, this compound is relatively hydrophilic, which can hinder its ability to passively diffuse across the lipid bilayer of the cell membrane. Additionally, it may not be an optimal substrate for endogenous amino acid transporters, or it could be subject to active efflux from the cell.

Q3: How can I experimentally assess the cell permeability of this compound?

Two common in vitro assays to evaluate cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[1] PAMPA is a high-throughput method that assesses a compound's ability to cross a lipid membrane via passive diffusion.[2][3] The Caco-2 assay uses a monolayer of human intestinal cells to model the intestinal barrier, providing insights into both passive and active transport mechanisms.[4][5][6]

Q4: What are the main strategies to improve the cellular uptake of my compound?

There are three primary strategies to consider for enhancing the cell permeability of this compound:

  • Structural Modification: Altering the chemical structure to increase lipophilicity.

  • Prodrug Approach: Masking polar functional groups with moieties that are cleaved intracellularly to release the active compound.[7][8]

  • Targeting Active Transport: Designing analogs that are recognized and transported by specific cellular uptake transporters, such as amino acid transporters.[9]

Troubleshooting Guide: Low Cell Permeability

If you are experiencing issues with low cell permeability of this compound, follow this troubleshooting guide.

Step 1: Characterize the Physicochemical Properties

Understanding the baseline properties of your compound is crucial.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogPExperimental LogPpKa (predicted)
This compoundC₁₀H₁₃NO₂179.22-1.0Not Available~4.5 (carboxyl), ~9.8 (amino)
beta-AlanineC₃H₇NO₂89.09Not Available-3.0510.2 (amino)
PhenylalanineC₉H₁₁NO₂165.19-1.4-1.381.83 (carboxyl), 9.13 (amino)

Data for this compound is predicted. Experimental values for beta-alanine and phenylalanine are provided for comparison.

The predicted negative XlogP of -1.0 for this compound suggests it is more hydrophilic than ideal for passive diffusion across the cell membrane.

Step 2: Assess Permeability with In Vitro Assays

Quantify the permeability of your compound using the following experimental protocols.

This assay measures the ability of a compound to passively diffuse across an artificial lipid membrane.[2][3][10][11]

Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.[1]

  • Prepare Solutions:

    • Donor Solution: Dissolve this compound in a buffer mimicking the pH of the small intestine (e.g., pH 6.5).[1]

    • Acceptor Solution: Prepare a buffer that mimics physiological pH (e.g., pH 7.4).[1]

  • Assay Assembly: Add the acceptor solution to the wells of an acceptor plate. Place the lipid-coated filter plate (donor plate) on top of the acceptor plate.

  • Compound Addition: Add the donor solution containing the test compound to the wells of the donor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated.

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.[4][5][6][12]

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the dosing solution containing the test compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Take samples from the basolateral chamber at specific time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Measurement (Basolateral to Apical - B-A for Efflux):

    • The same procedure is followed, but the dosing solution is added to the basolateral chamber, and samples are taken from the apical chamber. This helps determine if the compound is a substrate for efflux transporters.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Papp Calculation: Calculate the Papp value. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is subject to active efflux.[6]

Step 3: Strategies for Improving Cell Permeability

Based on the characterization and permeability data, consider the following strategies to enhance the cellular uptake of this compound.

If passive diffusion is low, medicinal chemistry approaches can be employed to increase the lipophilicity of the compound.

Table 2: Hypothetical Permeability Data for Structural Analogs

CompoundModificationPredicted XlogPPAMPA Papp (x 10⁻⁶ cm/s)Caco-2 Papp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio
This compound Parent Compound -1.0 < 1.0 0.8 1.2
Analog 1Esterification of carboxyl group+0.55.24.51.1
Analog 2N-methylation of amino group-0.81.51.21.3
Analog 3Addition of a second methyl group to the phenyl ring-0.52.11.81.2

This table presents hypothetical data to illustrate the potential effects of structural modifications.

A prodrug strategy involves masking the polar carboxyl or amino groups with lipophilic moieties that can be cleaved by intracellular enzymes.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Prodrug Prodrug Passive_Diffusion Passive Diffusion Prodrug->Passive_Diffusion Increased Lipophilicity Enzymatic_Cleavage Enzymatic_Cleavage Passive_Diffusion->Enzymatic_Cleavage Active_Drug Active_Drug Enzymatic_Cleavage->Active_Drug Release of Active Drug G cluster_0 Signaling Pathways cluster_1 Amino Acid Transporters cluster_2 Cellular Processes mTORC1 mTORC1 LAT1 LAT1 mTORC1->LAT1 Regulates ASCT2 ASCT2 mTORC1->ASCT2 Regulates PI3K_AKT PI3K_AKT PI3K_AKT->ASCT2 Regulates Amino_Acid_Uptake Amino_Acid_Uptake LAT1->Amino_Acid_Uptake ASCT2->Amino_Acid_Uptake Cell_Growth Cell_Growth Amino_Acid_Uptake->Cell_Growth

References

Reducing non-specific binding of (s)-3-(p-Methylphenyl)-beta-alanine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (s)-3-(p-Methylphenyl)-beta-alanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely biological targets?

This compound is a derivative of beta-alanine with a p-methylphenyl group. Structurally, it is an analog of other neuroactive compounds such as phenibut (β-phenyl-GABA) and baclofen.[1][2] Given this structural similarity, it is hypothesized to interact with the central nervous system, likely as a modulator of GABA (gamma-aminobutyric acid) receptors, particularly GABAB receptors, which are G-protein coupled receptors (GPCRs).[1][3] It may also interact with other targets of similar molecules, such as the α2-δ subunit of voltage-dependent calcium channels.[4]

Q2: What are the primary causes of high non-specific binding (NSB) with this compound?

High non-specific binding (NSB) for a small molecule like this compound can stem from several factors:

  • Hydrophobicity: The presence of the p-methylphenyl group increases the lipophilicity of the molecule, which can lead to non-specific interactions with hydrophobic surfaces of plastics, membranes, and proteins.[5]

  • Electrostatic Interactions: The amino and carboxylic acid groups can engage in electrostatic interactions with charged surfaces on assay components.[5]

  • Assay Conditions: Suboptimal buffer pH, ionic strength, and inadequate blocking of non-target sites can all contribute to elevated NSB.[6][7]

Q3: What are the initial steps to assess the level of non-specific binding in my assay?

To determine the extent of NSB, it is crucial to include proper controls in your experimental design. In a typical binding assay, NSB is measured by adding a high concentration of a non-labeled, high-affinity ligand for the target receptor to saturate the specific binding sites. Any remaining binding of your labeled this compound is considered non-specific. Ideally, non-specific binding should be less than 50% of the total binding.[6][7]

Troubleshooting Guides

This section provides detailed troubleshooting advice for common experimental setups where this compound might be used.

High Non-Specific Binding in Radioligand Binding Assays

Radioligand binding assays are a gold standard for studying ligand-receptor interactions. However, high NSB can significantly reduce the assay window and obscure specific binding.

Problem: Excessively high non-specific binding of radiolabeled this compound.

Potential Cause Recommended Solution
Suboptimal Buffer Conditions Adjust pH: Ensure the buffer pH is optimal for receptor integrity and minimizes the charge-based interactions of your compound. A pH slightly different from the isoelectric point of interacting proteins can sometimes reduce NSB.
Increase Ionic Strength: Adding salts like NaCl (e.g., 100-500 mM) to the assay buffer can shield electrostatic interactions that contribute to NSB.[6]
Inadequate Blocking Use of Blocking Agents: Incorporate a blocking agent into your assay buffer to saturate non-specific binding sites on the assay plates, filters, and other surfaces. Common choices and their typical concentrations are listed in the table below.
Hydrophobic Interactions Add a Surfactant: A low concentration (0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can disrupt non-specific hydrophobic interactions.
Include Bovine Serum Albumin (BSA): BSA (typically 0.1-1%) can act as a "protein shield," preventing the compound from sticking to plasticware and other proteins.[6]
Assay Protocol Optimize Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce NSB, but you must ensure that specific binding still reaches equilibrium.[6]
Improve Washing Steps: Increase the number of washes and/or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[7]

Table 1: Common Blocking Agents for Immunoassays and Binding Assays

Blocking Agent Typical Working Concentration Notes
Bovine Serum Albumin (BSA)0.1 - 5%A commonly used and effective blocking agent for reducing hydrophobic and electrostatic interactions.[6]
Non-fat Dry Milk1 - 5%A cost-effective alternative to BSA, but may contain endogenous biotin and phosphoproteins that can interfere with certain assays.
Casein0.5 - 3%A milk-derived protein that is often effective where BSA is not sufficient.
Fish Gelatin0.1 - 1%Can be useful in reducing certain types of NSB and is less likely to cross-react with mammalian-derived antibodies.
Commercial Blocking BuffersVariesProprietary formulations that often contain a mixture of blocking agents and stabilizers for enhanced performance.
Variability in Cell-Based Assay Results

Cell-based assays are crucial for understanding the functional effects of this compound. High variability between replicates can mask the true biological response.

Problem: Inconsistent results in cell-based functional assays (e.g., cAMP measurement, calcium flux).

Potential Cause Recommended Solution
Cell Health and Density Maintain Consistent Cell Culture Practices: Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density across all wells.
Compound Adsorption to Plastics Use Low-Binding Plates: If significant NSB to plastic is suspected, consider using low-protein-binding microplates.
Include BSA in Media: Adding a low concentration of BSA (e.g., 0.1%) to the assay media can help prevent the compound from adsorbing to the plate surface.
Inconsistent Pipetting Use Calibrated Pipettes and Proper Technique: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions and ensure consistent mixing in each well.
Edge Effects in Microplates Avoid Using Outer Wells: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell health. If possible, fill the outer wells with sterile buffer or media and do not use them for experimental samples.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for GABAB Receptors

This protocol is designed to determine the binding affinity of this compound for the GABAB receptor using a radiolabeled antagonist.

Materials:

  • Cell membranes expressing GABAB receptors

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, 1.2 mM MgSO4, pH 7.4

  • Radioligand: [3H]-CGP54626 (a GABAB antagonist)

  • Non-specific binding control: 10 µM GABA

  • This compound stock solution

  • GF/B glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare Reagents: Dilute the cell membranes in ice-cold assay buffer to a final concentration of 100-200 µg protein per tube. Prepare serial dilutions of this compound.

  • Set up Assay Tubes: In triplicate, add the following to microcentrifuge tubes:

    • Total Binding: 50 µL assay buffer, 50 µL [3H]-CGP54626 (at a final concentration near its Kd), and 100 µL of the membrane preparation.

    • Non-Specific Binding: 50 µL of 10 µM GABA, 50 µL [3H]-CGP54626, and 100 µL of the membrane preparation.

    • Competition: 50 µL of each concentration of this compound, 50 µL [3H]-CGP54626, and 100 µL of the membrane preparation.

  • Incubation: Incubate the tubes at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a GF/B filter pre-soaked in assay buffer using a cell harvester.

  • Washing: Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding counts from the total and competition binding counts. Plot the specific binding as a function of the log concentration of this compound to determine the IC50, which can then be converted to a Ki value.

Visualizations

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a plausible signaling pathway for this compound, assuming it acts as a GABAB receptor agonist. GABAB receptors are GPCRs that couple to Gi/o proteins.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space s-3-p-Methylphenyl-beta-alanine s-3-p-Methylphenyl-beta-alanine GABAB_R GABAB Receptor (GPCR) s-3-p-Methylphenyl-beta-alanine->GABAB_R Binds Gi_alpha Gi α-subunit GABAB_R->Gi_alpha Activates G_beta_gamma G βγ-subunits GABAB_R->G_beta_gamma Releases AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Ca_Channel Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Gi_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothetical GABAB receptor signaling pathway for this compound.

Experimental Workflow for Reducing Non-Specific Binding

This workflow outlines a logical sequence of steps to troubleshoot and minimize non-specific binding in your experiments.

NSB_Workflow Start High Non-Specific Binding Observed Check_Controls Verify NSB Controls and Reagent Purity Start->Check_Controls Optimize_Buffer Optimize Buffer Conditions (pH, Ionic Strength) Check_Controls->Optimize_Buffer Add_Blocker Incorporate Blocking Agent (e.g., BSA) Optimize_Buffer->Add_Blocker Add_Surfactant Add Non-ionic Surfactant (e.g., Tween-20) Add_Blocker->Add_Surfactant Modify_Protocol Adjust Incubation Time/ Temperature & Wash Steps Add_Surfactant->Modify_Protocol Evaluate_NSB Re-evaluate Non-Specific Binding Modify_Protocol->Evaluate_NSB Success NSB Reduced, Proceed with Assay Evaluate_NSB->Success < 50% of Total Binding Further_Troubleshooting Consult Literature for Assay-Specific Modifications Evaluate_NSB->Further_Troubleshooting Still High Further_Troubleshooting->Optimize_Buffer

References

Technical Support Center: Quantification of (s)-3-(p-Methylphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the quantitative analysis of (s)-3-(p-Methylphenyl)-beta-alanine. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for quantifying this compound?

A1: For the quantification of this compound, which is a chiral beta-amino acid, the most suitable techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods offer the necessary selectivity and sensitivity for accurate measurement in various matrices, including biological samples. Given the chiral nature of the molecule, a chiral stationary phase (CSP) is essential for separating the (s)-enantiomer from its (r)-enantiomer.

Q2: How can I achieve chiral separation of this compound?

A2: Chiral separation is critical and can be achieved by using a chiral stationary phase (CSP) in an HPLC system. Polysaccharide-based CSPs are often effective for separating enantiomers of amino acids and their derivatives. Alternatively, chiral ligand-exchange chromatography can be employed.[1] Method development will involve screening different chiral columns and optimizing the mobile phase composition to achieve baseline resolution.[2][3]

Q3: What are the critical parameters to consider during method validation for this analyte?

A3: Method validation should be conducted in accordance with ICH guidelines.[4] Key parameters to evaluate include:

  • Specificity/Selectivity: Ensuring the method can distinguish the analyte from other components in the sample matrix.

  • Linearity: Demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range.

  • Accuracy and Precision: Assessing the closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluating the method's performance with small, deliberate variations in method parameters.[6]

  • Stability: Assessing the stability of the analyte in the sample matrix under different storage and processing conditions.[7]

Q4: Do I need to derivatize this compound for analysis?

A4: Derivatization is not always necessary but can be beneficial in certain situations. For GC analysis, derivatization is typically required to increase the volatility of the amino acid.[8] For HPLC with UV detection, derivatization can be used to enhance the chromophoric properties of the molecule for improved sensitivity. However, direct analysis using LC-MS/MS is often preferred due to its high sensitivity and specificity without the need for derivatization.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Chiral HPLC Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor or no enantiomeric resolution Inappropriate chiral stationary phase (CSP).Screen a variety of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[2]
Suboptimal mobile phase composition.Optimize the mobile phase by varying the organic modifier, pH, and additives.[2][3]
Incorrect flow rate or temperature.Adjust the flow rate (lower flow rates often improve resolution) and temperature, as these can significantly impact chiral recognition.[2][3]
Peak tailing Secondary interactions between the analyte and the stationary phase.Add a competing amine (e.g., triethylamine) to the mobile phase to reduce tailing.
Column overload.Reduce the injection volume or the sample concentration.[2]
Extracolumn dead volume.Ensure all connections are made with appropriate tubing and fittings to minimize dead volume.
Shifting retention times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate composition.
Temperature fluctuations.Use a column oven to maintain a constant temperature.[2]
Column degradation.Flush the column regularly and consider using a guard column to protect the analytical column.[10]
LC-MS/MS Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low signal intensity or poor sensitivity Inefficient ionization.Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[11]
Matrix effects (ion suppression or enhancement).Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[12]
Suboptimal mobile phase additives.Use volatile mobile phase additives like formic acid or ammonium formate that are compatible with MS detection.[11]
High background noise Contamination in the LC-MS system.Flush the system with appropriate cleaning solutions. Ensure high-purity solvents and reagents are used.[13]
Non-volatile buffers from previous analyses.Dedicate the LC system to MS-compatible methods or thoroughly flush with MS-grade solvents before use.
Inconsistent results or poor reproducibility Analyte instability in the sample or extract.Investigate analyte stability at each step of the process and consider using a stabilizer or performing sample preparation at low temperatures.[7]
Carryover from previous injections.Optimize the autosampler wash procedure with a strong solvent.[13]
Inconsistent sample preparation.Ensure consistent and precise execution of the sample preparation protocol.

Experimental Protocols

Below are example protocols for the quantification of this compound. These should be considered as starting points for method development and require optimization for your specific application and instrumentation.

Protocol 1: Chiral HPLC-UV Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: Chiral Stationary Phase (e.g., a polysaccharide-based column like Daicel Chiralpak AD-H or similar)

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized for best resolution.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C (can be varied to optimize separation)

  • Detection Wavelength: 220 nm (or a wavelength with maximum absorbance for the analyte)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Quantify the (s)-enantiomer using an external standard calibration curve.

Protocol 2: LC-MS/MS Method

1. Instrumentation:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Column: Chiral Stationary Phase compatible with reverse-phase solvents (e.g., Astec CHIROBIOTIC T)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Optimize the gradient to achieve separation from matrix components and the other enantiomer.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Determine the precursor ion (e.g., [M+H]+ for this compound) and optimize the collision energy to identify the most abundant and stable product ions for quantification and confirmation.

  • Source Parameters: Optimize gas flows, temperature, and spray voltage for maximum signal intensity.

4. Sample Preparation (for biological matrices):

  • Protein Precipitation: Add a 3-fold excess of cold acetonitrile to the sample, vortex, and centrifuge to precipitate proteins.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Quantitative Data Summary

The following tables represent typical data that should be generated during method validation.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 15< 1585 - 115
Mid100< 15< 1585 - 115
High800< 15< 1585 - 115

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Evaporation Evaporation & Reconstitution Protein_Precipitation->Evaporation Filtration Filtration Evaporation->Filtration LC_Separation Chiral LC Separation Filtration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the quantification of this compound.

Troubleshooting_Logic node_action node_action node_check node_check Start Poor Peak Shape? Tailing Tailing? Start->Tailing Yes Splitting Splitting? Start->Splitting No Tailing_Cause1 Column Overload? Tailing->Tailing_Cause1 Splitting_Cause1 Column Contamination? Splitting->Splitting_Cause1 Tailing_Cause2 Secondary Interactions? Tailing_Cause1->Tailing_Cause2 No Tailing_Action1 Reduce Sample Concentration Tailing_Cause1->Tailing_Action1 Yes Tailing_Action2 Add Mobile Phase Modifier Tailing_Cause2->Tailing_Action2 Yes Splitting_Cause2 Injector Issue? Splitting_Cause1->Splitting_Cause2 No Splitting_Action1 Wash or Replace Column Splitting_Cause1->Splitting_Action1 Yes Splitting_Action2 Service Injector Splitting_Cause2->Splitting_Action2 Yes

Caption: Troubleshooting logic for common chromatographic issues.

References

Technical Support Center: Scaling Up the Synthesis of (S)-3-(p-Methylphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the large-scale synthesis of (s)-3-(p-Methylphenyl)-beta-alanine. It offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during scale-up.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Rhodium-Catalyzed Asymmetric Conjugate Addition

Issue 1: Low Yield of the Desired Product

  • Question: My rhodium-catalyzed conjugate addition of 4-methylphenylboronic acid is giving a low yield. What are the potential causes and solutions?

  • Answer:

    • Catalyst Activity: The rhodium catalyst's activity is crucial. Ensure the use of a hydroxorhodium complex with a chiral diene ligand for optimal performance. The formation of an active RhOH species is often facilitated by the addition of a weak aqueous base (e.g., K₂CO₃), which can significantly improve chemical yields.[1] Acids, on the other hand, can inhibit the reaction.[1]

    • Purity of Reagents: Impurities in the 4-methylphenylboronic acid, such as phenol, can deactivate the rhodium catalyst, especially at low catalyst loadings.[2] It is advisable to use highly pure boronic acid or to purify it before use. Dehydration of the boronic acid to form the corresponding boroxine can sometimes mitigate this issue.[2]

    • Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reagents. The choice of solvent can also influence the reaction rate and yield. While various solvents can be used, the reaction has been shown to proceed efficiently in aqueous media at room temperature with appropriate surfactants.[3]

    • Transmetalation Efficiency: The transfer of the aryl group from boron to rhodium (transmetalation) is a critical step.[2] The presence of a base is often necessary to facilitate this step by forming a more reactive rhodium-hydroxo species.[1]

Issue 2: Low Enantioselectivity (ee%)

  • Question: The enantiomeric excess of my this compound is below the desired level (>99%). How can I improve it?

  • Answer:

    • Chiral Ligand Selection: The choice of the chiral ligand is the most critical factor for achieving high enantioselectivity. For rhodium-catalyzed conjugate additions, chiral diene ligands and BINAP have shown excellent results, often achieving enantioselectivities of 96-99% for similar substrates.[3][4][5] Experiment with different chiral ligands to find the optimal one for your specific substrate.

    • Catalyst Preparation: The method of catalyst preparation can impact its effectiveness. In situ preparation of the chiral rhodium catalyst from a rhodium precursor like Rh(acac)(CH₂=CH₂)₂ and the chiral ligand is a common and effective method.[1]

    • Temperature Control: Reaction temperature can influence enantioselectivity. While many of these reactions proceed well at room temperature, lowering the temperature may enhance enantioselectivity in some cases, although it might also slow down the reaction rate.

    • Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state of the asymmetric induction step. A solvent screen may be necessary to optimize enantioselectivity.

Issue 3: Difficult Product Purification

  • Question: I am facing challenges in purifying the final product on a large scale. What are the common impurities and how can they be removed?

  • Answer:

    • Side Products: A potential side reaction is the protodeboronation of the arylboronic acid.[2] This can be minimized by using the boronic acid in a slight excess and by carefully controlling the reaction conditions.

    • Catalyst Removal: The rhodium catalyst needs to be efficiently removed from the final product. This can be achieved through column chromatography or by using catalyst scavenging agents. In some micellar catalysis systems, the catalyst can be retained in the aqueous phase, simplifying product extraction.[3]

    • Crystallization: The final product, being an amino acid, can often be purified by crystallization. A careful selection of the crystallization solvent system is crucial for obtaining high purity and good recovery. The major impurity in the synthesis of beta-alanine can be the monoammonium salt of 3,3'-iminodipropionic acid, which can be challenging to remove by crystallization from alcohol-water mixtures on a large scale.[6]

Method 2: Biocatalytic Synthesis using ω-Transaminase

Issue 1: Low Conversion Rate

  • Question: The biocatalytic conversion of the prochiral ketone to this compound is slow and incomplete. What can I do?

  • Answer:

    • Enzyme Activity and Stability: The specific activity and stability of the chosen ω-transaminase under process conditions are paramount.[7] Ensure the pH, temperature, and solvent conditions are optimal for the enzyme. Immobilization of the enzyme can sometimes improve its stability and allow for easier reuse.

    • Equilibrium Shift: Transaminase reactions are often reversible.[7] To drive the reaction towards product formation, it is essential to remove one of the byproducts. For example, if using an amino donor like alanine, the pyruvate byproduct can be removed using lactate dehydrogenase and NADH.

    • Substrate and Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme. A fed-batch strategy for the substrate and in-situ product removal can help to overcome these limitations.

    • Cofactor Regeneration: Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes.[8] Ensure sufficient PLP is present in the reaction mixture. For reductive amination, a cofactor regeneration system for NADH/NADPH is also necessary if using an amine dehydrogenase.

Issue 2: Poor Enantioselectivity

  • Question: The enantiomeric purity of my product from the biocatalytic route is not satisfactory. How can this be improved?

  • Answer:

    • Enzyme Selection: The inherent enantioselectivity of the transaminase is the key determinant.[7] It is crucial to screen a panel of ω-transaminases to find one with high (S)-selectivity for your specific substrate.

    • Kinetic Resolution vs. Asymmetric Synthesis: If you are performing a kinetic resolution of a racemic amine, the maximum theoretical yield is 50%. To achieve higher yields, a dynamic kinetic resolution (DKR) process, where the unreacted (R)-enantiomer is racemized in situ, is necessary.[9]

    • Reaction Conditions: While enzymes are generally highly selective, reaction conditions can sometimes have a minor influence on enantioselectivity. Ensure the pH and temperature are within the optimal range for the enzyme's stereoselectivity.

Issue 3: Challenges in Downstream Processing

  • Question: How can I efficiently separate the product from the enzyme and other reaction components at a large scale?

  • Answer:

    • Enzyme Removal: If using a free enzyme, it can be removed by ultrafiltration or by precipitation followed by centrifugation. Using an immobilized enzyme in a packed-bed or stirred-tank reactor simplifies enzyme removal and allows for continuous processing.

    • Product Isolation: The product can be isolated from the aqueous reaction mixture by techniques such as ion-exchange chromatography, crystallization, or extraction after adjusting the pH to the isoelectric point of the amino acid to minimize its solubility.

Frequently Asked Questions (FAQs)

  • Q1: Which scale-up method is generally preferred for producing chiral beta-amino acids like this compound: chemical catalysis or biocatalysis?

    • A1: Both methods have their advantages and are used in industrial settings.[4][10]

      • Chemical catalysis (e.g., Rh-catalyzed addition) offers high throughput and is a well-established technology. However, it often involves expensive and toxic heavy metal catalysts that must be completely removed from the final product.[11]

      • Biocatalysis is considered a greener alternative, operating under mild conditions with high selectivity, which can reduce the number of purification steps.[4] However, challenges include enzyme stability, substrate scope, and the need for process optimization to overcome equilibrium limitations.[12][13] The choice often depends on factors like cost of goods, environmental considerations, and the specific requirements of the final product.

  • Q2: What are the key safety precautions to consider when scaling up the rhodium-catalyzed synthesis?

    • A2: When working with rhodium catalysts, it is important to handle them in an inert atmosphere to prevent deactivation. Rhodium compounds can be toxic, and appropriate personal protective equipment (PPE) should be worn. Arylboronic acids can be irritants. The solvents used may be flammable and require proper handling and storage. A thorough risk assessment should be conducted before commencing any scale-up operation.

  • Q3: How can I monitor the progress of the reaction during scale-up?

    • A3: For both chemical and biocatalytic methods, reaction progress can be monitored by taking aliquots from the reactor and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) with a chiral column to determine the conversion and enantiomeric excess.[14] Other techniques like Gas Chromatography (GC) after derivatization or Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed.

  • Q4: Are there any specific analytical techniques recommended for determining the enantiomeric purity of this compound?

    • A4: Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of chiral amino acids.[14] The amino acid is often derivatized with a reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to form diastereomers that can be separated on a standard reversed-phase column.[14]

Data Presentation

Table 1: Comparison of Key Performance Parameters for Synthesis Methods

ParameterRhodium-Catalyzed Asymmetric Conjugate AdditionBiocatalytic Synthesis (ω-Transaminase)
Typical Yield High (often >90%)[4]Variable (can be >95% with DKR)[9]
Enantioselectivity (ee%) Excellent (typically 96-99%)[4][5]Excellent (>99% is achievable)[9]
Catalyst Loading Low (e.g., 0.05 - 1 mol%)Varies with enzyme activity
Reaction Temperature Often room temperature[3]Mild (typically 25-40 °C)
Solvent Organic solvents or aqueous with surfactants[3]Primarily aqueous buffer
Key Advantage High throughput, well-establishedGreen, high selectivity, mild conditions
Key Challenge Catalyst cost and toxicity, impurity removalEnzyme stability, equilibrium limitations[12]

Experimental Protocols

Protocol 1: Scale-up of Rhodium-Catalyzed Asymmetric Conjugate Addition

This protocol is a representative procedure based on established methods for similar substrates. Optimization will be required for specific equipment and scale.

Materials:

  • β-Phthaliminoacrylate ester

  • 4-Methylphenylboronic acid (high purity)

  • [Rh(COD)₂]BF₄ or similar rhodium precursor

  • Chiral diene ligand (e.g., (S,S)-tfb-Ph-diene)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (or another suitable solvent)

  • Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation (In Situ): In a flame-dried, inerted reactor, dissolve the rhodium precursor (e.g., 0.1 mol%) and the chiral diene ligand (e.g., 0.11 mol%) in degassed 1,4-dioxane. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add the β-phthaliminoacrylate ester (1.0 equivalent) and 4-methylphenylboronic acid (1.5 equivalents).

  • Reaction Initiation: Add a solution of K₂CO₃ (2.0 equivalents) in degassed water.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by chiral HPLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Deprotection: The phthalimide protecting group can be removed by treatment with hydrazine hydrate in ethanol to yield the free amino ester.

  • Hydrolysis: The ester can be hydrolyzed under basic conditions (e.g., LiOH in THF/water) to afford the final product, this compound.

  • Final Purification: The final product can be purified by recrystallization.

Protocol 2: Scale-up of Biocatalytic Synthesis via Kinetic Resolution

This protocol outlines a general procedure for the kinetic resolution of racemic 3-(p-Methylphenyl)-beta-alanine using an (S)-selective ω-transaminase.

Materials:

  • Racemic 3-(p-Methylphenyl)-beta-alanine

  • (S)-selective ω-transaminase (e.g., from Burkholderia graminis)[9]

  • Pyruvate (or another amino acceptor)

  • Pyridoxal 5'-phosphate (PLP)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a temperature-controlled bioreactor, prepare a solution of phosphate buffer containing PLP (e.g., 1 mM).

  • Substrate Addition: Add the racemic 3-(p-Methylphenyl)-beta-alanine to the desired concentration (e.g., 50-100 mM). Add the amino acceptor, pyruvate (e.g., 1.2 equivalents).

  • Enzyme Addition: Add the ω-transaminase (as a whole-cell catalyst or purified enzyme).

  • Reaction Execution: Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation. Monitor the conversion and enantiomeric excess of the remaining (s)-enantiomer by chiral HPLC. The reaction should be stopped at or near 50% conversion to ensure high enantiomeric excess of the remaining substrate.

  • Work-up:

    • Enzyme Removal: If using whole cells, remove them by centrifugation. If using a soluble enzyme, it can be removed by ultrafiltration.

    • Product Separation: The remaining this compound needs to be separated from the keto-acid byproduct. This can be achieved by adjusting the pH and using ion-exchange chromatography or selective extraction.

  • Purification: The isolated this compound can be further purified by recrystallization.

Mandatory Visualizations

experimental_workflow_rhodium cluster_prep Catalyst Preparation cluster_reaction Conjugate Addition cluster_purification Work-up & Purification Rh_precursor Rh Precursor Active_catalyst Active Catalyst Complex Rh_precursor->Active_catalyst Chiral_ligand Chiral Ligand Chiral_ligand->Active_catalyst Solvent_prep Degassed Solvent Solvent_prep->Active_catalyst Reaction_mixture Reaction Mixture Active_catalyst->Reaction_mixture Substrate β-Phthaliminoacrylate Substrate->Reaction_mixture Arylboronic_acid 4-Methylphenyl- boronic Acid Arylboronic_acid->Reaction_mixture Base Aqueous Base Base->Reaction_mixture Workup Aqueous Work-up Reaction_mixture->Workup Extraction Extraction Workup->Extraction Chromatography Column Chromatography Extraction->Chromatography Deprotection Deprotection Chromatography->Deprotection Hydrolysis Hydrolysis Deprotection->Hydrolysis Final_product Final Product Hydrolysis->Final_product

Caption: Workflow for Rhodium-Catalyzed Synthesis.

experimental_workflow_biocatalytic cluster_reaction_bio Biocatalytic Reaction cluster_workup_bio Downstream Processing Racemic_substrate Racemic β-Amino Acid Bioreactor Bioreactor Racemic_substrate->Bioreactor Enzyme ω-Transaminase Enzyme->Bioreactor Amino_acceptor Amino Acceptor Amino_acceptor->Bioreactor Buffer Buffer + PLP Buffer->Bioreactor Enzyme_removal Enzyme Removal Bioreactor->Enzyme_removal Product_separation Product Separation Enzyme_removal->Product_separation Purification Recrystallization Product_separation->Purification Final_product_bio (S)-β-Amino Acid Purification->Final_product_bio

Caption: Workflow for Biocatalytic Kinetic Resolution.

troubleshooting_logic cluster_rhodium_issues Rhodium Method Troubleshooting cluster_bio_issues Biocatalytic Method Troubleshooting Problem Low Yield or Enantioselectivity Method Synthetic Method? Problem->Method Rhodium Rhodium-Catalyzed Method->Rhodium Chemical Biocatalytic Biocatalytic Method->Biocatalytic Enzymatic Catalyst_issue Check Catalyst Activity & Ligand Choice Rhodium->Catalyst_issue Reagent_purity Verify Reagent Purity (esp. Boronic Acid) Rhodium->Reagent_purity Conditions Optimize Reaction Conditions (T, Solvent) Rhodium->Conditions Enzyme_issue Screen for Optimal Enzyme & Check Stability Biocatalytic->Enzyme_issue Equilibrium Address Reaction Equilibrium (Byproduct Removal) Biocatalytic->Equilibrium Inhibition Investigate Substrate/ Product Inhibition Biocatalytic->Inhibition

Caption: Troubleshooting Decision Logic.

References

Validation & Comparative

Enantiomeric Duel: Unraveling the Biological Activities of (S)- and (R)-3-(p-Methylphenyl)-β-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the stereoisomers of 3-(p-methylphenyl)-β-alanine reveals the critical role of chirality in biological activity. While direct comparative studies on these specific enantiomers are not extensively available in publicly accessible literature, principles of stereopharmacology and data on structurally related compounds suggest that the (S) and (R) forms likely exhibit distinct physiological effects. This guide synthesizes the available information to provide a potential framework for understanding their differential activities, supported by general principles of β-amino acid pharmacology.

Chirality, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in drug development and pharmacology. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with chiral biological targets such as receptors and enzymes, leading to significant variations in their pharmacological and toxicological profiles. The case of (S)-3-(p-methylphenyl)-β-alanine and its (R)-enantiomer is illustrative of this principle, although specific comparative data remains elusive.

General Biological Context of β-Aryl-β-Amino Acids

β-amino acids and their derivatives are of significant interest in medicinal chemistry. They serve as building blocks for peptidomimetics, which are molecules that mimic the structure of peptides but with improved stability and bioavailability.[1] Peptides constructed from β-amino acids can adopt stable secondary structures and are more resistant to enzymatic degradation compared to their α-peptide counterparts.[1] Furthermore, various N-aryl-β-alanine derivatives have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties.

Inferred Biological Activity and Enantiomeric Specificity

For instance, in the realm of non-steroidal anti-inflammatory drugs, the (S)-enantiomer of ibuprofen is the active inhibitor of cyclooxygenase enzymes, while the (R)-enantiomer is significantly less active. This highlights how a subtle change in the spatial arrangement of functional groups can dramatically alter the interaction with a biological target.

Given that β-alanine derivatives can exert effects on the central nervous system (CNS), it is possible that the enantiomers of 3-(p-methylphenyl)-β-alanine interact stereoselectively with CNS receptors or enzymes. One of the enantiomers might exhibit a higher affinity for a particular receptor subtype or be metabolized at a different rate, leading to distinct pharmacological outcomes. For example, some β-amino acid derivatives have been explored as GABA (gamma-aminobutyric acid) receptor modulators, a key target in the CNS. The chiral center in 3-(p-methylphenyl)-β-alanine would likely influence its binding to the chiral pocket of such a receptor.

Potential Signaling Pathways

The biological effects of β-alanine are often linked to its role as a precursor to carnosine, a dipeptide with antioxidant and pH-buffering properties. However, substituted β-alanines, such as the p-methylphenyl derivative, may have their own distinct mechanisms of action. Potential signaling pathways that could be modulated by these compounds, based on the activities of other β-amino acid derivatives, are depicted below.

Signaling_Pathways cluster_enantiomers Enantiomers cluster_targets Potential Cellular Targets cluster_effects Downstream Cellular Effects S_enantiomer (S)-3-(p-Methylphenyl)-β-alanine Receptor_A Receptor A (e.g., GPCR) S_enantiomer->Receptor_A High Affinity Enzyme_B Enzyme B (e.g., Kinase) S_enantiomer->Enzyme_B Weak Inhibition Ion_Channel_C Ion Channel C S_enantiomer->Ion_Channel_C Agonist R_enantiomer (R)-3-(p-Methylphenyl)-β-alanine R_enantiomer->Receptor_A Low Affinity R_enantiomer->Enzyme_B Potent Inhibition R_enantiomer->Ion_Channel_C Antagonist Pathway_1 Activation of Signaling Pathway 1 Receptor_A->Pathway_1 Pathway_2 Inhibition of Metabolic Pathway 2 Enzyme_B->Pathway_2 Pathway_3 Modulation of Ion Flux Ion_Channel_C->Pathway_3

Figure 1. Hypothetical differential interactions of (S)- and (R)-3-(p-methylphenyl)-β-alanine with cellular targets, leading to distinct downstream effects. This diagram illustrates the principle of stereoselectivity where enantiomers can have different affinities and modes of action on various biological molecules.

Experimental Workflow for Comparative Analysis

To definitively determine the differential biological activities of (S)- and (R)-3-(p-methylphenyl)-β-alanine, a series of in vitro and in vivo experiments would be necessary. A generalized workflow for such a comparative study is outlined below.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Synthesis Enantioselective Synthesis of (S) and (R) Enantiomers Purification Chiral HPLC Purification and Characterization Synthesis->Purification Receptor_Binding Receptor Binding Assays (e.g., Radioligand Binding) Purification->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays Purification->Enzyme_Inhibition Cell_Based Cell-Based Functional Assays (e.g., Second Messenger) Purification->Cell_Based PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Receptor_Binding->PK_Studies Enzyme_Inhibition->PK_Studies Cell_Based->PK_Studies PD_Models Pharmacodynamic Models (e.g., Animal Models of Disease) PK_Studies->PD_Models Tox_Studies Toxicology Studies PD_Models->Tox_Studies

Figure 2. A generalized experimental workflow for the comparative biological evaluation of the enantiomers of 3-(p-methylphenyl)-β-alanine. This process would start with the synthesis and purification of the individual enantiomers, followed by a series of in vitro and in vivo studies to characterize their pharmacological and toxicological profiles.

Conclusion

In the absence of direct comparative data, a definitive statement on the differential biological activities of (S)-3-(p-methylphenyl)-β-alanine and its (R)-enantiomer cannot be made. However, the fundamental principles of stereopharmacology strongly suggest that these enantiomers are likely to exhibit distinct biological profiles. Future research focusing on the enantioselective synthesis and subsequent pharmacological and toxicological evaluation of these compounds is necessary to elucidate their specific activities and therapeutic potential. Such studies would contribute valuable knowledge to the field of medicinal chemistry and aid in the rational design of new therapeutic agents.

References

A Comparative Analysis of (s)-3-(p-Methylphenyl)-beta-alanine and Other Beta-Alanines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the structure, potential activities, and comparative analysis of (s)-3-(p-Methylphenyl)-beta-alanine against other notable beta-alanine analogues. This document provides a scientific comparison supported by available data and predictive insights based on structure-activity relationships, alongside detailed experimental protocols and pathway visualizations.

Introduction

Beta-alanine is a naturally occurring beta-amino acid that serves as the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant physiological roles, including intracellular pH buffering and antioxidant activities.[1][2][3] The therapeutic and ergogenic potential of beta-alanine has led to the exploration of its analogues, with modifications to the core structure aimed at enhancing potency, selectivity, and pharmacokinetic properties. This guide focuses on a comparative analysis of this compound, a synthetic derivative, with unsubstituted beta-alanine and other relevant analogues. While direct experimental data for this compound is limited in publicly accessible literature, this analysis will leverage established structure-activity relationships (SAR) of beta-phenyl-beta-alanines to provide a predictive comparison.

Chemical and Physical Properties

A fundamental comparison begins with the structural and physical characteristics of the compounds.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
Beta-AlanineBeta-Alanine StructureC₃H₇NO₂89.09[3]
(s)-3-Phenyl-beta-alanine(s)-3-Phenyl-beta-alanine StructureC₉H₁₁NO₂165.19
This compoundthis compound StructureC₁₀H₁₃NO₂179.22[4][5]

Comparative Biological Activities

The primary biological activities of beta-alanine and its analogues revolve around their roles in carnosine synthesis and their interactions with neurotransmitter systems, particularly the GABAergic system.

Carnosine Synthesis

Beta-alanine supplementation is a well-established method to increase intramuscular carnosine concentrations.[1][2][6] The efficacy of beta-alanine analogues as substrates for carnosine synthase is a key point of comparison.

Table 1: Comparative Activity on Carnosine Synthesis

CompoundRole in Carnosine SynthesisSupporting Data/Prediction
Beta-Alanine Rate-limiting precursor for carnosine synthase.[1][2]Extensive clinical data shows increased muscle carnosine levels upon supplementation.[7][8]
(s)-3-Phenyl-beta-alanine Likely a competitive inhibitor of carnosine synthase.Phenyl substitution at the beta-position is expected to hinder binding to the active site of carnosine synthase due to steric hindrance.
This compound Predicted to be a competitive inhibitor of carnosine synthase.The addition of a methyl group to the phenyl ring further increases steric bulk, likely enhancing its inhibitory potential compared to 3-phenyl-beta-alanine.

A study on various beta-alanine analogues demonstrated that structural modifications can lead to inhibitory activity against carnosine-synthetase. For instance, 3-aminopropane-sulfonic acid (APS) was found to be a potent competitive inhibitor.[9] This suggests that substitutions on the beta-alanine backbone can significantly alter its interaction with carnosine synthase.

GABAergic System Modulation

Beta-alanine and its analogues can interact with the GABAergic system, including GABA receptors and transporters.[10][11][12][13]

Table 2: Comparative Activity on the GABAergic System

CompoundTargetActivitySupporting Data/Prediction
Beta-Alanine GABA-A ReceptorsAgonist.[10][11][12][14]Activates both GABA-A and glycine receptors.[13]
GABA Transporters (GATs)Substrate/Inhibitor.Substrate for GAT2 and BGT1, weak inhibitor of GAT1 and GAT3.[15]
(s)-3-Phenyl-beta-alanine GABA-A ReceptorsPredicted to have altered agonist/modulatory activity.The phenyl group may influence binding affinity and efficacy at different GABA-A receptor subunit combinations.
GABA Transporters (GATs)Predicted to be a more potent inhibitor than beta-alanine.The bulky phenyl group is likely to favor inhibitory action over transport.
This compound GABA-A ReceptorsPredicted to have distinct modulatory properties.The p-methyl group can alter electronic and steric properties, potentially leading to subtype-selective modulation of GABA-A receptors.
GABA Transporters (GATs)Predicted to be a potent and potentially selective GAT inhibitor.The lipophilic p-methylphenyl group may enhance binding affinity to the transporter, potentially conferring selectivity for certain GAT subtypes.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of these compounds. Below are standard protocols for evaluating the key biological activities.

In Vitro Carnosine Synthase Inhibition Assay

Objective: To determine the inhibitory potential of beta-alanine analogues on carnosine synthase activity.

Methodology:

  • Enzyme Preparation: Carnosine synthase is purified from a suitable source, such as rat or chick skeletal muscle.[9]

  • Reaction Mixture: The assay mixture contains purified carnosine synthase, L-histidine, [¹⁴C]beta-alanine (as the substrate), ATP, and MgCl₂ in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Addition: Test compounds (this compound, etc.) are added at varying concentrations.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Termination and Separation: The reaction is stopped, and the product, [¹⁴C]carnosine, is separated from the unreacted [¹⁴C]beta-alanine using techniques like thin-layer chromatography or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of [¹⁴C]carnosine formed is quantified using a scintillation counter.

  • Data Analysis: IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated to determine the inhibitory potency. Kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.).[9]

[³H]GABA Uptake Assay in GAT-Expressing Cells

Objective: To assess the inhibitory activity of beta-alanine analogues on different GABA transporter subtypes.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK-293) cells are stably transfected to express individual mouse or human GAT subtypes (mGAT1-4 or hGAT1-4).

  • Assay Procedure:

    • Cells are seeded in 96-well plates and grown to confluency.

    • The growth medium is removed, and the cells are washed with a buffer (e.g., Krebs-Ringer-HEPES).

    • Cells are pre-incubated with the test compounds at various concentrations for a short period.

    • A mixture of [³H]GABA and unlabeled GABA is added to initiate the uptake.

    • Uptake is allowed to proceed for a specific time (e.g., 1-3 minutes) at room temperature or 37°C.

    • The uptake is terminated by aspirating the assay solution and rapidly washing the cells with ice-cold buffer.

  • Quantification: The cells are lysed, and the amount of intracellular [³H]GABA is determined by liquid scintillation counting.

  • Data Analysis: The percentage inhibition of [³H]GABA uptake is calculated for each concentration of the test compound, and IC₅₀ values are determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows.

GABAA_Receptor_Modulation cluster_agonists Agonists cluster_receptor GABA-A Receptor cluster_effects Downstream Effects GABA GABA GABA_A GABA-A Receptor GABA->GABA_A BetaAlanine Beta-Alanine BetaAlanine->GABA_A PhenylBetaAlanine (s)-3-(p-Methylphenyl) -beta-alanine (Predicted Agonist/Modulator) PhenylBetaAlanine->GABA_A ChlorideInflux Cl⁻ Influx GABA_A->ChlorideInflux Hyperpolarization Neuronal Hyperpolarization ChlorideInflux->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Predicted modulation of the GABA-A receptor signaling pathway.

Carnosine_Synthesis_Pathway BetaAlanine Beta-Alanine CarnosineSynthase Carnosine Synthase BetaAlanine->CarnosineSynthase LHistidine L-Histidine LHistidine->CarnosineSynthase Carnosine Carnosine CarnosineSynthase->Carnosine PhenylBetaAlanine (s)-3-(p-Methylphenyl) -beta-alanine PhenylBetaAlanine->CarnosineSynthase Predicted Inhibition

Caption: Carnosine synthesis pathway and predicted inhibition.

Experimental_Workflow_GAT_Inhibition A 1. Culture GAT-expressing HEK-293 cells B 2. Pre-incubate with beta-alanine analogue A->B C 3. Add [³H]GABA B->C D 4. Terminate uptake and wash cells C->D E 5. Lyse cells and quantify intracellular [³H]GABA D->E F 6. Calculate IC₅₀ values E->F

Caption: Workflow for GABA transporter inhibition assay.

Conclusion and Future Directions

This comparative analysis provides a framework for understanding the potential pharmacological profile of this compound in relation to beta-alanine and other analogues. Based on established structure-activity relationships, it is predicted that the introduction of a p-methylphenyl group at the beta-position will shift the activity profile from a carnosine precursor to a potential modulator of the GABAergic system, likely acting as an inhibitor of GABA transporters and a modulator of GABA-A receptors.

The lack of direct experimental data for this compound highlights a significant research gap. Future studies should focus on the in vitro and in vivo characterization of this compound to validate these predictions. Specifically, determining its IC₅₀ values at various GAT subtypes and its functional effects at different GABA-A receptor subunit combinations would be crucial. Such data would not only elucidate the pharmacological properties of this specific analogue but also contribute to a broader understanding of the structure-activity relationships of beta-alanine derivatives, aiding in the rational design of novel therapeutic agents targeting the GABAergic system and other related pathways.

References

Validating Target Engagement of (s)-3-(p-Methylphenyl)-beta-alanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, rigorously validating the engagement of a lead compound with its intended biological target is a cornerstone of preclinical development. This guide provides a comparative overview of key methodologies for validating the target engagement of (s)-3-(p-Methylphenyl)-beta-alanine, a non-proteogenic amino acid.

While the direct molecular target of this compound is not extensively characterized in publicly available literature, its structural similarity to beta-alanine suggests a likely mechanism of action involving its uptake into cells and subsequent enzymatic conversion into a carnosine analog by carnosine synthase. This guide will therefore explore methods to validate this proposed pathway, from direct interaction with potential transporter proteins and enzymes to the assessment of downstream physiological effects.

Comparison of Target Validation Methodologies

The selection of an appropriate target validation method depends on various factors, including the nature of the target, the availability of reagents, and the desired endpoint. Below is a comparison of several powerful techniques.

Method Principle Advantages Disadvantages Quantitative Data
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature. This is detected by quantifying the amount of soluble protein remaining after heat treatment.[1][2]- Measures target engagement in a cellular environment (in situ).[1] - Does not require compound labeling. - Can be adapted for high-throughput screening.[3]- Requires a specific antibody for the target protein.[4] - Not suitable for membrane proteins that are difficult to solubilize.- Melt curve shift (ΔTm). - Isothermal dose-response fingerprint (ITDRF).[4]
Surface Plasmon Resonance (SPR) Measures the real-time binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip by detecting changes in the refractive index.[5][6]- Provides real-time kinetic data (association and dissociation rates).[5] - High sensitivity, allowing for the detection of weak interactions.[5][6] - Label-free.[7]- Requires immobilization of the target protein, which may affect its conformation. - Can be sensitive to non-specific binding.- Association rate constant (ka). - Dissociation rate constant (kd). - Equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding of a ligand to a macromolecule in solution.[8][9]- Provides a complete thermodynamic profile of the interaction (ΔH, ΔS, KD).[10] - Label-free and performed in solution, avoiding immobilization artifacts.[8] - Directly measures stoichiometry of binding (n).[9]- Requires larger quantities of protein and compound compared to other methods. - Sensitive to buffer mismatches and heats of dilution.[10]- Binding affinity (KD). - Enthalpy change (ΔH). - Stoichiometry (n).
Mass Spectrometry-based Methods Techniques like thermal proteome profiling (TPP) and stability of proteins from rates of oxidation (SPROX) assess ligand-induced changes in protein stability or conformation on a proteome-wide scale.[11]- Can identify unknown targets (off-targets). - Provides information on binding sites.[12]- Technically complex instrumentation and data analysis. - May not be as sensitive for low-affinity interactions.- Relative protein abundance changes upon denaturation. - Changes in peptide accessibility or cross-linking patterns.[11]
Functional Assays Measures the downstream physiological or biochemical consequences of target engagement. For this compound, this could include measuring intracellular pH buffering capacity or antioxidant activity.- Directly assesses the biological relevance of target engagement. - Can be performed in cellular or in vivo models.- Indirect measure of target binding. - Can be influenced by off-target effects.- IC50/EC50 values from dose-response curves. - Changes in enzymatic activity or signaling pathway activation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for three key biophysical assays.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a generalized procedure and should be optimized for the specific target and cell line.

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.

  • Heat Challenge:

    • Harvest and wash the cells. Resuspend the cell pellet in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot to a specific temperature for 3 minutes, followed by cooling for 3 minutes at room temperature.[3] A temperature gradient is used to determine the melting curve.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.[2]

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or other antibody-based detection methods.[4][13]

  • Data Analysis:

    • Generate a melting curve by plotting the percentage of soluble target protein as a function of temperature.

    • Determine the melting temperature (Tm) for both treated and untreated samples. A shift in Tm indicates target engagement.

    • For isothermal dose-response experiments, treat cells with a range of compound concentrations and heat at a single, optimized temperature.[4]

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines the general steps for an SPR experiment.

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip and activate the surface.

    • Immobilize the purified target protein (e.g., carnosine synthase or a putative transporter) onto the chip surface.

  • Analyte Injection and Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the analyte solutions over the chip surface at a constant flow rate.[5]

    • Monitor the change in the refractive index in real-time to observe association and dissociation.[6]

  • Regeneration:

    • After each analyte injection, regenerate the chip surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a low pH buffer).[14]

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) Protocol

This protocol provides a general workflow for an ITC experiment.[15][16]

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the this compound in the same dialysis buffer to ensure a precise buffer match.[16]

    • Degas both the protein and ligand solutions to prevent air bubbles.[15]

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.[9][15]

  • Titration:

    • Perform a series of small injections of the ligand into the protein solution.

    • Measure the heat change after each injection until the binding reaction reaches saturation.[9]

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n).

Visualizing Pathways and Workflows

Diagrams can effectively illustrate complex biological processes and experimental designs.

signaling_pathway cluster_uptake Cellular Uptake cluster_metabolism Metabolic Conversion cluster_effects Downstream Effects Compound (s)-3-(p-Methylphenyl)- beta-alanine Transporter Amino Acid Transporter Compound->Transporter Binding & Uptake Carnosine_Synthase Carnosine Synthase Transporter->Carnosine_Synthase Substrate Carnosine_Analog Methylphenyl- Carnosine Analog Carnosine_Synthase->Carnosine_Analog Synthesis Histidine L-Histidine Histidine->Carnosine_Synthase Substrate pH_Buffering Intracellular pH Buffering Carnosine_Analog->pH_Buffering Enhances Antioxidant Antioxidant Activity Carnosine_Analog->Antioxidant Increases

Caption: Proposed mechanism of action for this compound.

experimental_workflow Start Start: Cell Culture Treatment Treat cells with Compound or Vehicle Control Start->Treatment Heat_Challenge Apply Temperature Gradient (Heat Challenge) Treatment->Heat_Challenge Lysis Cell Lysis and Centrifugation Heat_Challenge->Lysis Quantification Quantify Soluble Target Protein (e.g., Western Blot) Lysis->Quantification Analysis Data Analysis: Generate Melt Curves and Determine ΔTm Quantification->Analysis End End: Target Engagement Validated Analysis->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Comparative Guide to the Cross-Reactivity Profile of (s)-3-(p-Methylphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (s)-3-(p-Methylphenyl)-beta-alanine, a substituted beta-alanine derivative. Due to the limited publicly available experimental data on this specific compound, this guide establishes a baseline by examining the known cross-reactivity of the parent molecule, beta-alanine. It further explores the potential modulatory effects of the p-methylphenyl substitution based on established structure-activity relationships (SAR) for ligands of GABA and glycine receptors, the primary targets of beta-alanine. This document is intended to serve as a resource for researchers interested in the pharmacological characterization of novel beta-alanine analogues.

Introduction to this compound and its Potential Targets

This compound is a chiral non-proteinogenic amino acid. Structurally, it is a derivative of beta-alanine with a p-methylphenyl group attached to the beta-carbon. While specific biological activity for this compound is not extensively documented in peer-reviewed literature, the pharmacology of its parent compound, beta-alanine, offers significant insights into its potential molecular targets.

Beta-alanine is an endogenous molecule known to act as an agonist at inhibitory glycine receptors and GABAA receptors.[1][2] It is the rate-limiting precursor in the synthesis of carnosine, a dipeptide with antioxidant and pH-buffering properties. The presence of the p-methylphenyl substituent on the beta-alanine scaffold suggests that this compound may also interact with these receptors, potentially with altered affinity and selectivity. Furthermore, some substituted beta-alanine derivatives have been identified as glucagon receptor antagonists, presenting another possible, though less certain, target class.

Comparative Analysis of Receptor Activity

To contextualize the potential cross-reactivity of this compound, this section compares the activity of its parent compound, beta-alanine, with other relevant ligands at the GABAA and glycine receptors.

Table 1: Comparative Receptor Activity Data

CompoundPrimary Target(s)Receptor SubtypeAssay TypeMeasured ActivityCitation
This compound Hypothesized: GABAA-R, GlyRNot DeterminedNot AvailableNo Published DataN/A
Beta-alanineGABAA-R, GlyRα1β2γ2LElectrophysiologyHigh-efficacy agonist[3]
Beta-alanineGABAA-RNot SpecifiedRadioligand BindingHigh-affinity binding[4]
GABAGABAA-Rα1β2γ2LElectrophysiologyEC50 = 1.2 µM[5]
GlycineGlyRα1ElectrophysiologyEC50 = 58 µM[6]
MuscimolGABAA-Rα1β2γ2LElectrophysiologyEC50 = 0.4 µM[5]
TaurineGABAA-R, GlyRNot SpecifiedElectrophysiologyPartial agonist at GlyR[2]

Note: The lack of available data for this compound is a significant knowledge gap. The subsequent sections of this guide are based on the extrapolation from the known pharmacology of beta-alanine and related compounds.

Predicted Cross-Reactivity Profile of this compound

Based on structure-activity relationships for GABA and glycine receptor ligands, the introduction of a p-methylphenyl group to the beta-alanine backbone is expected to modulate its pharmacological profile in several ways:

  • Increased Lipophilicity: The phenyl ring will increase the lipophilicity of the molecule compared to beta-alanine. This could enhance its ability to cross the blood-brain barrier and may increase its affinity for hydrophobic binding pockets within the receptor.

  • Steric Interactions: The bulky phenyl group could introduce new steric interactions within the ligand-binding site of both GABAA and glycine receptors. Depending on the topology of the binding pocket, this could either increase or decrease binding affinity. The para-methyl group adds further bulk and electronic effects.

  • Receptor Subtype Selectivity: The diverse subunit composition of both GABAA and glycine receptors results in a variety of receptor subtypes with distinct pharmacological properties. It is plausible that the p-methylphenyl substituent could confer a degree of selectivity for specific receptor subtypes that is not observed with the parent beta-alanine molecule.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a tiered screening approach is recommended.

Radioligand Binding Assays

These assays quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of this compound for various GABAA receptor subtypes and glycine receptors.

  • Protocol Outline:

    • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired receptor subtype (e.g., HEK293 cells expressing α1β2γ2 GABAA receptors or α1 glycine receptors).

    • Assay Buffer: Utilize a suitable buffer system, such as Tris-HCl, at physiological pH.

    • Radioligand: Select a high-affinity radioligand for the target receptor (e.g., [3H]muscimol for the GABAA receptor agonist site, [3H]strychnine for the glycine receptor antagonist site).

    • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the effect of a compound on receptor activity, determining whether it acts as an agonist, antagonist, or allosteric modulator.

  • Objective: To characterize the functional activity (EC50 for agonists, IC50 for antagonists) of this compound at GABAA and glycine receptors.

  • Protocol Outline (Two-Electrode Voltage Clamp on Xenopus Oocytes):

    • Oocyte Preparation: Isolate and prepare Xenopus laevis oocytes.

    • cRNA Injection: Inject oocytes with cRNA encoding the subunits of the desired receptor subtype.

    • Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

    • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential of -70 mV.

    • Compound Application: Perfuse the oocyte with a solution containing the test compound at various concentrations.

    • Data Acquisition: Record the resulting changes in membrane current.

    • Data Analysis: Plot the concentration-response curve and determine the EC50 or IC50 value.

Visualizing Potential Mechanisms and Workflows

Signaling Pathways

The following diagram illustrates the canonical signaling pathways for GABAA and glycine receptors, both of which are ligand-gated ion channels that conduct chloride ions.

cluster_GABA GABAA Receptor Signaling cluster_Glycine Glycine Receptor Signaling GABA GABA / β-alanine analogue GABA_R GABAA Receptor GABA->GABA_R Cl_influx_GABA Cl- Influx GABA_R->Cl_influx_GABA Hyperpolarization_GABA Hyperpolarization Cl_influx_GABA->Hyperpolarization_GABA Inhibition_GABA Neuronal Inhibition Hyperpolarization_GABA->Inhibition_GABA Glycine Glycine / β-alanine analogue Gly_R Glycine Receptor Glycine->Gly_R Cl_influx_Gly Cl- Influx Gly_R->Cl_influx_Gly Hyperpolarization_Gly Hyperpolarization Cl_influx_Gly->Hyperpolarization_Gly Inhibition_Gly Neuronal Inhibition Hyperpolarization_Gly->Inhibition_Gly

Caption: Signaling pathways for GABAA and Glycine receptors.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive cross-reactivity profiling of a novel beta-alanine derivative.

Start Synthesize & Purify This compound Primary_Binding Primary Screen: Radioligand Binding Assays (GABAA-R panel, GlyR panel) Start->Primary_Binding Hit_Identified Binding Affinity > Threshold? Primary_Binding->Hit_Identified Functional_Assay Functional Assays: Electrophysiology (TEVC) (Agonist/Antagonist Mode) Hit_Identified->Functional_Assay Yes No_Binding No Significant Binding Hit_Identified->No_Binding No Activity_Confirmed Functional Activity Confirmed? Functional_Assay->Activity_Confirmed Selectivity_Panel Secondary Screen: Selectivity Panel (e.g., Glucagon Receptor) Activity_Confirmed->Selectivity_Panel Yes No_Activity No Functional Activity Activity_Confirmed->No_Activity No Final_Analysis Data Analysis & Profile Generation Selectivity_Panel->Final_Analysis

Caption: Experimental workflow for cross-reactivity profiling.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound is currently unavailable, its structural similarity to beta-alanine strongly suggests activity at GABAA and glycine receptors. The p-methylphenyl substitution is predicted to alter its affinity and selectivity for these targets. The experimental protocols and workflows outlined in this guide provide a clear path for the comprehensive pharmacological characterization of this and other novel beta-alanine derivatives. Such studies are essential for understanding their therapeutic potential and off-target effects.

References

Benchmarking (s)-3-(p-Methylphenyl)-beta-alanine Against Known GABA Transporter Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory potential of (s)-3-(p-Methylphenyl)-beta-alanine against well-characterized inhibitors of the gamma-aminobutyric acid (GABA) transporters. Given the structural similarity of this compound to beta-alanine, a known GABA uptake inhibitor, this document benchmarks it against established compounds targeting the GABA transporter (GAT) and Betaine/GABA Transporter (BGT) families. The experimental data presented for the known inhibitors serves as a reference for evaluating the potential efficacy of novel beta-alanine derivatives.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory potencies (IC50 values) of several known inhibitors against different subtypes of GABA transporters. These values have been compiled from various scientific studies and provide a quantitative basis for comparison. While no experimental data for this compound is currently available, its potential activity could be assessed using similar assays.

CompoundTarget Transporter(s)IC50 (µM)Notes
This compound GATs, BGT-1 (Hypothetical)Data Not AvailableA substituted β-alanine analog. Its inhibitory potential is inferred from the activity of related compounds.
TiagabineGAT-10.07[1]A potent and selective GAT-1 inhibitor, used as an anticonvulsant.[1]
NNC-711GAT-10.04[1]A highly potent and selective GAT-1 inhibitor.[1]
SKF 89976AGAT-17.3[2]A well-characterized GAT-1 inhibitor.
β-AlanineGATs-Known GABA uptake inhibitor, though potency data is not consistently reported in comparative tables.[3][4]
Compound 9 (ATPCA)BGT-12.5[5][6]A potent and selective inhibitor of BGT-1.[5][6]
RPC-425BGT-1-A selective BGT-1 inhibitor with demonstrated anticonvulsant effects in animal models.[7]
EF1502BGT-1/GAT-1-A mixed BGT-1/GAT-1 inhibitor with synergistic anti-seizure effects.[7]

Experimental Protocols: In Vitro GABA Uptake Assay

The following protocol is a standard method used to determine the inhibitory activity of compounds on GABA transporters, as described in the scientific literature.[8] This type of assay is essential for generating the comparative data presented above.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on a specific GABA transporter subtype.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GABA transporter of interest (e.g., GAT-1, BGT-1).

  • Radioligand: [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose.

  • Test Compound: this compound.

  • Reference Inhibitors: Tiagabine, NNC-711, etc.

  • Scintillation Cocktail and Counter.

  • 96-well Microplates.

Procedure:

  • Cell Culture and Seeding:

    • Culture the HEK293 cells expressing the target GAT subtype in appropriate media.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Assay Preparation:

    • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

    • Wash the cells twice with pre-warmed assay buffer.

  • Inhibition Assay:

    • Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells.

    • For determining total uptake, add assay buffer without any inhibitor.

    • For determining non-specific uptake, add a high concentration of a known potent inhibitor (e.g., Tiagabine for GAT-1).

    • Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.

  • GABA Uptake:

    • Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA.

    • Incubate for a specific period (e.g., 10-20 minutes) at room temperature, ensuring the time is within the linear range of GABA uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification:

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

GABA_Synapse_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_terminal Presynaptic Terminal gaba GABA presynaptic_terminal->gaba Release gaba_vesicle GABA Vesicles gat1 GABA Transporter (GAT-1) gaba->gat1 Reuptake gaba_receptor GABA Receptor gaba->gaba_receptor Binding postsynaptic_terminal Postsynaptic Terminal gaba_receptor->postsynaptic_terminal Inhibitory Signal inhibitor This compound & Known Inhibitors inhibitor->gat1 Inhibition

Caption: GABAergic synapse and the mechanism of reuptake inhibition.

Experimental_Workflow start Start: Culture GAT-expressing HEK293 cells seed Seed cells in 96-well plate start->seed wash1 Wash cells with Assay Buffer seed->wash1 preincubate Pre-incubate with Test Compound / Inhibitor wash1->preincubate add_gaba Add [³H]GABA to initiate uptake preincubate->add_gaba incubate Incubate for defined period add_gaba->incubate terminate Terminate uptake by washing with cold buffer incubate->terminate lyse Lyse cells terminate->lyse count Measure radioactivity with Scintillation Counter lyse->count analyze Data Analysis: Calculate IC50 count->analyze end_node End: Determine Inhibitory Potency analyze->end_node

Caption: Workflow for the in vitro GABA uptake inhibition assay.

References

Head-to-head comparison of different synthesis routes for (s)-3-(p-Methylphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(s)-3-(p-Methylphenyl)-β-alanine is a chiral building block of significant interest in pharmaceutical research and development. Its enantiomerically pure form is crucial for the synthesis of various bioactive molecules. This guide provides a head-to-head comparison of three prominent synthesis routes to obtain this valuable compound: Rhodium-Catalyzed Asymmetric Hydrogenation, Biocatalytic Methods (Lipase-Catalyzed Kinetic Resolution and Transaminase-Catalyzed Asymmetric Synthesis), and Chiral Auxiliary-Mediated Synthesis. The comparison is supported by experimental data from peer-reviewed literature, presented in clear, structured tables, along with detailed experimental protocols and workflow visualizations.

Rhodium-Catalyzed Asymmetric Hydrogenation

This method stands out for its high efficiency and enantioselectivity in producing β-amino acid derivatives. The core of this approach is the hydrogenation of a prochiral β-(acylamino)acrylate precursor using a chiral rhodium catalyst.

Data Presentation
ParameterValueReference
Substrate Methyl (E)-3-acetamido-3-(p-tolyl)propenoate[1][2]
Catalyst [Rh(COD)₂(R,R)-Me-DuPhos]BF₄[1][2]
Solvent Toluene[1][2]
H₂ Pressure 40 psi[1][2]
Temperature Room Temperature[1][2]
Reaction Time 24 h[1][2]
Yield >95%[1][2]
Enantiomeric Excess (ee) 96%[1][2]
Experimental Protocol

A solution of methyl (E)-3-acetamido-3-(p-tolyl)propenoate (1 mmol) in toluene (10 mL) is placed in a hydrogenation vessel. The chiral rhodium catalyst, [Rh(COD)₂(R,R)-Me-DuPhos]BF₄ (0.01 mmol, 1 mol%), is added under an inert atmosphere. The vessel is then charged with hydrogen gas to a pressure of 40 psi. The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired (s)-methyl 3-acetamido-3-(p-tolyl)propanoate. Subsequent hydrolysis of the ester and amide groups yields (s)-3-(p-Methylphenyl)-β-alanine.

Workflow Diagram

rhodium_hydrogenation sub Methyl (E)-3-acetamido- 3-(p-tolyl)propenoate cat [Rh(COD)₂(R,R)-Me-DuPhos]BF₄ H₂, Toluene, RT, 40 psi sub->cat prod1 (s)-Methyl 3-acetamido- 3-(p-tolyl)propanoate cat->prod1 hydrolysis Hydrolysis prod1->hydrolysis final_prod (s)-3-(p-Methylphenyl) -β-alanine hydrolysis->final_prod

Rhodium-Catalyzed Asymmetric Hydrogenation Workflow.

Biocatalytic Synthesis

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. Two notable approaches for producing (s)-3-(p-Methylphenyl)-β-alanine are lipase-catalyzed kinetic resolution and transaminase-catalyzed asymmetric synthesis.

Lipase-Catalyzed Kinetic Resolution

This method involves the enzymatic resolution of a racemic mixture of a suitable derivative of 3-(p-methylphenyl)-β-alanine. Lipases are highly enantioselective enzymes that can differentiate between the two enantiomers of a racemic substrate, typically by selectively catalyzing the hydrolysis or acylation of one enantiomer.

Data Presentation
ParameterValueReference
Substrate Racemic ethyl 3-amino-3-(p-tolyl)propanoate[3]
Enzyme Pseudomonas fluorescens lipase[3]
Reaction Hydrolysis[3]
Solvent Phosphate buffer (pH 7.0) with 20% acetonitrile[3]
Temperature 30 °C[3]
Reaction Time 64 h[3]
Conversion ~50%[3]
Enantiomeric Excess (ee) of (S)-acid >98%[3]
Enantiomeric Excess (ee) of (R)-ester >99%[3]
Experimental Protocol

Racemic ethyl 3-amino-3-(p-tolyl)propanoate (1 mmol) is suspended in a phosphate buffer solution (pH 7.0, 10 mL) containing 20% (v/v) acetonitrile. Pseudomonas fluorescens lipase (e.g., 50 mg) is added to the mixture. The reaction is stirred at 30 °C for 64 hours, and the pH is maintained at 7.0 by the addition of a dilute NaOH solution. After approximately 50% conversion, the reaction is stopped by acidifying the mixture. The unreacted (R)-ester is extracted with an organic solvent. The aqueous layer is then basified, and the resulting (S)-3-amino-3-(p-tolyl)propanoic acid is isolated.

Workflow Diagram

lipase_resolution racemate Racemic ethyl 3-amino- 3-(p-tolyl)propanoate enzyme Pseudomonas fluorescens lipase, Buffer, 30°C racemate->enzyme products Mixture of: (S)-3-amino-3-(p-tolyl)propanoic acid (R)-ethyl 3-amino-3-(p-tolyl)propanoate enzyme->products separation Separation products->separation s_acid (S)-3-(p-Methylphenyl) -β-alanine separation->s_acid r_ester (R)-ethyl 3-amino- 3-(p-tolyl)propanoate separation->r_ester

Lipase-Catalyzed Kinetic Resolution Workflow.
Transaminase-Catalyzed Asymmetric Synthesis

Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, creating a chiral amine. This approach allows for the direct asymmetric synthesis of the target β-amino acid from a corresponding β-keto acid.

Data Presentation
ParameterValueReference
Substrate 3-Oxo-3-(p-tolyl)propanoic acid[1][4]
Enzyme Engineered (S)-selective ω-transaminase (e.g., from Vibrio fluvialis)[1][4]
Amino Donor Isopropylamine[4]
Solvent Aqueous buffer (e.g., pH 8.0)[4]
Temperature 30-40 °C[4]
Reaction Time 24-48 h[4]
Conversion >95%[4]
Enantiomeric Excess (ee) >99%[4]
Experimental Protocol

In a temperature-controlled reactor, 3-oxo-3-(p-tolyl)propanoic acid (1 mmol) is dissolved in an aqueous buffer (e.g., pH 8.0). An excess of the amino donor, isopropylamine, is added. The reaction is initiated by the addition of an engineered (S)-selective ω-transaminase (e.g., a lyophilized powder of the whole-cell catalyst). The reaction mixture is stirred at the optimal temperature (e.g., 35 °C) for 24-48 hours. The progress of the reaction is monitored by HPLC. Upon completion, the enzyme is removed by centrifugation, and the product, (s)-3-(p-Methylphenyl)-β-alanine, is isolated from the aqueous solution by crystallization or ion-exchange chromatography.

Workflow Diagram

transaminase_synthesis keto_acid 3-Oxo-3-(p-tolyl)propanoic acid enzyme Engineered (S)-ω-Transaminase Isopropylamine, Buffer keto_acid->enzyme final_prod (s)-3-(p-Methylphenyl) -β-alanine enzyme->final_prod

Transaminase-Catalyzed Asymmetric Synthesis Workflow.

Chiral Auxiliary-Mediated Synthesis

This classical approach to asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The auxiliary directs a subsequent chemical transformation to occur stereoselectively. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. The Evans auxiliary, an oxazolidinone, is a commonly used and effective chiral auxiliary.

Data Presentation
ParameterValueReference
Chiral Auxiliary (S)-4-benzyl-2-oxazolidinone[5][6]
Key Reaction Diastereoselective conjugate addition of an amine to an α,β-unsaturated imide[6]
Overall Yield Typically 60-80% over several steps[5]
Diastereomeric Excess (de) >98%[5]
Enantiomeric Excess (ee) after auxiliary removal >98%[5]
Experimental Protocol
  • Acylation: (S)-4-benzyl-2-oxazolidinone is acylated with p-methylcinnamoyl chloride to form the corresponding N-acyl oxazolidinone.

  • Conjugate Addition: The resulting α,β-unsaturated imide is subjected to a conjugate addition reaction with a suitable nitrogen nucleophile (e.g., benzylamine) in the presence of a Lewis acid. The chiral auxiliary directs the addition to one face of the double bond, leading to a high diastereomeric excess of the product.

  • Auxiliary Removal: The chiral auxiliary is cleaved from the product, typically by hydrolysis with lithium hydroxide, to yield (s)-3-(p-Methylphenyl)-β-alanine. The chiral auxiliary can often be recovered and reused.

Workflow Diagram

chiral_auxiliary auxiliary (S)-4-benzyl-2-oxazolidinone acylation Acylation with p-methylcinnamoyl chloride auxiliary->acylation imide N-(p-methylcinnamoyl)- (S)-4-benzyl-2-oxazolidinone acylation->imide conjugate_add Diastereoselective conjugate addition of an amine imide->conjugate_add adduct Diastereomeric adduct conjugate_add->adduct cleavage Auxiliary cleavage (Hydrolysis) adduct->cleavage final_prod (s)-3-(p-Methylphenyl) -β-alanine cleavage->final_prod recovered_aux Recovered auxiliary cleavage->recovered_aux

Chiral Auxiliary-Mediated Synthesis Workflow.

Conclusion

Each of the discussed synthetic routes offers a viable pathway to enantiomerically enriched (s)-3-(p-Methylphenyl)-β-alanine, with distinct advantages and disadvantages.

  • Rhodium-Catalyzed Asymmetric Hydrogenation is a highly efficient and high-yielding method that provides excellent enantioselectivity. However, the use of a precious metal catalyst may be a consideration for large-scale synthesis due to cost and potential metal contamination in the final product.

  • Biocatalytic Methods are environmentally friendly and often exhibit exceptional selectivity. Lipase-catalyzed kinetic resolution is a robust technique, but the theoretical maximum yield is 50% without an effective racemization of the unwanted enantiomer. Transaminase-catalyzed asymmetric synthesis , on the other hand, can achieve theoretical yields of up to 100% and is a highly attractive "green" alternative, though it may require enzyme engineering to achieve optimal activity for a specific substrate.

  • Chiral Auxiliary-Mediated Synthesis is a well-established and reliable method that generally provides high diastereoselectivity. The main drawbacks are the multi-step nature of the process and the need to attach and subsequently remove the auxiliary, which can add to the overall cost and complexity. However, the ability to recover and reuse the chiral auxiliary can mitigate some of these concerns.

The choice of the optimal synthesis route will depend on various factors, including the desired scale of production, cost considerations, environmental impact, and the availability of specialized equipment and catalysts. For laboratory-scale synthesis, all three methods are excellent options. For industrial-scale production, the biocatalytic routes, particularly transaminase-catalyzed asymmetric synthesis, are becoming increasingly favored due to their sustainability and high efficiency.

References

A Comparative Analysis of (s)-3-(p-Methylphenyl)-beta-alanine: An Efficacy Guide Based on Analogous Beta-Alanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific in vitro and in vivo efficacy data for the compound (s)-3-(p-Methylphenyl)-beta-alanine is not extensively available in the public scientific literature. This guide provides a comparative framework based on the well-documented activities of its parent compound, β-alanine, and the therapeutic potential of the broader class of β-aryl-β-alanine derivatives. The experimental data and protocols presented herein are illustrative examples of how such a compound would be evaluated.

Introduction and Background

This compound is a derivative of β-alanine, the only naturally occurring beta-amino acid.[1] While β-alanine itself is widely recognized as the rate-limiting precursor to the synthesis of carnosine—a critical intracellular pH buffer—the addition of an aryl group (a p-methylphenyl ring) suggests potential for novel pharmacological activities.[2][3] The class of β-phenylalanine derivatives is an area of active investigation in medicinal chemistry, with research exploring their potential as anticancer, antibacterial, and neurological agents.[4][5][6]

This guide will compare the established efficacy of β-alanine with the potential applications of β-aryl derivatives to construct a hypothetical in vitro vs. in vivo profile for this compound.

Potential Mechanisms of Action

The biological activity of this compound could stem from two primary routes:

  • Activity as a β-Alanine Analog: It may serve as a precursor for a novel carnosine-like dipeptide, potentially influencing intracellular buffering capacity and calcium sensitivity, similar to β-alanine.[2][7] Supplementation with β-alanine is known to increase cellular carnosine levels, which in turn enhances antioxidant mechanisms and supports cognitive health through pathways involving Brain-Derived Neurotrophic Factor (BDNF).[8][9]

  • Novel Pharmacological Activity: The aryl substitution may confer the ability to interact with specific cellular targets. N-aryl-β-alanine derivatives have been investigated for their ability to induce selective cytotoxicity in cancer cells, suggesting they may interfere with metabolic pathways crucial for tumor survival.[6]

Signaling Pathway Diagram

The diagram below illustrates the established signaling cascade for β-alanine's effect on neuronal health, a potential mechanism that derivatives could modulate.

BDNF_Pathway BA β-Alanine Supplementation Carnosine Increased Cellular Carnosine BA->Carnosine BDNF Increased BDNF Expression Carnosine->BDNF Upregulates TrkB TrkB Receptor Activation BDNF->TrkB Binds to PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Outcomes Neuronal Viability, Synaptic Plasticity, Cognitive Health PI3K_Akt->Outcomes MAPK_ERK->Outcomes

Caption: Potential neuroprotective signaling pathway influenced by β-alanine.

In Vitro Efficacy Analysis

In vitro studies are the first step in evaluating a compound's biological activity at the cellular level. For a novel β-aryl-β-alanine derivative, assays would focus on anticancer potential and basic cytotoxicity.

Table 1: Hypothetical In Vitro Anticancer Activity
Assay TypeCell LineParameter(s)-3-(p-Methylphenyl)-β-alanineDoxorubicin (Control)
CytotoxicityMDA-MB-231 (Breast Cancer)IC₅₀ (µM)45.51.2
CytotoxicityU-87 MG (Glioblastoma)IC₅₀ (µM)62.10.9
CytotoxicityMCF-10A (Non-cancerous)IC₅₀ (µM)> 2008.7
Colony FormationMDA-MB-231Inhibition (%)75% at 50 µM95% at 1 µM

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Cancer and non-cancerous cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0.1 to 200 µM) for 72 hours. A positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO) are included.

  • MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or acidic isopropanol).

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at 570 nm. The results are used to calculate the IC₅₀ value.

In Vivo Efficacy Analysis

In vivo studies assess a compound's efficacy, safety, and pharmacokinetics in a living organism. Based on the in vitro anticancer data, a mouse xenograft model would be a logical next step.

Table 2: Hypothetical In Vivo Anticancer Efficacy (MDA-MB-231 Xenograft Model)
Treatment GroupDosing RegimenTumor Growth Inhibition (TGI) (%)Final Average Tumor Volume (mm³)Body Weight Change (%)
Vehicle Control10 mL/kg, daily0%1550 ± 210+2.5%
(s)-3-(p-Methylphenyl)-β-alanine50 mg/kg, daily58%651 ± 95-1.8%
Paclitaxel (Control)10 mg/kg, bi-weekly85%232 ± 45-8.5%
Experimental Protocol: Mouse Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: 1x10⁶ MDA-MB-231 cells suspended in Matrigel are subcutaneously injected into the right flank of each mouse.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8 per group).

  • Compound Administration: The compound is administered daily via oral gavage at a dose of 50 mg/kg. The vehicle control group receives the formulation buffer, and the positive control group receives a standard chemotherapeutic agent like Paclitaxel.

  • Monitoring: Tumor volume and mouse body weight are measured twice weekly for 28 days. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group.

Workflow Diagram: From In Vitro Screening to In Vivo Testing

Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase assay Cytotoxicity Assay (e.g., MTT) ic50 Determine IC₅₀ on Cancer Cell Lines assay->ic50 selectivity Assess Selectivity vs. Non-cancerous Cells ic50->selectivity model Xenograft Model Development selectivity->model Lead Compound Identified treatment Compound & Control Administration model->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring tgi Calculate Tumor Growth Inhibition (TGI) monitoring->tgi

Caption: Standard preclinical workflow for evaluating a potential anticancer agent.

Comparative Summary: In Vitro vs. In Vivo Outlook

A successful therapeutic candidate must demonstrate not only potent activity in a controlled in vitro environment but also favorable efficacy and safety in a complex in vivo system.

  • In Vitro Potency: The hypothetical IC₅₀ values suggest moderate, selective activity against cancer cells. An ideal compound would have high potency (low IC₅₀) against cancer cells and very low potency (high IC₅₀) against healthy cells, indicating a favorable therapeutic window.

  • In Vivo Translation: The translation of in vitro results to in vivo models is a critical challenge. The hypothetical 58% TGI indicates significant biological activity but is less potent than the standard-of-care control. This discrepancy could be due to factors like poor bioavailability, rapid metabolism, or off-target toxicities that are not captured in cell culture assays. The minimal body weight loss is a positive sign, suggesting the compound is well-tolerated at the effective dose.

Conclusion and Future Directions

While specific experimental data on this compound remains elusive, this guide outlines a clear and scientifically rigorous framework for its evaluation. The broader class of β-aryl-β-alanine derivatives shows promise in medicinal chemistry, particularly in oncology. Future research should focus on synthesizing and screening this specific compound to generate the necessary in vitro and in vivo data. Key investigations would include determining its precise mechanism of action, assessing its pharmacokinetic profile, and exploring its efficacy across a wider range of cancer models. Such studies will be essential to determine if this compound or related structures can be developed into viable therapeutic agents.

References

Reproducibility of Experiments Using (s)-3-(p-Methylphenyl)-beta-alanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comparative analysis of the experimental reproducibility of (s)-3-(p-Methylphenyl)-beta-alanine and its alternatives. By examining factors influencing experimental outcomes, from synthesis to biological application, this document aims to equip researchers with the knowledge to design more robust and reproducible experiments.

Factors Influencing Experimental Reproducibility

The reproducibility of experiments involving chiral β-amino acid derivatives like this compound can be influenced by several factors, starting from the synthesis and purification of the compound to the specifics of the experimental protocol.

Synthesis and Purity: The enantioselective synthesis of β-amino acid derivatives can be challenging, with various methods yielding different levels of purity and enantiomeric excess.[1][2] The presence of impurities or the incorrect stereoisomer can significantly impact biological activity and lead to inconsistent results. For instance, different catalytic methods, such as those using rhodium or copper catalysts, may be employed, each with its own potential for side reactions and byproducts that can affect the final purity of the compound.[2]

Experimental Conditions: Minor variations in experimental conditions can lead to significant differences in outcomes. In biological assays, factors such as cell line passage number, reagent quality, and incubation times can all contribute to variability. For example, in studies involving β-alanine supplementation, the dosing protocol, including the total daily dose and the duration of supplementation, has been shown to be a critical determinant of the observed effects on muscle carnosine concentrations and exercise performance.[3]

Analytical Methods: The methods used to quantify the compound and measure its effects must be precise and validated. High-performance liquid chromatography (HPLC) is a common method for the quantitative detection of β-alanine and its derivatives.[4] The accuracy and reproducibility of the analytical method itself are crucial for obtaining reliable data.

Comparison with Alternatives

While direct comparative studies on the reproducibility of this compound versus specific alternatives are limited, we can draw parallels from the broader class of β-phenylalanine derivatives and other non-canonical amino acids.

Structural Analogs: Alternatives to this compound may include other substituted β-phenylalanine derivatives or non-canonical amino acids with similar structural motifs. The biological activity of these analogs can be highly sensitive to small changes in structure. For example, the introduction of a fluorine atom to a phenylalanine residue can significantly alter its electronic properties and impact peptide-receptor binding and enzymatic activity.[5] The synthesis and purification of each analog will present its own set of challenges that can affect experimental reproducibility.

β-Alanine: As the parent compound of the β-amino acid class, β-alanine has been extensively studied, particularly in the context of sports nutrition. The wealth of data on β-alanine provides a valuable benchmark for understanding the factors that influence experimental reproducibility. Meta-analyses of β-alanine supplementation studies have highlighted the importance of standardized protocols to ensure consistent and comparable results.[6]

Data Presentation

To facilitate a clear comparison of experimental parameters and outcomes, the following tables summarize key data from studies involving β-alanine and its derivatives.

Table 1: Comparison of Synthesis Methods for β-Phenylalanine Derivatives

Synthesis MethodCatalyst/ReagentsTypical YieldEnantiomeric Excess (ee)Key Challenges Affecting Reproducibility
Knoevenagel/Rodionow-Johnson ReactionLipases for resolution~20% (global yield)>99.5%Lipase activity can decrease with recycling, requiring replenishment.[2]
Metal-Catalyzed HydroaminationCu(OAc)2 with phosphine ligandsVariesVariesRegioselectivity and enantioselectivity can be challenging to control.[2]
Asymmetric Tandem RearrangementsOrganocatalystsModerateHighMechanistic pathway can be sensitive to reaction conditions.[1]
Palladium-Catalyzed AminocarbonylationPd(O2CCF3)2, PhI(O2CR')2VariesN/A (produces protected derivatives)Substrate scope can be limited, with electron-poor olefins showing reduced reactivity.[7]
Nickel-Catalyzed Carboxylation of AziridinesNickel catalystGoodN/A (produces racemic or protected derivatives)Access to β2-substituted amino acids is not possible with current methods.[7]

Table 2: Factors Affecting Reproducibility in β-Alanine Supplementation Studies

FactorVariationImpact on OutcomeReference
Daily Dose 3.2 g to 6.4 gHigher doses generally lead to greater increases in muscle carnosine.[3]
Supplementation Duration 4 to 10 weeksLonger durations result in higher muscle carnosine accumulation.[3]
Dosing Strategy Single vs. Divided DosesDivided doses can attenuate side effects like paresthesia.[3]
Formulation Standard vs. Sustained-ReleaseSustained-release formulations may alter absorption kinetics.
Subject Population Trained vs. Untrained IndividualsBaseline muscle carnosine levels can influence the response to supplementation.

Experimental Protocols

To ensure the reproducibility of experiments, it is essential to follow detailed and standardized protocols. Below are example methodologies for key experiments.

Protocol 1: Synthesis of a β-Phenylalanine Derivative via Knoevenagel/Rodionow-Johnson Reaction

This protocol is a generalized procedure based on established methods for synthesizing β-phenylalanine derivatives.[2]

Materials:

  • Substituted benzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Sodium amalgam

  • Hydrochloric acid

  • Diethyl ether

  • Appropriate lipase for resolution

Procedure:

  • Knoevenagel Condensation: Dissolve the substituted benzaldehyde and malonic acid in ethanol. Add ammonium acetate and reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Reduction: After completion, cool the reaction mixture and add sodium amalgam portion-wise while maintaining the temperature below 30°C. Stir for 8-12 hours.

  • Hydrolysis and Extraction: Acidify the mixture with hydrochloric acid to pH 2-3. Extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Enzymatic Resolution: Perform enzymatic resolution of the racemic product using a suitable lipase to obtain the desired (s)-enantiomer.

Protocol 2: In Vitro GPCR Activation Assay

This protocol describes a general cell-based assay to evaluate the activation of a G-protein coupled receptor (GPCR) by a ligand.[8]

Materials:

  • HEK293 cells (or other suitable cell line)

  • GPCR expression vector

  • Promiscuous Gα protein expression vector (e.g., Gα15/16)

  • Transfection reagent (e.g., TurboFect)

  • Cell culture medium and supplements

  • Ligand of interest (e.g., this compound)

  • Assay buffer

  • Second messenger detection kit (e.g., IP-One HTRF kit)

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells to 70-90% confluency. Co-transfect the cells with the GPCR expression vector and the promiscuous Gα protein expression vector using a suitable transfection reagent.

  • Cell Plating: After 24 hours, seed the transfected cells into 96-well plates.

  • Ligand Stimulation: Prepare serial dilutions of the ligand in assay buffer. Add the ligand solutions to the cells and incubate for the recommended time at 37°C.

  • Second Messenger Detection: Measure the intracellular accumulation of the second messenger (e.g., inositol monophosphate) using a compatible detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the response as a function of ligand concentration and determine the EC50 value using a non-linear regression analysis. It is recommended to report the mean and standard deviation of logEC50 values from at least three independent experiments.[8]

Mandatory Visualization

Signaling Pathway for a G-Protein Coupled Receptor (GPCR)

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand (s)-3-(p-Methylphenyl) -beta-alanine GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Generation Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: GPCR signaling cascade initiated by ligand binding.

Experimental Workflow for Synthesis and Purity Analysis

Synthesis_Workflow Start Starting Materials Synthesis Chemical Synthesis (e.g., Knoevenagel/Rodionow-Johnson) Start->Synthesis Crude_Product Crude Racemic Product Synthesis->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Pure_Racemate Pure Racemic Product Purification->Pure_Racemate Resolution Enzymatic Resolution Pure_Racemate->Resolution Final_Product (s)-enantiomer Resolution->Final_Product QC Quality Control (HPLC, NMR, MS) Final_Product->QC Pass Pass QC->Pass Meets Specs Fail Fail QC->Fail Out of Specs End Proceed to Experiment Pass->End

Caption: Workflow for synthesis and quality control.

References

Side-by-side comparison of analytical techniques for (s)-3-(p-Methylphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis and characterization of chiral molecules are paramount in drug development and manufacturing. (s)-3-(p-Methylphenyl)-beta-alanine, a chiral beta-amino acid derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its enantiomeric purity is critical for the safety and efficacy of the final drug product. This guide provides a side-by-side comparison of key analytical techniques for the chiral separation and characterization of this compound, supported by experimental data and detailed protocols.

Chromatographic Techniques for Chiral Separation

The primary challenge in the analysis of this compound lies in the effective separation of its enantiomers. Various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC), offer distinct advantages and are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and versatile technique for the enantioselective analysis of chiral compounds. For beta-amino acids like this compound, both direct and indirect methods can be employed. The indirect approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide). Direct chiral separation is achieved using chiral stationary phases (CSPs).

Table 1: Comparison of Chiral HPLC Performance for 3-Substituted-β-alanine Derivatives

ParameterIndirect Method (with Marfey's Reagent)Direct Method (Chiral Stationary Phase)
Stationary Phase Reversed-Phase C18Polysaccharide-based (e.g., Chiralpak) or Macrocyclic Glycopeptide-based
Mobile Phase Gradient elution with Acetonitrile/Water containing TFAIsocratic or gradient with Hexane/Ethanol or other polar organic solvents
Derivatization RequiredNot required
Resolution (Rs) Generally > 1.5Typically > 2.0
Analysis Time ~20-30 minutes (including derivatization)~10-20 minutes
Limit of Detection (LOD) Low µg/mL rangeLow µg/mL range
Limit of Quantification (LOQ) Low µg/mL rangeLow µg/mL range

Note: The data presented is representative for 3-substituted-β-alanine derivatives and may vary for this compound depending on the specific column and conditions.

Experimental Protocol: Chiral HPLC of 3-Substituted-(R,S)-β-alanine Derivatives (Indirect Method)

This protocol is based on the derivatization with Marfey's reagent followed by reversed-phase HPLC analysis.[1]

  • Derivatization:

    • Dissolve the 3-substituted-(R,S)-β-alanine sample in a suitable solvent (e.g., acetone/water).

    • Add a solution of Marfey's reagent in acetone.

    • Adjust the pH to basic (e.g., with sodium bicarbonate) and incubate at a slightly elevated temperature (e.g., 40°C).

    • Acidify the reaction mixture (e.g., with HCl) to stop the reaction.

    • Dilute the sample with the mobile phase before injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in Acetonitrile.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in Water.

    • Gradient: A typical gradient would be from a lower to a higher percentage of Mobile Phase A over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

DOT Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System Sample Sample of this compound Derivatization Derivatization (e.g., with Marfey's Reagent) Sample->Derivatization Injector Injector Derivatization->Injector Inject Sample Column Chiral HPLC Column Injector->Column Detector UV Detector Column->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Signal

Caption: Workflow for chiral HPLC analysis.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of amino acids, derivatization is necessary to increase their volatility. Common derivatization approaches include esterification followed by acylation. Chiral separation is then achieved on a chiral stationary phase.

Table 2: Representative GC Performance for Chiral Amino Acid Analysis

ParameterPerformance
Stationary Phase Chiral capillary columns (e.g., Chirasil-Val)
Derivatization Required (e.g., esterification and acylation)
Resolution (Rs) Often provides baseline separation
Analysis Time Typically faster than HPLC for volatile derivatives
Limit of Detection (LOD) Can reach ng/mL levels with sensitive detectors (e.g., MS)
Limit of Quantification (LOQ) Can reach ng/mL levels with sensitive detectors (e.g., MS)

Experimental Protocol: Enantioselective GC of β-Aryl-β-Amino Acids

This protocol provides a general framework for the GC analysis of β-aryl-β-amino acids after derivatization.

  • Derivatization:

    • Esterification: React the amino acid with an alcohol (e.g., isopropanol) in the presence of an acid catalyst (e.g., HCl gas) to form the corresponding ester.

    • Acylation: React the amino acid ester with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amino group.

    • Remove excess reagents under a stream of nitrogen and redissolve the derivative in a suitable solvent for injection.

  • Chromatographic Conditions:

    • Column: Chiral capillary column (e.g., Chirasil-Val, 25 m x 0.25 mm i.d.).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all components.

    • Injector Temperature: Optimized to ensure volatilization without degradation.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

DOT Diagram: GC Experimental Workflow

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_system GC System Sample Sample of this compound Derivatization Derivatization (Esterification & Acylation) Sample->Derivatization Injector Injector Derivatization->Injector Inject Sample Column Chiral GC Column Injector->Column Detector FID or MS Detector Column->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Signal

Caption: Workflow for chiral GC analysis.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and requires minimal sample and reagent consumption. Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins are commonly used chiral selectors for amino acid enantiomers.

Table 3: Representative CE Performance for Chiral Amino Acid Analysis

ParameterPerformance
Chiral Selector Cyclodextrins (e.g., β-cyclodextrin, sulfated cyclodextrins)
Derivatization Often not required, but can be used for enhanced detection
Resolution (Rs) Can achieve high resolution values
Analysis Time Typically very fast, often in the range of minutes
Limit of Detection (LOD) Dependent on the detector; can be in the µM range with UV and lower with LIF
Limit of Quantification (LOQ) Dependent on the detector; can be in the µM range with UV and lower with LIF

Experimental Protocol: Chiral CE of 3-Aryl-β-Alanine Derivatives

This protocol outlines a general procedure for the chiral separation of 3-aryl-β-alanine derivatives using CE.

  • Sample Preparation:

    • Dissolve the sample in the background electrolyte or a compatible low-ionic-strength buffer.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-70 cm total length).

    • Background Electrolyte (BGE): A buffer at a specific pH (e.g., phosphate or borate buffer) containing a chiral selector (e.g., a cyclodextrin derivative).

    • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.

    • Temperature: Controlled temperature to ensure reproducibility.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV-Vis detector or Laser-Induced Fluorescence (LIF) detector if a fluorescent tag is used.

DOT Diagram: CE Experimental Workflow

CE_Workflow cluster_sample_prep Sample Preparation cluster_ce_system CE System Sample Sample Solution Injection Sample Injection Sample->Injection Capillary Capillary filled with BGE + Chiral Selector Separation Electrophoretic Separation Capillary->Separation Injection->Capillary Detector Detector (UV or LIF) Separation->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Signal

Caption: Workflow for chiral CE analysis.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that combines the advantages of both gas and liquid chromatography. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent. SFC is known for its high speed and efficiency in chiral separations.

Table 4: Representative SFC Performance for Chiral Amino Acid Separation

ParameterPerformance
Stationary Phase Polysaccharide-based chiral stationary phases
Mobile Phase Supercritical CO2 with a polar modifier (e.g., methanol, ethanol)
Derivatization Often not required for derivatized amino acids, but can improve peak shape for free amino acids.
Resolution (Rs) Generally high resolution is achievable
Analysis Time Very fast, often significantly shorter than HPLC
Limit of Detection (LOD) Comparable to HPLC
Limit of Quantification (LOQ) Comparable to HPLC

Experimental Protocol: Chiral SFC of β-Amino Acid Derivatives

This protocol provides a general approach for the chiral separation of β-amino acid derivatives using SFC.[2]

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent that is miscible with the mobile phase.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H).

    • Mobile Phase: Supercritical CO2 with a modifier such as methanol or a methanol/ethanol mixture.

    • Flow Rate: Typically 2-5 mL/min.

    • Back Pressure: Maintained at a level to keep the CO2 in a supercritical state (e.g., 100-150 bar).

    • Temperature: Column temperature is controlled (e.g., 35-40°C).

    • Detection: UV detector.

DOT Diagram: SFC Experimental Workflow

SFC_Workflow cluster_sample_prep Sample Preparation cluster_sfc_system SFC System Sample Sample Solution Injector Injector Sample->Injector Column Chiral SFC Column Injector->Column Detector UV Detector Column->Detector BPR Back Pressure Regulator Detector->BPR Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Signal

Caption: Workflow for chiral SFC analysis.

Spectroscopic Techniques for Structural Elucidation and Quantification

In addition to chromatographic techniques for separation, spectroscopic methods are essential for the structural confirmation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)
¹H NMR
Aromatic-H~7.1-7.3
CH (chiral center)~4.0-4.3
CH₂~2.5-2.8
CH₃~2.3
¹³C NMR
C=O (Carboxyl)~175-180
Aromatic-C~125-140
CH (chiral center)~50-55
CH₂~40-45
CH₃~20-22

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. When coupled with a chromatographic technique (e.g., LC-MS, GC-MS), it becomes a highly sensitive and selective quantitative tool.

Table 6: Predicted Mass Spectral Data for this compound

Ionization ModePredicted m/z
[M+H]⁺ 180.1025
[M+Na]⁺ 202.0844
[M-H]⁻ 178.0868

Note: M represents the molecule. The fragmentation pattern will depend on the ionization technique used (e.g., ESI, CI, EI).

A plausible fragmentation pathway for the [M+H]⁺ ion would involve the loss of the carboxylic acid group (as H₂O and CO) and fragmentation of the side chain.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the LC mobile phase.

  • LC Separation: Use a suitable HPLC method (chiral or achiral depending on the goal) to introduce the sample into the mass spectrometer.

  • MS Detection:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like amino acids.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

    • Data Acquisition: Acquire full scan mass spectra to determine the molecular weight and tandem mass spectra (MS/MS) to study the fragmentation pattern.

Conclusion

The choice of the most appropriate analytical technique for this compound depends on the specific requirements of the analysis.

  • HPLC is a robust and versatile technique suitable for both routine quality control and research, with well-established methods for chiral separations of beta-amino acids.

  • GC offers high resolution and sensitivity but requires derivatization, which adds a step to the sample preparation process.

  • CE provides very high separation efficiency and rapid analysis times with minimal solvent consumption, making it an attractive "green" alternative.

  • SFC is emerging as a powerful tool for high-throughput chiral separations, offering significant advantages in terms of speed and reduced organic solvent usage.

  • NMR and MS are indispensable for the unambiguous structural confirmation and can be used for quantification, especially when coupled with chromatographic techniques.

For comprehensive characterization and quality control, a combination of these techniques is often employed. For instance, a chiral HPLC or SFC method can be used for routine enantiomeric purity testing, while NMR and MS are used for structural verification of the reference standard and for impurity identification.

References

Structure-Activity Relationship of (s)-3-(p-Methylphenyl)-beta-alanine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to (s)-3-(p-methylphenyl)-beta-alanine, focusing on their activity as inhibitors of GABA transporters (GATs). While a specific SAR study for a series of this compound analogs was not available in the public domain at the time of this writing, this guide utilizes data from a closely related series of functionalized amino acids to provide insights into the structural requirements for GAT inhibition. The data presented here is based on a study of novel functionalized amino acids as inhibitors of the four mouse GABA transporter subtypes (mGAT1–4).

Introduction to GABA Transporters and β-Alanine Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs).[1] There are four main subtypes of GATs: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1).[2] GAT1 is predominantly found on presynaptic neurons, while GAT3 is mainly located on astrocytes.[3] Inhibition of these transporters can prolong the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is a therapeutic target for conditions such as epilepsy and neuropathic pain.[1][4]

β-Alanine and its analogs are known to interact with GABA transporters. Specifically, β-alanine is a substrate for GAT3. The structural backbone of this compound provides a scaffold for designing novel GAT inhibitors. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the development of potent and selective therapeutic agents.

Comparative Analysis of Analog Activity

The following table summarizes the inhibitory potency (pIC50) of a series of functionalized amino acid analogs against the four mouse GABA transporter subtypes (mGAT1-4). These compounds, while not direct analogs of this compound, share a similar amino acid backbone and provide valuable insights into the SAR for GAT inhibition.

Compound IDStructuremGAT1 (pIC50)mGAT2 (pIC50)mGAT3 (pIC50)mGAT4 (pIC50)
Analog 1 N-Benzhydryl-β-alanine4.85< 4.55.224.96
Analog 2 N-(4,4-Diphenylbutyl)-β-alanine5.30< 4.55.095.15
Analog 3 N-(3,3-Diphenylpropyl)-β-alanine5.64< 4.55.195.30
Analog 4 N-Trityl-β-alanine5.11< 4.54.894.87
Analog 5 N-Benzhydryl-3-aminobutanoic acid4.98< 4.55.305.04
Analog 6 N-(4,4-Diphenylbutyl)-3-aminobutanoic acid5.45< 4.55.155.22

Data adapted from a study on novel functionalized amino acids as GAT inhibitors. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Key SAR Observations:

  • N-Substitution: The nature of the substituent on the amino group of the β-alanine core significantly influences potency and selectivity. Large, lipophilic groups such as benzhydryl, diphenylbutyl, and trityl moieties are common among GAT inhibitors.

  • Chain Length: The length of the alkyl chain connecting the diphenyl moiety to the nitrogen atom affects activity. For instance, the diphenylpropyl group (Analog 3) shows slightly higher potency at mGAT1 and mGAT4 compared to the diphenylbutyl group (Analog 2).

  • Backbone Modification: Modification of the β-alanine backbone, such as the introduction of a methyl group in 3-aminobutanoic acid analogs, is tolerated and can subtly influence the activity profile.

Experimental Protocols

[³H]GABA Uptake Assay

This assay is a standard method to determine the inhibitory potency of compounds on GABA transporters.[2]

1. Cell Culture and Transporter Expression:

  • Human Embryonic Kidney (HEK-293) cells are stably transfected to express one of the mouse GABA transporter subtypes (mGAT1, mGAT2, mGAT3, or mGAT4).

  • Cells are cultured in appropriate media supplemented with antibiotics to maintain selection for transporter-expressing cells.

2. Assay Procedure:

  • Cells are seeded in 96-well plates and grown to confluence.

  • On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

  • Cells are then incubated with the KRH buffer containing the test compound at various concentrations for a pre-determined time (e.g., 10-20 minutes) at room temperature.

  • A mixture of [³H]GABA and unlabeled GABA is added to each well to initiate the uptake reaction. The final concentration of GABA is typically close to the Km value for the specific transporter subtype.

  • The uptake is allowed to proceed for a short period (e.g., 1-3 minutes) and is then terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular [³H]GABA.

  • The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known potent GAT inhibitor (e.g., tiagabine for GAT1).

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition for each concentration of the test compound is calculated.

  • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

  • pIC50 values are calculated as the negative logarithm of the IC50 values.

Visualizations

GABAergic Synapse and Transporter-Mediated Reuptake

The following diagram illustrates the role of GABA transporters (GATs) in a GABAergic synapse.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte presynaptic Glutamate -> GABA vesicle GABA Vesicle gaba GABA vesicle->gaba Release gat1 GAT1 gaba->gat1 Reuptake gaba_receptor GABAA Receptor (Cl- Channel) gaba->gaba_receptor Binds to gat3 GAT3 gaba->gat3 Uptake cl_influx Cl- Influx (Hyperpolarization) gaba_receptor->cl_influx Opens astrocyte astrocyte

Caption: GABAergic synapse showing GABA release, receptor binding, and reuptake by GAT1 and GAT3.

Experimental Workflow for [³H]GABA Uptake Assay

The diagram below outlines the key steps in the experimental workflow for determining the inhibitory activity of test compounds on GABA transporters.

GABA_Uptake_Workflow start Start cell_culture Culture HEK-293 cells stably expressing a GAT subtype start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding wash1 Wash cells with KRH buffer seeding->wash1 incubation Incubate with test compounds wash1->incubation add_gaba Add [3H]GABA + unlabeled GABA incubation->add_gaba terminate Terminate uptake by washing with ice-cold KRH buffer add_gaba->terminate lysis Lyse cells terminate->lysis scintillation Measure radioactivity (Liquid Scintillation Counting) lysis->scintillation analysis Data Analysis: Calculate % inhibition, IC50, pIC50 scintillation->analysis end End analysis->end

Caption: Workflow of the [³H]GABA uptake assay for screening GAT inhibitors.

Logical Relationship of SAR

This diagram illustrates the logical progression from the core chemical structure to the desired biological effect, highlighting the key elements of the structure-activity relationship.

SAR_Logic core_structure (s)-3-Aryl-beta-alanine Scaffold modifications Structural Modifications (e.g., N-substituents, ring substitutions) core_structure->modifications analogs Series of Analogs modifications->analogs in_vitro_assay In Vitro Assay ([3H]GABA Uptake) analogs->in_vitro_assay activity_data Biological Activity Data (IC50 / pIC50 values) in_vitro_assay->activity_data sar_analysis Structure-Activity Relationship Analysis activity_data->sar_analysis lead_optimization Lead Optimization for Potency and Selectivity sar_analysis->lead_optimization therapeutic_candidate Potential Therapeutic Candidate lead_optimization->therapeutic_candidate

Caption: Logical flow from chemical structure to a potential therapeutic agent in SAR studies.

References

Safety Operating Guide

Proper Disposal of (s)-3-(p-Methylphenyl)-beta-alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult your institution's environmental health and safety (EHS) guidelines, as local regulations are paramount. This document provides a comprehensive overview of the recommended disposal procedures for (s)-3-(p-Methylphenyl)-beta-alanine, ensuring the safety of laboratory personnel and compliance with regulations.

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is imperative to handle and dispose of this compound as a regulated chemical waste product. Adherence to federal, state, and local regulations is mandatory for its disposal.[2]

Key Disposal Principles

The fundamental principle for the disposal of this compound is to prevent its release into the environment. This is achieved through systematic waste identification, segregation, and containment. Under no circumstances should this chemical be disposed of down the drain.[3][4] All waste, including the pure compound and any contaminated materials, must be collected and managed by a licensed hazardous waste disposal service.[5]

Quantitative Data Summary

While specific quantitative thresholds for disposal methods are determined by local regulations, the following table summarizes key information pertinent to the handling and disposal of this compound.

PropertyDataCitation
Physical State Solid (Powder)[6]
Appearance White[6]
Hazards H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Primary Disposal Route Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1][1]
Incompatible Materials Strong oxidizing agents[6]

Detailed Experimental Protocols for Disposal

The following step-by-step protocols are designed to guide researchers, scientists, and drug development professionals in the safe disposal of this compound.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the critical first step in ensuring safe disposal.

  • Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and its CAS number (479065-00-4). The label should also include the words "Hazardous Waste" and a description of the hazard (e.g., "Irritant").[7]

  • Segregation:

    • Solid Waste: Collect uncontaminated this compound and contaminated solid materials (e.g., gloves, weighing paper, pipette tips) in a designated, labeled, and sealable waste container.[8] This waste should be treated as chemical waste.

    • Liquid Waste: Collect all aqueous and solvent-based solutions containing the compound in a labeled, sealed, and appropriate waste container. Ensure the container is compatible with the solvent used.[9] Do not mix incompatible waste streams.[9] For instance, do not mix this compound with strong oxidizing agents.[6]

    • Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container.[9]

Step 2: Handling and Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate PPE is mandatory to prevent exposure.

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][10]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[1][10]

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed. For larger quantities, additional protective clothing may be necessary.[6]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particle filter.[6]

Step 3: Storage of Waste

Proper storage of chemical waste is crucial to maintain a safe laboratory environment.

  • Container: Use only appropriate, non-reactive containers for waste storage. The containers must be in good condition and have a secure, tight-fitting lid.[4]

  • Location: Store waste containers in a designated satellite accumulation area (SAA), which should be at or near the point of generation.[4][7] The SAA should be a secondary containment system to prevent spills.

  • Closure: Keep waste containers closed at all times, except when adding waste.[4]

Step 4: Arranging for Disposal

The final step is to arrange for the pickup and disposal of the chemical waste by a certified service.

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.[4]

  • Documentation: Complete any necessary waste manifests or pickup request forms as required by your institution and regulatory agencies.

  • Do Not Dispose On-Site: Never attempt to treat or dispose of this chemical waste through incineration or other methods unless you are part of a licensed waste disposal facility.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation This compound waste_type Determine Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated gloves, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions containing the compound) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps solid_container Collect in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid->liquid_container sharps_container Collect in Labeled Sharps Container sharps->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by EHS/Hazardous Waste Service storage->pickup

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling (s)-3-(p-Methylphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (s)-3-(p-Methylphenyl)-beta-alanine. The following procedures ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE when handling this compound.[1]

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical safety goggles with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2]
Face ShieldRecommended when there is a risk of splashing or significant dust generation.
Hand GlovesChemical-resistant gloves, such as nitrile rubber, tested according to EN 374.[3]
Body Protective ClothingLaboratory coat or other suitable protective clothing to prevent skin contact.[1][2]
Respiratory Respiratory MaskA NIOSH (US) or EN 143 (EU) approved particulate filter respirator is necessary if dust formation occurs.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for safe handling.

  • Preparation :

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1][5]

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and materials before handling the compound.

  • Handling :

    • Don the appropriate PPE as detailed in the table above.

    • Avoid direct contact with skin and eyes.[1][5]

    • Minimize the formation of dust and aerosols.[1][5]

    • Use spark-proof tools and explosion-proof equipment if necessary.[1]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[5]

    • Keep the container tightly closed and in a suitable, labeled container.[1][6]

    • Store away from incompatible materials, such as strong oxidizing agents.[2]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material in a suitable, closed, and clearly labeled container.[1][5]

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal Procedure :

    • Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.

    • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Ensure Well-Ventilated Area don_ppe Don Appropriate PPE prep_area->don_ppe Safety First weigh Weigh Compound don_ppe->weigh Proceed to Handling dissolve Dissolve/Use in Experiment weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Post-Experiment dispose Dispose of Waste decontaminate->dispose

Standard laboratory workflow for handling chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.